molecular formula Ca5H10O22Si6 B576468 Tobermorite CAS No. 1319-31-9

Tobermorite

货号: B576468
CAS 编号: 1319-31-9
分子量: 730.958
InChI 键: MKTRXTLKNXLULX-UHFFFAOYSA-P
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tobermorite is a crystalline calcium silicate hydrate (C-S-H) mineral with the chemical formula Ca₅Si₆O₁₆(OH)₂·4H₂O . It is a key structural analog for the main binding phase found in concrete and most hydrated cements, which is critical for understanding the mechanical properties and durability of cementitious materials . In modern research, high-purity, high-crystallinity 11 Å this compound is hydrothermally synthesized for use in specialized applications such as autoclaved aerated concrete, fiber cement products, and as a starting material for developing heat-resistant thermal insulation materials . Its structure consists of layered calcium oxide sheets sandwiched between silicate chains, creating a versatile matrix for ionic substitutions . Doping with elements like magnesium (Mg) has been shown to enhance the chemical stability and improve the compressive and shear resistance of the this compound structure, providing a promising strategy for the optimized design of advanced construction materials . Furthermore, aluminum-substituted this compound is recognized for its role in the exceptional longevity of ancient Roman marine concrete, where its interaction with seawater contributed to the formation of a more stable and durable structure . This product is intended for research purposes only, including the study of advanced cement chemistry, the development of novel composite materials, and the synthesis of adsorbents for environmental remediation .

属性

CAS 编号

1319-31-9

分子式

Ca5H10O22Si6

分子量

730.958

IUPAC 名称

pentacalcium;dioxido(oxo)silane;hydron;tetrahydrate

InChI

InChI=1S/5Ca.6O3Si.4H2O/c;;;;;6*1-4(2)3;;;;/h;;;;;;;;;;;4*1H2/q5*+2;6*-2;;;;/p+2

InChI 键

MKTRXTLKNXLULX-UHFFFAOYSA-P

SMILES

[H+].[H+].O.O.O.O.[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mineral Properties and Crystal Structure of Tobermorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobermorite, a calcium silicate (B1173343) hydrate (B1144303) mineral, is of significant interest across various scientific disciplines, including cement chemistry, materials science, and pharmaceuticals, due to its unique layered structure and versatile properties. This technical guide provides a comprehensive overview of the mineralogical and structural characteristics of this compound, with a focus on its various polytypes. Quantitative data are systematically presented, and detailed experimental protocols for its characterization are outlined. Furthermore, this guide employs visualizations to elucidate key structural relationships and synthesis pathways, offering a thorough resource for researchers and professionals.

Introduction

This compound is a naturally occurring mineral first discovered in Tobermory, Scotland, and is a key component in autoclaved aerated concrete.[1] It serves as a close natural analog to the calcium-silicate-hydrate (C-S-H) gel that is the primary binding phase in hydrated Portland cement.[2] Its well-defined crystalline structure, in contrast to the amorphous nature of C-S-H gel, makes it an ideal model for studying the fundamental properties of cementitious materials. This compound exists in several forms, primarily distinguished by their basal spacing, which is dependent on the degree of hydration: 9 Å this compound, 11 Å this compound, and 14 Å this compound (also known as plombierite).[1][3] Understanding the nuanced structural and chemical properties of these polytypes is crucial for applications ranging from developing durable construction materials to designing novel drug delivery systems.[2]

Mineralogical Properties

The physical and optical properties of this compound are summarized in the tables below, providing a quantitative basis for its identification and characterization.

Physical Properties
PropertyValueReferences
Chemical Formula Ca₅Si₆O₁₆(OH)₂·nH₂O (n can be 4, 5, or 7)[3][4][5]
Mohs Hardness 2.5[2]
Specific Gravity 2.423 - 2.458[2]
Cleavage Perfect on {001}, Imperfect on {100}[2]
Luster Vitreous, Silky in fibrous aggregates[2]
Color White, light pink[2]
Streak White
Optical Properties
PropertyValueReferences
Optical Class Biaxial (+)
Refractive Indices nα = 1.570, nβ = 1.571, nγ = 1.575
Birefringence δ = 0.005

Crystal Structure

The crystal structure of this compound is characterized by a layered arrangement of calcium oxide polyhedral sheets flanked by silicate chains.[5] These silicate chains, known as "dreierketten," are single chains of silicate tetrahedra that repeat every third tetrahedron.[6] The variations in the basal spacing among the this compound polytypes are due to differences in the interlayer water content and the arrangement of interlayer calcium ions.[3]

This compound Polytypes

The relationship between the main this compound polytypes is primarily driven by hydration and dehydration processes.

Tobermorite_Polytypes T14 This compound 14 Å (Plombierite) Ca₅Si₆O₁₆(OH)₂·7H₂O T11 This compound 11 Å Ca₅Si₆O₁₆(OH)₂·4H₂O T14->T11 Dehydration (80-100°C) T11->T14 Hydration T9 This compound 9 Å Ca₅Si₆O₁₆(OH)₂ T11->T9 Dehydration (~300°C)

Relationship between this compound Polytypes.
Crystallographic Data

The crystallographic parameters for the different this compound polytypes are summarized below. It is important to note that various structural models and refinements have led to slightly different parameters in the literature.

PolytypeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)References
9 Å this compound TriclinicC111.1567.3039.566101.0892.8389.98
11 Å this compound OrthorhombicC222₁~11.3~7.3~22.6909090
14 Å this compound MonoclinicB11b6.7357.42527.9879090123.25[5]

Experimental Protocols

The characterization of this compound relies on a suite of analytical techniques to probe its structure, composition, and morphology.

Hydrothermal Synthesis

Hydrothermal synthesis is the most common method for producing crystalline this compound in the laboratory. The general workflow involves the reaction of a calcium source and a silica (B1680970) source in an aqueous solution at elevated temperature and pressure.

Hydrothermal_Synthesis cluster_0 Reactant Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Recovery & Characterization Ca_source Calcium Source (e.g., CaO, Ca(OH)₂) Mixing Mixing of Reactants (Target Ca/Si ratio) Ca_source->Mixing Si_source Silica Source (e.g., SiO₂, Silica Fume) Si_source->Mixing H2O Deionized Water H2O->Mixing Autoclave Autoclaving (e.g., 150-200°C, 24-72h) Mixing->Autoclave Filtering Filtering and Washing Autoclave->Filtering Drying Drying (e.g., 50°C overnight) Filtering->Drying Characterization Characterization (XRD, TEM, NMR) Drying->Characterization

General Workflow for Hydrothermal Synthesis of this compound.

A typical procedure for the synthesis of 11 Å this compound is as follows:

  • Reactant Preparation : Calcium oxide (CaO) and a reactive silica source, such as fumed silica or borosilicate glass, are used as precursors.[7]

  • Mixing : The reactants are mixed in deionized water to achieve a target Ca/Si molar ratio, typically around 0.83.[2]

  • Hydrothermal Treatment : The slurry is placed in a sealed autoclave and heated to a temperature between 150°C and 200°C for a duration of 24 to 72 hours under saturated steam pressure.[2]

  • Product Recovery : After cooling, the solid product is recovered by filtration, washed with deionized water to remove any unreacted ions, and subsequently with a solvent like ethanol (B145695) to minimize agglomeration upon drying.

  • Drying : The washed product is dried in an oven at a low temperature (e.g., 50°C) to remove excess water without altering the hydration state of the this compound.[8]

X-ray Diffraction (XRD)

Powder XRD is the primary technique for identifying the crystalline phases of this compound and determining its lattice parameters.

  • Sample Preparation : The dried this compound sample is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Instrumentation : A standard powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection : The diffraction pattern is collected over a 2θ range of approximately 5° to 70°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.[9]

  • Data Analysis : The resulting diffractogram is analyzed by comparing the peak positions and intensities to standard diffraction patterns for this compound from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). Rietveld refinement can be employed for quantitative phase analysis and precise determination of lattice parameters.[10]

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging of the morphology and crystal structure of this compound particles.

  • Sample Preparation :

    • Dispersion : A small amount of the this compound powder is dispersed in a suitable solvent like ethanol.

    • Grid Preparation : A drop of the dispersion is placed on a carbon-coated copper TEM grid and allowed to dry.[9]

    • For cross-sectional imaging : The this compound powder is embedded in an epoxy resin.[11] The hardened block is then thin-sectioned to a thickness of 50-100 nm using an ultramicrotome.[11][12] The thin sections are then placed on a TEM grid.

  • Imaging : The sample is imaged using a TEM operating at an accelerating voltage of 100-200 kV. High-resolution TEM (HRTEM) can be used to visualize the lattice fringes, allowing for direct measurement of the basal spacing.[7] Selected area electron diffraction (SAED) can be used to determine the crystallographic orientation of individual particles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy, particularly ²⁹Si and ²⁷Al Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local atomic environment in this compound.[13][14]

  • Sample Preparation : The dried this compound powder is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).

  • Instrumentation : A solid-state NMR spectrometer with a high magnetic field (e.g., 7.0 T or higher) is used.

  • ²⁹Si MAS NMR :

    • Experiment : Single-pulse MAS experiments are typically performed.

    • Parameters : A spinning speed of 5-10 kHz is used. The recycle delay should be sufficiently long (e.g., 60 s) to ensure full relaxation of the ²⁹Si nuclei.

    • Analysis : The resulting spectrum provides information on the connectivity of the silicate tetrahedra (Qⁿ sites), allowing for the characterization of the silicate chains in the this compound structure.[15]

  • ²⁷Al MAS NMR :

    • Experiment : This is particularly useful for studying Al-substituted this compound. A single-pulse MAS experiment is used.

    • Parameters : High spinning speeds (>10 kHz) are often required to average out the quadrupolar interaction.

    • Analysis : The spectrum can distinguish between tetrahedrally and octahedrally coordinated aluminum, providing insights into the substitution of Al for Si in the silicate chains.[14]

Conclusion

This compound remains a mineral of profound scientific importance, bridging the gap between geology, chemistry, and materials science. Its well-defined, yet adaptable, crystal structure provides a valuable platform for fundamental research into cementitious systems and for the development of advanced materials. The comprehensive data and methodologies presented in this guide offer a robust foundation for researchers and professionals to further explore and harness the unique properties of this compound. The continued investigation of this versatile mineral holds promise for innovations in sustainable construction, environmental remediation, and biomedical applications.

References

A Deep Dive into Tobermorite: Chemical Composition and Structural Variations

Author: BenchChem Technical Support Team. Date: December 2025

Tobermorite, a calcium silicate (B1173343) hydrate (B1144303) (C-S-H) mineral, is a cornerstone material in cement chemistry and possesses significant interest for researchers and materials scientists. Its complex and variable structure gives rise to a family of related minerals with distinct properties. This technical guide provides an in-depth exploration of the chemical formula and variations of this compound, presenting key data in a structured format for researchers, scientists, and drug development professionals.

The this compound Supergroup: A Family of Layered Silicates

The this compound supergroup encompasses a range of crystalline phases characterized by their layered structure.[1] These layers are composed of calcium polyhedra sheets flanked by silicate chains.[2][3][4] Variations in the stacking of these layers, the water content within the interlayer spaces, and ionic substitutions lead to the different members of this supergroup.[1][3]

The primary classification within the this compound group is based on the basal spacing observed in X-ray diffraction patterns, which directly relates to the degree of hydration. The most common forms are 9 Å, 11 Å, and 14 Å this compound.[1][2]

Chemical Formulas and Nomenclature

The chemical formula of this compound is not singular but varies depending on the specific mineral within the supergroup. The general formula for the this compound group (with a basal spacing of ~11 Å) is given as Ca₄₊ₓ(AlᵧSi₆₋ᵧ)O₁₅₊₂ₓ₋ᵧ·5H₂O.[1]

A key distinction is made between "normal" and "anomalous" this compound, which differ in their thermal behavior and the content of their structural cavities.[2] Normal this compound contains "zeolitic" calcium cations and water molecules in its cavities, while anomalous this compound contains only water molecules.[2]

The nomenclature was further refined to distinguish between end-members of the 11 Å this compound solid solution:

  • This compound : The ideal end-member with the formula Ca₅Si₆O₁₇·5H₂O.[1][5]

  • Kenothis compound : The other end-member with the formula Ca₄Si₆O₁₅(OH)₂·5H₂O.[1][5]

Another significant member of the supergroup is:

  • Plombièrite (14 Å this compound) : A more hydrated form with the chemical formula Ca₅Si₆O₁₆(OH)₂·7H₂O.[1][6]

The following table summarizes the chemical formulas of key this compound variations:

Mineral NameCommon Name/VarietyChemical FormulaCitation
This compound11 Å this compoundCa₅Si₆O₁₇·5H₂O or Ca₅Si₆O₁₆(OH)₂·4H₂O[3][7][8]
Kenothis compoundAnomalous this compoundCa₄Si₆O₁₅(OH)₂·5H₂O[1][2][5]
Plombièrite14 Å this compoundCa₅Si₆O₁₆(OH)₂·7H₂O or Ca₅Si₆O₁₆(OH)₂·8H₂O[1][2][6]
Riversideite9 Å this compoundCa₅Si₆O₁₆(OH)₂[1][6]
Parathis compoundCa₄(Al₀.₅Si₀.₅)₂Si₄O₁₆(OH)·2H₂O·(Ca·3H₂O)[9][10]

Crystallographic Data

The structural variations of this compound are reflected in their crystallographic parameters. The following table presents a summary of the unit cell dimensions and space groups for several this compound minerals.

MineralCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°) / γ (°)Citation
This compound-11 ÅOrthorhombicC222₁11.177.3822.9490[7]
This compound-11 Å (Normal - MDO2)MonoclinicB11m6.7327.36822.680γ = 123.18[2]
Kenothis compound (Anomalous - MDO1)OrthorhombicF2dd11.2657.38644.970[2]
Kenothis compound (Anomalous - MDO2)MonoclinicB11m6.7357.38522.487γ = 123.25[2][10]
Plombièrite (14 Å this compound)MonoclinicB11b6.7357.42527.987γ = 123.25[6]

Experimental Protocols for this compound Synthesis

The synthesis of this compound, particularly the 11 Å phase, is typically achieved through hydrothermal methods. The precise conditions can be tailored to yield specific crystalline forms and morphologies.

Hydrothermal Synthesis from Pure Chemicals

A common laboratory-scale synthesis involves the reaction of a calcium source and a silica (B1680970) source in an aqueous suspension under elevated temperature and pressure.

  • Starting Materials :

    • Calcium source: Calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂).

    • Silica source: Amorphous silica (e.g., fumed silica, silica gel) or borosilicate glass.[11]

  • Molar Ratios : The molar ratio of CaO to SiO₂ (C/S ratio) is a critical parameter. For the synthesis of 11.3 Å this compound, a C/S ratio of 0.83 is often targeted.[12] Ratios between 0.66 and 0.83 are also reported to be effective.[13]

  • Hydrothermal Conditions :

    • Temperature : Typically ranges from 180 °C to 240 °C.[12][14] Higher temperatures can accelerate the reaction kinetics but may also lead to the formation of other phases like xonotlite if not carefully controlled.[12]

    • Time : Reaction times can vary from a few hours to several days (e.g., 2 to 72 hours).[12]

    • Apparatus : The reaction is carried out in a sealed autoclave or a high-pressure reactor, often with stirring to ensure homogeneity.[12][14]

  • Post-Synthesis Processing :

    • The reactor is cooled to room temperature.

    • The solid product is filtered from the suspension.

    • The product is washed, often with acetone, to remove residual water and prevent carbonation.[12]

    • The final product is dried at a controlled temperature (e.g., 100-110 °C).[12][14]

Synthesis from Industrial By-products

This compound can also be synthesized using industrial wastes as precursors, offering a sustainable route for material production.

  • Starting Materials :

    • Calcium source: Calcium silicate slag (CSS).[14]

    • Silica source: Silica fume (SF) or granite sawing powder waste.[12][14]

  • Procedure : The general procedure is similar to the hydrothermal synthesis from pure chemicals. The industrial by-products are mixed in a specific ratio to achieve the desired C/S ratio, suspended in water, and treated under hydrothermal conditions.[12][14] For instance, a C/S molar ratio of 0.9 and a liquid-to-solid ratio of 15:1 have been used for synthesis from CSS and SF.[14]

Visualizing Relationships and Workflows

Relationship between this compound Variations

The following diagram illustrates the relationships between the key members of the this compound supergroup based on their chemical formulas and hydration states.

Tobermorite_Variations This compound This compound Ca₅Si₆O₁₇·5H₂O Kenothis compound Kenothis compound Ca₄Si₆O₁₅(OH)₂·5H₂O This compound->Kenothis compound Solid Solution Riversideite Riversideite (9 Å) Ca₅Si₆O₁₆(OH)₂ This compound->Riversideite Dehydration Plombierite Plombièrite (14 Å) Ca₅Si₆O₁₆(OH)₂·7H₂O Plombierite->this compound Dehydration Supergroup This compound Supergroup Supergroup->this compound 11 Å Supergroup->Kenothis compound 11 Å Supergroup->Plombierite 14 Å Supergroup->Riversideite 9 Å

Caption: Relationships within the this compound Supergroup.

Experimental Workflow for Hydrothermal Synthesis

The generalized workflow for the hydrothermal synthesis of this compound is depicted in the following diagram.

Hydrothermal_Synthesis_Workflow cluster_prep 1. Precursor Preparation cluster_synthesis 2. Hydrothermal Reaction cluster_processing 3. Product Processing Ca_Source Calcium Source (e.g., CaO, CSS) Mixing Mixing in Water (Adjust C/S Ratio) Ca_Source->Mixing Si_Source Silica Source (e.g., SiO₂, SF) Si_Source->Mixing Autoclave Sealed Autoclave (e.g., 180-240 °C, 2-72 h) Mixing->Autoclave Cooling Cooling Autoclave->Cooling Filtration Filtration Cooling->Filtration Washing Washing (e.g., Acetone) Filtration->Washing Drying Drying (e.g., 100 °C) Washing->Drying Final_Product This compound Product Drying->Final_Product

References

Unraveling the Structural Nuances of Tobermorite: A Comparative Analysis of 11Å and 14Å Phases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tobermorite, a crystalline calcium silicate (B1173343) hydrate (B1144303) (C-S-H), is a key component in understanding the intricate chemistry of cementitious materials and holds potential for applications in diverse fields, including drug delivery and biomaterials. This technical guide delves into the core distinctions between its two prominent polymorphic forms: this compound 11Å and this compound 14Å (also known as Plombierite). The nomenclature, 11Å and 14Å, directly refers to their characteristic basal spacing, a fundamental crystallographic parameter that dictates their layered structure and, consequently, their physical and chemical properties.

Core Structural and Chemical Differences

The primary distinction between this compound 11Å and 14Å lies in their degree of hydration, which directly influences their interlayer spacing. This compound 14Å is the more hydrated phase, containing a greater number of water molecules within its interlayer space. This increased water content pushes the silicate layers further apart, resulting in a larger basal spacing of approximately 14 Å.[1][2][3] Conversely, this compound 11Å possesses a lower water content, leading to a more compact structure with a basal spacing of about 11.3 Å.[1][3]

This fundamental difference in hydration state is reflected in their chemical formulas. While both share the same basic calcium silicate framework, the number of water molecules varies significantly.

Table 1: Comparison of Chemical Formulas for this compound Phases

PhaseChemical Formula
This compound 14Å (Plombierite)Ca₅Si₆O₁₆(OH)₂·7H₂O[2][4][5][6]
This compound 11ÅRanging from Ca₅Si₆O₁₇·5H₂O to Ca₄Si₆O₁₅(OH)₂·5H₂O[1][2]

The structure of both polymorphs is characterized by complex layers composed of sheets of sevenfold coordinated calcium cations, which are flanked on both sides by wollastonite-like silicate chains.[4][5] The space between these complex layers accommodates additional calcium cations and water molecules.[4][5]

Crystallographic Properties

The difference in hydration and interlayer spacing leads to distinct crystallographic parameters for this compound 11Å and 14Å. Various polytypes with different space group symmetries have been identified for both phases through advanced characterization techniques.

Table 2: Comparative Crystallographic Data

PropertyThis compound 11ÅThis compound 14Å (Plombierite)
**Basal Spacing (d₀₀₂) **~11.3 Å[1][3]~14.6 Å[1]
Crystal System Orthorhombic, Monoclinic[1][7][8]Monoclinic[4][5]
Space Group F2dd, B11m, C222₁[1][7][8]B11b[4][5]
Unit Cell Parameters (example) a = 11.265(2) Å, b = 7.386(1) Å, c = 44.970(9) Å (F2dd)[1][8]a = 6.735(2) Å, b = 7.425(2) Å, c = 27.987(5) Å, γ = 123.25(1)° (B11b)[4][5]

Formation and Transformation Pathways

The relationship between this compound 11Å and 14Å is dynamic and reversible, primarily governed by temperature and humidity. This compound 14Å can be transformed into this compound 11Å through gentle heating, typically between 80 to 100°C, which drives off the excess interlayer water.[1][3] This dehydration process is a key characteristic used to differentiate the two phases. Further heating of this compound 11Å to around 300°C can lead to the formation of this compound 9Å (Riversideite), a less hydrated form.[1][3]

It is also important to note the distinction between "normal" and "anomalous" this compound 11Å. Normal tobermorites shrink upon dehydration, showing a decrease in their basal spacing. In contrast, anomalous tobermorites do not exhibit this shrinkage, a behavior attributed to differences in the content of their structural cavities.[1]

G Thermal Transformation Pathway of this compound T14 This compound 14Å (Plombierite) T11 This compound 11Å T14->T11 Heating (80-100°C) Dehydration T11->T14 Hydration T9 This compound 9Å (Riversideite) T11->T9 Heating (~300°C) Further Dehydration

Thermal transformation pathway of this compound phases.

Experimental Protocols for Characterization

The differentiation and detailed structural analysis of this compound 11Å and 14Å rely on a suite of advanced analytical techniques.

X-Ray Diffraction (XRD)

Methodology: X-ray diffraction is the primary technique used to determine the basal spacing and crystal structure of this compound phases. Powder XRD patterns are typically collected using a diffractometer with a Cu Kα radiation source. For detailed structural refinement, single-crystal XRD or synchrotron radiation diffraction is employed.[1][4][5]

  • Sample Preparation: The this compound sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.

  • Data Collection: The sample is mounted on a sample holder and scanned over a specific 2θ range. The resulting diffraction pattern shows peaks at specific angles corresponding to the d-spacings of the crystal lattice planes.

  • Data Analysis: The basal spacing (d₀₀₂) is directly calculated from the position of the (002) reflection in the powder diffraction pattern.[1] The full diffraction pattern can be used for phase identification by comparing it to standard diffraction databases. For detailed structural analysis, Rietveld refinement of the powder data or analysis of single-crystal diffraction data is performed to determine the unit cell parameters, space group, and atomic positions.[1][4][5]

G XRD Experimental Workflow for this compound Analysis start This compound Sample prep Sample Preparation (Grinding) start->prep xrd X-Ray Diffraction (Data Collection) prep->xrd pattern Diffraction Pattern xrd->pattern analysis Data Analysis pattern->analysis basal Basal Spacing (d-value) analysis->basal structure Crystal Structure (Unit Cell, Space Group) analysis->structure

XRD experimental workflow for this compound analysis.
Thermal Analysis (Thermogravimetric Analysis/Differential Thermal Analysis - TGA/DTA)

Methodology: Thermal analysis techniques are crucial for studying the dehydration behavior of this compound and distinguishing between the 11Å and 14Å phases.

  • Sample Preparation: A small, precisely weighed amount of the this compound sample is placed in a crucible.

  • Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The TGA instrument measures the change in mass as a function of temperature, while the DTA measures the temperature difference between the sample and a reference material.

  • Data Interpretation: The TGA curve will show distinct mass loss steps corresponding to the removal of adsorbed and interlayer water. The temperature at which these losses occur and the total mass loss can be used to quantify the water content and differentiate between this compound 14Å (which will show a larger and often earlier water loss) and this compound 11Å. The DTA curve will show endothermic peaks corresponding to the dehydration events.

Summary of Key Differences

The following table summarizes the principal distinctions between this compound 11Å and 14Å for easy comparison.

Table 3: Summary of Differences between this compound 11Å and 14Å

FeatureThis compound 11ÅThis compound 14Å (Plombierite)
Degree of Hydration Less hydratedMore hydrated[2][4]
Basal Spacing ~11.3 Å[1][3]~14.6 Å[1]
Interlayer Water Content LowerHigher
Thermal Stability Transforms to 9Å phase upon heating to ~300°C[1][3]Transforms to 11Å phase upon heating to 80-100°C[1][3]
Chemical Formula (Typical) Ca₅Si₆O₁₇·5H₂O[1][2]Ca₅Si₆O₁₆(OH)₂·7H₂O[2][4][5][6]

References

An In-depth Technical Guide to the Tobermorite Supergroup Minerals and their Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tobermorite Supergroup encompasses a range of crystalline calcium silicate (B1173343) hydrate (B1144303) (C-S-H) minerals, notable for their layered structures and diverse hydration states. This technical guide provides a comprehensive overview of the current classification of these minerals, based on the nomenclature approved by the International Mineralogical Association (IMA). It details the hierarchical structure of the supergroup, quantitative data on the physicochemical properties of its key members, and standardized experimental protocols for their characterization. This document is intended to serve as a core reference for researchers in materials science, geology, and drug development, particularly in fields where the synthesis and application of silicate-based materials are of interest.

Introduction

This compound and its related phases are of significant scientific and industrial interest due to their prevalence in cementitious materials and their potential applications in areas such as ion exchange, waste immobilization, and as precursors for advanced ceramics.[1] First discovered in Tobermory, Scotland, the classification of these minerals has evolved with advancements in analytical techniques.[2] A new nomenclature scheme has been established to provide a systematic framework for the this compound Supergroup, primarily based on the basal spacing of their crystal structures, which is directly related to their degree of hydration.[3][4]

This guide will elucidate the classification of the this compound Supergroup, present key quantitative data for comparative analysis, and provide detailed experimental methodologies for the characterization of these complex minerals.

Classification of the this compound Supergroup

The this compound Supergroup is broadly categorized based on the basal spacing of the mineral structures, which corresponds to their hydration levels. The primary classifications are the 14 Å, 11 Å, and 9 Å phases.[3] The supergroup is formally divided into the This compound Group and a collection of unclassified minerals .[5][6]

The This compound Group is characterized by minerals with a basal spacing of approximately 11 Å and an orthorhombic sub-cell symmetry.[4][7] This group includes a solid solution series between two end-members: this compound and Kenothis compound.[2][7]

The unclassified minerals within the supergroup include Plombièrite (the 14 Å phase), Clinothis compound (a dimorph of this compound with monoclinic sub-cell symmetry), and Riversideite (the 9 Å phase).[4][5] The natural occurrence of Riversideite is considered questionable.[4][5]

Below is a diagram illustrating the hierarchical classification of the this compound Supergroup.

XRD_Workflow Start Bulk Sample Grinding Grinding (<45 µm) Start->Grinding Dispersion Dispersion in DI Water (for oriented sample) Grinding->Dispersion XRD XRD Data Collection (2θ = 2-70°) Grinding->XRD SlidePrep Pipette onto Glass Slide and Air Dry Dispersion->SlidePrep SlidePrep->XRD Analysis Phase Identification & Rietveld Refinement XRD->Analysis End Crystallographic Data Analysis->End Hydrothermal_Synthesis Start Precursors (CaO, SiO₂, H₂O) Slurry Prepare Aqueous Slurry (CaO/SiO₂ ≈ 0.83) Start->Slurry Autoclave Hydrothermal Treatment (150-200°C in Autoclave) Slurry->Autoclave Recovery Filtering, Washing, and Drying Autoclave->Recovery Characterization Characterization (XRD, SEM, TEM) Recovery->Characterization End Crystalline 11 Å this compound Characterization->End

References

Unveiling Tobermorite: An In-depth Technical Guide to its Early History and Discovery in Scotland

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the early history and discovery of the mineral Tobermorite in Scotland. First described in the late 19th century, this calcium silicate (B1173343) hydrate (B1144303) has garnered significant interest due to its unique structural properties and potential applications in various scientific fields, including materials science and biopharmaceuticals. This document provides a comprehensive overview of the initial findings, including quantitative data from the original analyses, detailed descriptions of the experimental protocols of the era, and a visual representation of the discovery timeline.

The Discovery of this compound

This compound was first identified and described by the eminent Scottish mineralogist Matthew Forster Heddle in 1880.[1][2][3] His preliminary notice in the Mineralogical Magazine detailed the discovery of what he proposed to be a new mineral species. The name "this compound" was derived from its type locality, Tobermory, a town on the Isle of Mull in the Scottish Inner Hebrides.[1][4]

Heddle's initial investigation identified this compound at three distinct locations near Tobermory on the Isle of Mull and a fourth site at a quarry near Dunvegan on the Isle of Skye.[1] The mineral was observed as an alteration product within altered basic igneous rocks, specifically in amygdaloidal cavities in Tertiary basalt.[4]

Physical and Chemical Characterization by Heddle

Heddle conducted a series of analyses to characterize the newly discovered mineral. His work provided the foundational data on this compound's physical properties and chemical composition.

Quantitative Data Presentation

The following tables summarize the quantitative data from Heddle's original 1880 analysis of this compound samples from two locations on the Isle of Mull, as reported in a later re-examination of his work.

Table 1: Chemical Composition of this compound (Heddle, 1880)

ConstituentNorth of the Pier, Tobermory, Isle of Mull (%)Bloody Bay, Tobermory, Isle of Mull (%)
SiO₂49.8650.12
Al₂O₃2.111.87
Fe₂O₃0.24trace
CaO32.9633.42
MgO0.350.21
K₂O0.250.23
Na₂O0.570.44
H₂O13.6613.71
Total 100.00 100.00

Source: Claringbull, G. F., & Hey, M. H. (1952). A re-examination of this compound. Mineralogical Magazine, 29(218), 960-962.

Table 2: Physical Properties of this compound (Heddle, 1880)

PropertyValueLocation
Specific Gravity2.423Bloody Bay, Tobermory, Isle of Mull
Specific Gravity2.458Loch Eynort, Skye
Hardness2.5Not Specified
ColorWhite, light pinkNot Specified
LustreVitreous, Silky in fibrous aggregatesNot Specified
CleavagePerfect on {001}, imperfect on {100}Not Specified

Source: Mindat.org, Claringbull, G. F., & Hey, M. H. (1952)

Experimental Protocols of the Late 19th Century

While Heddle's 1880 publication does not detail his experimental procedures in the manner of modern scientific papers, we can infer the methodologies based on the common practices of mineralogists in that era.

Chemical Analysis

The chemical composition of this compound was likely determined using wet chemical analysis , a standard and meticulous process in the 19th century. This would have involved the following general steps:

  • Sample Preparation: A pure sample of the mineral would be carefully selected, crushed into a fine powder, and weighed precisely.

  • Fusion and Dissolution: The powdered mineral would be fused with a flux (such as sodium carbonate) at high temperatures to break down the silicate structure. The resulting fused mass would then be dissolved in an acid, typically hydrochloric acid.

  • Gravimetric and Volumetric Analysis:

    • Silica (B1680970) (SiO₂): The solution would be evaporated to dryness, and the resulting silica would be dehydrated, rendered insoluble, and then separated by filtration. The precipitate would be ignited and weighed.

    • Alumina (Al₂O₃) and Iron Oxide (Fe₂O₃): These were typically precipitated together from the filtrate using a reagent like ammonia. The combined precipitate would be filtered, ignited, and weighed. Iron would then be determined separately, often by titration, and its weight subtracted to find the amount of alumina.

    • Calcium Oxide (CaO): Calcium would be precipitated from the subsequent filtrate as calcium oxalate, which would then be ignited to calcium oxide and weighed.

    • Magnesium Oxide (MgO): Magnesium would be precipitated from the remaining solution as magnesium ammonium (B1175870) phosphate, which was then ignited to magnesium pyrophosphate and weighed.

    • Alkalis (K₂O, Na₂O): These were often determined by a separate, complex procedure involving the decomposition of the mineral with a different reagent (like a mixture of calcium carbonate and ammonium chloride) followed by a series of precipitations and weighings.

    • Water (H₂O): The water content was determined by heating a weighed sample of the mineral to a high temperature and measuring the loss in weight.

Physical Properties Determination

The physical properties of this compound were determined using methods that are still conceptually similar to those used today, albeit with less sophisticated instrumentation.

  • Specific Gravity: This was a crucial property for mineral identification. Heddle likely used a hydrostatic balance . The procedure would involve:

    • Weighing a fragment of the mineral in the air.

    • Weighing the same fragment while suspended in water.

    • The specific gravity was then calculated as the weight in air divided by the difference between the weight in air and the weight in water.

  • Hardness: The hardness of 2.5 on the Mohs scale was determined by a scratch test .[5] This involved attempting to scratch the surface of the this compound sample with a set of standard minerals of known hardness (the Mohs scale).[6][7] A hardness of 2.5 indicates that this compound can scratch gypsum (hardness 2) but can be scratched by calcite (hardness 3).

  • Cleavage and Lustre: These properties were determined through careful visual observation, likely with the aid of a hand lens or a simple microscope.

Visualization of the Discovery Process

The following diagram illustrates the key steps and logical flow of the discovery and initial characterization of this compound by Matthew Forster Heddle.

Tobermorite_Discovery cluster_Discovery Discovery and Naming (1880) cluster_Location Geological Context cluster_Characterization Initial Characterization cluster_PhysicalMethods Methodology cluster_ChemicalMethods Methodology cluster_Publication Dissemination Heddle Matthew Forster Heddle Discovery Identifies a new mineral Heddle->Discovery Naming Names it this compound after Tobermory, Isle of Mull Discovery->Naming IsleOfMull Tobermory, Isle of Mull (3 localities) Discovery->IsleOfMull IsleOfSkye Dunvegan, Isle of Skye (1 quarry) Discovery->IsleOfSkye Physical Physical Properties Analysis Discovery->Physical Chemical Chemical Composition Analysis Discovery->Chemical Publication Publication in 'Mineralogical Magazine' (1880) Naming->Publication RockType Found in amygdaloidal cavities of Tertiary basalts IsleOfMull->RockType IsleOfSkye->RockType SG Specific Gravity (Hydrostatic Balance) Physical->SG Hardness Hardness (Mohs Scratch Test) Physical->Hardness Visual Cleavage, Lustre (Visual Observation) Physical->Visual Physical->Publication WetChem Wet Chemical Analysis (Fusion, Dissolution, Precipitation) Chemical->WetChem Chemical->Publication

Discovery and initial characterization of this compound by M. F. Heddle.

Conclusion

The discovery of this compound in Scotland by Matthew Forster Heddle in 1880 laid the groundwork for over a century of research into this fascinating mineral. His meticulous, albeit by modern standards, rudimentary, analytical work provided the first quantitative data on its composition and physical properties. Understanding the historical context of these early scientific investigations is crucial for appreciating the evolution of mineralogical science and provides a valuable foundation for contemporary research into the applications of this compound and related synthetic materials.

References

The Enduring Legacy of Roman Engineering: A Technical Guide to the Role of Tobermorite in Ancient Concrete Durability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ancient Roman concrete has stood the test of time, surviving for millennia in harsh marine environments where modern concrete would crumble. This remarkable longevity is largely attributed to a unique mineralogical transformation within the concrete matrix, leading to the formation of aluminous tobermorite. This in-depth technical guide explores the critical role of this rare, crystalline mineral in the exceptional durability of Roman seawater concrete, providing a detailed overview for researchers and scientists.

The Formation of Aluminous this compound: A Regenerative Process

Unlike modern Portland cement-based concrete, which is designed to be relatively inert after curing, ancient Roman concrete is a dynamic material that evolves and strengthens over time. The key ingredients were a mix of volcanic ash, lime (calcium oxide), and seawater. This combination facilitated a pozzolanic reaction that, over centuries, led to the growth of aluminous this compound (Al-tobermorite) and a related zeolite mineral, phillipsite (B83940).[1]

The process begins with the dissolution of volcanic ash in the highly alkaline environment created by the lime and seawater. This releases silicon and aluminum ions, which then react with calcium from the lime to form a poorly crystalline calcium-aluminum-silicate-hydrate (C-A-S-H) binder.[2][3] Over extended periods, this C-A-S-H binder recrystallizes into the more stable and robust crystalline structures of Al-tobermorite and phillipsite.[1][4][5] This continuous, slow-growth process effectively fills pores and microcracks, leading to a densification and strengthening of the concrete matrix.[1][6]

The formation of Al-tobermorite is particularly significant. Its plate-like crystals interlock and reinforce the cementing matrix, contributing to the concrete's exceptional resistance to fracture and chemical attack.[1][7] This regenerative process is a key reason why Roman maritime structures have not only survived but have become stronger with age.[8][9]

Tobermorite_Formation cluster_reactants Initial Reactants cluster_reaction Pozzolanic Reaction & Maturation cluster_products Durable End Products Volcanic Ash Volcanic Ash CASH_Binder Poorly Crystalline C-A-S-H Binder Volcanic Ash->CASH_Binder Lime (CaO) Lime (CaO) Lime (CaO)->CASH_Binder Seawater Seawater Seawater->CASH_Binder Recrystallization Slow Recrystallization (over centuries) CASH_Binder->Recrystallization Al_this compound Aluminous this compound (Plate-like crystals) Recrystallization->Al_this compound Phillipsite Phillipsite (Zeolite mineral) Recrystallization->Phillipsite

Figure 1: Formation pathway of Al-tobermorite in Roman concrete.

Quantitative Analysis of Roman Concrete Components

Detailed analysis of ancient Roman concrete samples has provided valuable quantitative data on the composition of the key mineral phases. The unique aluminum-rich and silica-poor nature of the Al-tobermorite found in this concrete is a distinguishing feature compared to its geological counterparts.[10][11]

ParameterValueSource
Al-Tobermorite Composition
Calcium (CaO) content33 - 35 wt%[3][10][12]
Silica (SiO2) content39 - 40 wt%[3][10][12]
Ca/(Si+Al) ratio~0.79[10][12]
Al/(Si+Al) ratio0.16 - 0.17
Interlayer spacing (002)11.49 Å[2][3][10][12]
Concrete Composition & Curing
Volcanic Tuff~45 vol%[2][10][12]
Hydrated Lime-Volcanic Ash Mortar~55 vol%[2][10][12]
Lime in mix<10 wt%[2][10][12]
Maximum Curing Temperature85 - 97 °C[2][3][10][12]
Cooling to Seawater Temperature~2 years[2][3][10][12]
Mechanical Properties
Isothermal Bulk Modulus (K₀) of Al-tobermorite55 ± 5 GPa[13]

Table 1: Quantitative data on the composition and properties of ancient Roman seawater concrete.

Experimental Protocols for the Analysis of Ancient Concrete

The characterization of the mineralogical and chemical properties of ancient Roman concrete involves a multi-faceted approach, employing a range of advanced analytical techniques.

Sample Preparation

Samples are typically obtained from ancient Roman harbor structures through core drilling. For microstructural analysis, small sections of the mortar are prepared and polished for examination under various microscopy techniques.

Key Experimental Techniques

A combination of the following methods is crucial for a comprehensive analysis:

  • Scanning Electron Microscopy (SEM): Used to visualize the microstructure of the concrete, including the morphology and distribution of Al-tobermorite and phillipsite crystals.[1][14]

  • X-ray Microdiffraction: This technique is essential for identifying the crystalline phases present in the concrete at a micron scale. Synchrotron-based X-ray microdiffraction has been particularly valuable in mapping the distribution of Al-tobermorite and phillipsite within the cementitious matrix.[1][4][5]

  • Raman Spectroscopy: Provides information on the molecular vibrations and can be used to characterize the chemical structure of the C-A-S-H binder and the crystalline phases, confirming the substitution of aluminum in the this compound structure.[1][4]

  • 29Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Spectroscopy: This technique is used to investigate the silicate (B1173343) connectivity in the C-A-S-H gel and Al-tobermorite, providing insights into the degree of polymerization of the silicate chains.[13]

  • Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC): Used to study the thermal stability of the hydrated phases and quantify the amount of bound water.[13]

  • High-Pressure X-ray Diffraction: This method is employed to determine the mechanical properties of the individual mineral phases, such as the bulk modulus of Al-tobermorite.[13]

Experimental_Workflow cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample_Acquisition Core Drilling of Ancient Concrete Sample_Preparation Sample Sectioning & Polishing Sample_Acquisition->Sample_Preparation SEM Scanning Electron Microscopy (SEM) Sample_Preparation->SEM XRD X-ray Microdiffraction Sample_Preparation->XRD Raman Raman Spectroscopy Sample_Preparation->Raman NMR 29Si MAS NMR Sample_Preparation->NMR TGA_DSC TGA-DSC Sample_Preparation->TGA_DSC HP_XRD High-Pressure XRD Sample_Preparation->HP_XRD Microstructure_Analysis Microstructure Analysis SEM->Microstructure_Analysis Morphology & Distribution Phase_Identification Phase Identification XRD->Phase_Identification Crystalline Phase Identification Chemical_Structure Chemical Structure Determination Raman->Chemical_Structure Molecular Structure NMR->Chemical_Structure Silicate Connectivity Thermal_Properties Thermal Properties TGA_DSC->Thermal_Properties Thermal Stability Mechanical_Properties Mechanical Properties HP_XRD->Mechanical_Properties Bulk Modulus

Figure 2: Experimental workflow for analyzing ancient Roman concrete.

Implications for Modern Materials Science

The study of Al-tobermorite in Roman concrete offers valuable insights for the development of more durable and sustainable modern construction materials.[15] The low-temperature synthesis of this highly stable crystalline phase presents a paradigm shift from the high-energy production of Portland cement.[1][15] By mimicking the chemical processes observed in ancient Roman concrete, it may be possible to design novel cementitious materials with enhanced longevity and a reduced environmental footprint.[1][6] Furthermore, the cation-exchange properties of Al-tobermorite suggest potential applications in waste encapsulation and environmental remediation.[1][4] The self-healing properties observed in these ancient concretes, driven by the reactivity of lime clasts and the formation of new minerals, are also a significant area of research for creating more resilient infrastructure.[16][17]

References

The Amorphous Heart of Concrete: An In-depth Guide to the Structure of C-S-H Gel and its Relationship to Crystalline Tobermorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium Silicate (B1173343) Hydrate (B1144303) (C-S-H) gel is the principal binding phase in hydrated Portland cement paste, making it the most abundant man-made material on Earth.[1][2] Its amorphous, nanoporous structure is the primary determinant of the mechanical properties and durability of concrete.[1] Despite its ubiquity and importance, the exact structure of C-S-H remains a subject of intensive research due to its poor crystallinity and variable stoichiometry.[2][3] To better understand this complex material, researchers often turn to its closest natural crystalline analogue: Tobermorite.[3][4] This technical guide provides a comprehensive overview of the structure of C-S-H gel, its relationship to the crystalline phases of this compound, and the experimental techniques used to characterize these materials.

The Nanostructure of C-S-H Gel: A Disordered Analogue of this compound

C-S-H gel is a nano-sized material with a layered geometry that exhibits short-range order but lacks the long-range periodic structure of a crystal.[3][5] Its fundamental building blocks consist of calcium oxide layers to which silicate chains are attached.[2][6] This layered arrangement creates interlayer spaces that contain water molecules and calcium ions.[7] The silicate chains in C-S-H are not continuous and are characterized by missing bridging tetrahedra, leading to finite chain lengths, primarily dimers and pentamers.[3][8] This inherent disorder and variability in silicate chain length are key features that distinguish C-S-H from well-ordered crystalline structures.

The morphology of C-S-H gel at the nanoscale is also complex, often described as foils or needle-like structures.[3] Transmission Electron Microscopy (TEM) has revealed that C-S-H can form as fine, dense inner products or less dense, fibrillar outer products.[9][10] Molecular dynamics simulations suggest that the morphology can vary from a branched network at low calcium-to-silicon ratios to ellipsoid-like particles at higher ratios.[11]

This compound: A Crystalline Model for C-S-H

This compound is a naturally occurring calcium silicate hydrate mineral that serves as a valuable crystalline model for understanding the atomic arrangement within C-S-H gel.[12][13] Unlike the amorphous C-S-H, this compound possesses a well-defined crystal structure. It exists in several polytypes, primarily distinguished by their basal spacing, with the most common being 9 Å, 11 Å, and 14 Å this compound.[12][14]

The fundamental structure of this compound consists of layers of calcium oxide polyhedra sandwiched between single or double chains of silicate tetrahedra.[15][16] These layers are stacked, creating interlayer spaces that accommodate water molecules and calcium ions.[16] The silicate chains in this compound are generally infinite, in contrast to the finite chains found in C-S-H.[8]

The structural similarities between this compound and C-S-H, particularly the layered arrangement of calcium oxide and silicate chains, make this compound an excellent model for interpreting experimental data from C-S-H, such as X-ray diffraction patterns and Nuclear Magnetic Resonance spectra.[17][18]

Structural Relationship and Key Differences

The primary relationship between C-S-H gel and this compound lies in their shared fundamental building blocks and layered structure. C-S-H is often described as a "defect-rich" or "nanocrystalline" form of this compound.[19][20] The key differences that define the transition from the crystalline this compound to the amorphous C-S-H gel are:

  • Silicate Chain Length: this compound features long, ordered silicate chains, whereas C-S-H is characterized by short, disordered chains with frequent missing tetrahedra.[3][8]

  • Crystallinity: this compound is a crystalline mineral with long-range atomic order, while C-S-H is amorphous to poorly crystalline.[3][12]

  • Stoichiometry: The calcium-to-silicon (Ca/Si) ratio in this compound is well-defined for each polytype, whereas in C-S-H, it is highly variable, typically ranging from 1.2 to 2.1 in ordinary Portland cement pastes.[6][21]

  • Water Content: The amount and state of water in the interlayer spaces are more variable in C-S-H compared to the well-defined hydration states of this compound.

The following diagram illustrates the conceptual structural relationship, showing C-S-H as a disordered derivative of the more ordered this compound structure.

G Conceptual Relationship: this compound to C-S-H cluster_this compound This compound (Crystalline) cluster_csh C-S-H Gel (Amorphous) T Ordered Layered Structure - Infinite Silicate Chains - Defined Ca/Si Ratio - Long-Range Order CSH Disordered Layered Structure - Finite Silicate Chains (defects) - Variable Ca/Si Ratio - Short-Range Order T->CSH Introduction of Defects: - Chain Scission - Variable Layer Spacing - Incomplete Polymerization

Caption: From Crystalline Order to Amorphous Disorder.

Quantitative Structural Data

The structural parameters of C-S-H gel and this compound have been determined through various experimental techniques. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of General Properties

PropertyC-S-H GelThis compound
Crystallinity Amorphous to poorly crystalline[3]Crystalline[12]
Ca/Si Ratio Variable (typically 1.2 - 2.1)[6]Defined (e.g., ~0.83 for 14 Å)[6]
Density (g/cm³) ~1.8 - 2.1 (with gel water)[1]~2.42 - 2.46[12]
Morphology Foils, fibrillar, porous network[3][10]Laths, fibrous bundles[12]

Table 2: Structural Parameters of this compound Polytypes

This compound PolytypeBasal Spacing (Å)Crystal SystemSpace GroupUnit Cell Parameters (a, b, c in Å; β in °)
9 Å this compound ~9.3 - 9.6TriclinicC1̄a = 11.16, b = 7.30, c = 9.58, α = 101.3, β = 92.8, γ = 90[15]
11 Å this compound ~11.3OrthorhombicC222₁a = 11.17, b = 7.38, c = 22.94[12]
14 Å this compound ~14MonoclinicP2₁a = 11.17, b = 7.38, c = 27.94, β = 90[22]

Experimental Protocols for Structural Characterization

A variety of advanced analytical techniques are employed to probe the complex structures of C-S-H gel and this compound.

X-Ray Diffraction (XRD)

Principle: XRD is a primary technique for identifying crystalline phases and assessing the degree of crystallinity. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The angles and intensities of the diffracted beams are recorded to produce a diffraction pattern, which is characteristic of the material's crystal structure.

Methodology for C-S-H and this compound Characterization:

  • Sample Preparation: Samples are typically ground into a fine powder to ensure random orientation of the crystallites. For hydrated cement pastes, hydration is often stopped at a specific time using solvent exchange (e.g., with isopropanol) followed by drying.

  • Data Acquisition: The powdered sample is mounted in a diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).

  • Data Analysis:

    • This compound: The sharp Bragg peaks in the XRD pattern are compared to standard diffraction patterns from databases (e.g., the Powder Diffraction File) to identify the specific this compound polytype. Rietveld refinement can be used to determine precise unit cell parameters and quantitative phase abundance.[23]

    • C-S-H Gel: The XRD pattern of C-S-H shows broad, diffuse humps, indicative of its amorphous nature.[24] The positions of these broad peaks are often compared to the main reflections of this compound to infer a "this compound-like" short-range order.[17] Pair Distribution Function (PDF) analysis of total X-ray scattering data can provide more detailed information on local atomic arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Solid-state NMR spectroscopy probes the local chemical environment of specific atomic nuclei (e.g., ²⁹Si, ²⁷Al, ¹H). It is particularly powerful for characterizing amorphous and poorly crystalline materials like C-S-H. For silicates, ²⁹Si NMR can distinguish between different degrees of silicate polymerization (Qⁿ sites, where n is the number of bridging oxygen atoms).

Methodology for C-S-H and this compound Characterization:

  • Sample Preparation: Dried, powdered samples are packed into a zirconia rotor.

  • Data Acquisition: The rotor is spun at a high speed (Magic Angle Spinning - MAS) to average out anisotropic interactions and obtain high-resolution spectra. For ²⁹Si, which has a low natural abundance and long relaxation times, cross-polarization (CP) from abundant ¹H nuclei is often used to enhance the signal (¹H-²⁹Si CP/MAS).

  • Data Analysis:

    • The ²⁹Si NMR spectrum is deconvoluted to identify and quantify the different Qⁿ sites.

    • Q⁰: Isolated silicate tetrahedra.

    • Q¹: End-chain silicate tetrahedra.

    • Q²: Middle-chain silicate tetrahedra.

    • Q³: Branching sites in silicate sheets.

    • Q⁴: Fully cross-linked silicate tetrahedra (as in silica).

    • In C-S-H, the presence of Q¹ and Q² sites confirms the chain-like structure, and the relative proportions of these sites can be used to estimate the mean silicate chain length.[25] The spectra of this compound show predominantly Q² and Q³ sites, consistent with its more polymerized sheet-like structure.[26]

Transmission Electron Microscopy (TEM)

Principle: TEM uses a beam of electrons transmitted through an ultra-thin specimen to form an image. It can provide direct visualization of the morphology and nanostructure of materials at high resolution. Selected Area Electron Diffraction (SAED) can be used to obtain diffraction information from very small regions.

Methodology for C-S-H and this compound Characterization:

  • Sample Preparation: This is a critical and challenging step. For hydrated cement pastes, thin sections (typically <100 nm) are prepared by ultramicrotomy or ion milling. Powdered samples can be dispersed on a carbon-coated grid.

  • Imaging: The sample is observed in the TEM. Bright-field imaging provides morphological information. High-Resolution TEM (HRTEM) can reveal lattice fringes in crystalline regions, providing direct evidence of the local atomic order.

  • Analytical Microscopy: Energy-Dispersive X-ray Spectroscopy (EDS) can be coupled with TEM to obtain elemental composition maps, allowing for the determination of local Ca/Si ratios.[24]

The following diagram outlines a typical experimental workflow for the characterization of C-S-H and this compound.

G Experimental Workflow for C-S-H/Tobermorite Characterization cluster_synthesis Material Synthesis/Preparation cluster_characterization Structural Characterization cluster_analysis Data Analysis and Modeling S Synthesis of C-S-H or this compound P Sample Preparation (Grinding, Polishing, Thinning) S->P XRD XRD (Phase ID, Crystallinity) P->XRD NMR NMR (Silicate Polymerization) P->NMR TEM TEM/EDS (Morphology, Local Composition) P->TEM DA Data Interpretation - Rietveld Refinement (XRD) - Spectral Deconvolution (NMR) - Image Analysis (TEM) XRD->DA NMR->DA TEM->DA SM Structural Modeling DA->SM

Caption: A Multi-Technique Approach to Structural Elucidation.

Conclusion

The structure of C-S-H gel, while complex and disordered, is fundamentally related to the crystalline structure of this compound. Understanding this relationship is crucial for developing more accurate models of cement hydration and for predicting the long-term performance of concrete. By employing a suite of advanced characterization techniques, researchers continue to unravel the intricate nanoscale architecture of C-S-H, paving the way for the design of more durable and sustainable construction materials. The use of this compound as a crystalline analogue provides an invaluable framework for interpreting the complex experimental data obtained from the amorphous heart of concrete.

References

Thermodynamic Stability of Tobermorite Phases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of tobermorite phases, critical calcium silicate (B1173343) hydrate (B1144303) (C-S-H) minerals relevant in various fields, including cement chemistry, materials science, and potentially as excipients or carriers in drug delivery systems due to their porous and layered structure. This document summarizes key thermodynamic data, details experimental protocols for synthesis and characterization, and illustrates phase transition pathways.

Introduction to this compound Phases

This compound is a group of crystalline hydrated calcium silicate minerals. The fundamental structure consists of layers of calcium oxide polyhedra sandwiched between silicate chains. The spacing between these layers, known as the basal spacing, is determined by the number of water molecules present in the interlayer space. This variation in hydration leads to different this compound polytypes, primarily:

  • 14 Å this compound (Plombièrite): The most hydrated form.

  • 11 Å this compound: A partially dehydrated form.

  • 9 Å this compound (Riversideite): The most dehydrated crystalline form before the loss of structural hydroxyl groups.[1][2]

The stability of these phases is a function of temperature, pressure, and chemical environment, particularly the presence of substituting ions like aluminum.[3] A key distinction is also made between "normal" and "anomalous" 11 Å this compound, which exhibit different thermal behaviors. Normal this compound undergoes a shrinkage of its basal spacing to 9 Å upon heating to around 300°C, whereas anomalous this compound does not.[4][5] This difference is attributed to the presence of interlayer calcium ions in normal this compound, which are absent in the anomalous form.[6]

Thermodynamic Data of this compound Phases

The thermodynamic stability of a mineral is quantified by its standard Gibbs free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), and standard entropy (S°). The following tables summarize the available thermodynamic data for various this compound phases at standard conditions (298.15 K and 1 bar).

Table 1: Thermodynamic Properties of 11 Å this compound

PropertyValueUnitsReference
Formula Ca₅Si₆H₁₁O₂₂.₅-
ΔH°f-10680.92kJ·mol⁻¹
ΔG°f-9889.53kJ·mol⁻¹
693.17J·mol⁻¹·K⁻¹
286.19cm³·mol⁻¹

Table 2: Thermodynamic Properties of 14 Å this compound (Plombièrite)

PropertyValueUnitsReference
Formula Ca₅Si₆H₂₁O₂₇.₅-
ΔH°f-12175.15kJ·mol⁻¹
ΔG°f-11090.30kJ·mol⁻¹
875.18J·mol⁻¹·K⁻¹
351.30cm³·mol⁻¹

Table 3: Thermodynamic Properties of Al-substituted 11 Å this compound

PropertyValueUnitsReference
Formula Ca₅[H₀.₆Si₅.₄Al₀.₆O₁₇]·5H₂O-[7]
ΔH°f-10813.5 ± 6.0kJ·mol⁻¹[7]
ΔG°f-10014.2 ± 6.0kJ·mol⁻¹[7]
703.6J·mol⁻¹·K⁻¹[7]
287.0cm³·mol⁻¹[7]

Phase Transitions and Stability

The thermodynamic stability of this compound phases is highly dependent on temperature. Generally, this compound is stable in the temperature range of approximately 80°C to 150°C, though it can exist as a metastable phase at higher temperatures.[8] Upon heating, the this compound phases undergo a series of dehydration and dehydroxylation steps, ultimately transforming into wollastonite (CaSiO₃).

The following diagram illustrates the typical thermal transformation pathway for normal this compound, starting from the most hydrated 14 Å phase.

Tobermorite_Phase_Transition plombierite 14 Å this compound (Plombièrite) tobermorite11 11 Å this compound (Normal) plombierite->tobermorite11 ~55-100°C (Dehydration) tobermorite9 9 Å this compound (Riversideite) tobermorite11->tobermorite9 ~300°C (Dehydration) wollastonite Wollastonite (CaSiO₃) tobermorite9->wollastonite >700°C (Dehydroxylation & Recrystallization)

Thermal transformation pathway of normal this compound.

Anomalous this compound, lacking interlayer calcium ions, does not follow the transition to 9 Å this compound at 300°C and may transform directly to wollastonite at higher temperatures.[5][9]

The formation of this compound from its precursor phases, such as amorphous calcium silicate hydrate (C-S-H), is a thermodynamically driven process where the Gibbs free energy of the system is minimized. The overall reaction pathway can be visualized as follows:

Tobermorite_Formation_Pathway precursors Precursors (e.g., CaO, SiO₂, C-S-H gel) This compound Crystalline this compound (e.g., 11 Å) precursors->this compound Hydrothermal Synthesis xonotlite Xonotlite (at higher T) This compound->xonotlite > ~180-200°C

General formation pathway of this compound.

Experimental Protocols

Hydrothermal Synthesis of this compound Phases

Hydrothermal synthesis is the most common method for producing crystalline this compound. The following are representative protocols.

4.1.1. Synthesis of 11 Å this compound

  • Starting Materials: Calcium oxide (CaO) and a silica (B1680970) source (e.g., silica fume, quartz, or calcium silicate slag).[2]

  • Procedure:

    • The starting materials are mixed in a desired Ca/Si molar ratio (typically around 0.83).[2]

    • The mixture is placed in a high-pressure reactor (autoclave) with deionized water.

    • The reactor is heated to a specific temperature (e.g., 180-240°C) and maintained for a set duration (e.g., 4-24 hours) with constant stirring.[2]

    • After the reaction, the autoclave is cooled to room temperature.

    • The solid product is filtered, washed with deionized water, and dried at a moderate temperature (e.g., 60°C).[7]

4.1.2. Synthesis of Al-substituted 11 Å this compound

  • Starting Materials: CaO, SiO₂, and an aluminum source such as Al(OH)₃.[7]

  • Procedure:

    • The reactants are weighed to achieve the target stoichiometry (e.g., Ca₅[H₀.₆Si₅.₄Al₀.₆O₁₇]·5H₂O).[7]

    • The materials are homogenized and mixed with water.

    • The slurry is autoclaved at a specific temperature and pressure (e.g., 180°C and 1.1 MPa) for a defined period (e.g., 20 hours).[7]

    • The product is then cooled, dried, and gently ground.[7]

The workflow for a typical hydrothermal synthesis and characterization process can be summarized as follows:

Hydrothermal_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Weigh & Mix Reactants (CaO, SiO₂, H₂O, etc.) autoclave Hydrothermal Treatment (Autoclave at set T and P) start->autoclave processing Cooling, Filtering, & Drying autoclave->processing product This compound Product processing->product xrd XRD (Phase Identification) sem SEM (Morphology) tga_dsc TGA/DSC (Thermal Stability) product->xrd product->sem product->tga_dsc

Workflow for hydrothermal synthesis and characterization.
Determination of Thermodynamic Properties

The experimental determination of thermodynamic data for silicate minerals often involves solution calorimetry.

  • Isothermal Calorimetry: This technique can be used to monitor the heat flow during the synthesis of calcium silicate hydrates, providing insights into the reaction kinetics and energetics.[10]

  • High-Temperature Oxide Melt Solution Calorimetry: This is a common method for determining the enthalpy of formation of refractory materials like silicates. The heat of solution of the target mineral and its constituent oxides are measured in a molten solvent (e.g., lead borate) at high temperature (e.g., 700°C). The enthalpy of formation is then calculated using Hess's law.

  • Hydrofluoric Acid Solution Calorimetry: For minerals soluble in strong acids, the heat of solution in concentrated hydrofluoric acid at room temperature can be measured to determine the enthalpy of formation.[11]

The Gibbs free energy of formation can then be calculated from the enthalpy of formation and the standard entropy, which can be determined from low-temperature heat capacity measurements. Alternatively, solubility studies can be used to determine the Gibbs free energy of formation by measuring the equilibrium concentrations of ions in solution.[12]

Conclusion

The thermodynamic stability of this compound phases is a complex interplay of hydration state, temperature, and chemical composition. The 14 Å, 11 Å, and 9 Å polytypes represent distinct states of hydration with corresponding differences in stability. The transformation between these phases upon heating is a key characteristic, with the distinction between normal and anomalous this compound highlighting the role of interlayer cations. While comprehensive thermodynamic data is available for 11 Å and 14 Å this compound, further research is needed to fully characterize the thermodynamic properties of 9 Å this compound (riversideite) and anomalous this compound. The experimental protocols outlined provide a basis for the controlled synthesis and characterization of these important materials.

References

Geochemical conditions for natural Tobermorite formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Geochemical Conditions for Natural Tobermorite Formation

Introduction to this compound

This compound is a rare, naturally occurring calcium silicate (B1173343) hydrate (B1144303) (C-S-H) mineral, first discovered in Scotland near Tobermory on the Isle of Mull.[1][2][3] Its chemical formula is typically represented as Ca₅Si₆O₁₇·5H₂O or Ca₅Si₆(O,OH)₁₈·5H₂O.[1][2] This mineral is of significant interest to researchers, particularly in materials science and cement chemistry, because it is a crystalline analogue to the poorly crystalline C-S-H gel that is the primary binding phase in hydrated Portland cement.[1][4] Understanding the conditions under which this compound forms in nature provides crucial insights for designing more durable and resilient cementitious materials, inspired by long-lasting ancient structures like Roman marine concrete, where an aluminum-substituted variant of this compound contributes to its exceptional longevity.[1][2]

This compound is part of a supergroup of minerals that includes several polytypes, primarily distinguished by their basal spacing, such as 11 Å and 14 Å this compound.[2][5] It typically forms as white, pale pink, or brown fibrous aggregates, rosettes, or massive structures in specific geological settings.[1][2]

Geochemical Conditions for Natural Formation

Natural this compound formation is predominantly a result of low-temperature hydrothermal processes.[1] It occurs where calcium-rich rocks, such as limestones, are altered by silica-bearing hydrothermal fluids.[1][6] Key environments include metamorphosed limestones, skarn deposits, and as fillings in vesicles and cavities within basaltic rocks.[1][2][6][7] The formation is a result of contact metamorphism and metasomatism.[1][6]

The stability and formation of this compound are governed by a specific range of geochemical parameters, including temperature, pressure, and the chemical composition of the host environment. While it is stable over a temperature range of approximately 80°C to 150°C, it can be synthesized at higher temperatures as a meta-stable solid.[8] Under saturated steam pressures, this compound can be unstable relative to xonotlite above 140°C, but at higher pressures (69 to 276 N/mm²), its decomposition temperature increases significantly to around 285°C.[9]

Table 1: Summary of Geochemical Conditions for this compound Formation

ParameterNatural Formation ConditionsLaboratory Synthesis Conditions
Temperature 80°C - 200°C[1]120°C - 240°C[10][11][12]
Pressure Saturated Steam Pressure to 276 N/mm²[9]Autogenous Saturated Steam Pressure[1][13]
pH Alkaline Environment[14]Highly Alkaline (NaOH solutions often used)[14][15]
Ca/Si Molar Ratio ~0.83[1][2]0.83 - 1.2[10][12][13]
Geological Setting Hydrothermal alteration of limestone, skarns, basalt cavities[1][2][6]N/A

Chemical Composition and Structure

The ideal chemical formula for the endmember this compound is Ca₅Si₆O₁₇·5H₂O, which corresponds to a Calcium-to-Silicon (Ca/Si) molar ratio of 0.83.[1][2] The this compound supergroup allows for variations, including the substitution of aluminum for silicon in the tetrahedral chains and variations in water content.[1][5][16] For instance, Al-rich this compound is a key component in ancient Roman concrete.[1][2]

Structurally, this compound is a layered silicate. Its structure consists of sheets of calcium oxide polyhedra sandwiched between single chains of silicate tetrahedra.[1][16] These layers are stacked, and the interlayer space contains water molecules and additional calcium ions, which determines the mineral's basal spacing (e.g., 11 Å or 14 Å).[1][16]

Table 2: Typical Oxide Composition of this compound

OxideWeight Percent (%)Reference
CaO ~34.3 - 38%[1][6]
SiO₂ ~47.0 - 49%[1][6]
H₂O ~12 - 12.8%[1][6]
Al₂O₃ ~3.6% (in Al-substituted variants)[6]

Formation Pathways and Mechanisms

The formation of this compound, both naturally and synthetically, is not an instantaneous process but follows a sequence of transformations. It typically begins with the formation of a less ordered precursor, which then crystallizes into this compound.

Natural Formation Pathway

The geological formation of this compound involves the interaction of hot, silica-rich fluids with calcium carbonate rocks. This process mobilizes silica (B1680970) and facilitates its reaction with calcium under specific hydrothermal conditions.

Natural_Tobermorite_Formation start_rock Calcium Carbonate Rocks (e.g., Limestone) process Hydrothermal Alteration (Metasomatism) start_rock->process start_fluid Silica-Bearing Hydrothermal Fluids start_fluid->process product Natural this compound (in Skarns, Veins, Vesicles) process->product Crystallization conditions Conditions: - Temp: 80-200°C - Alkaline pH - High Pressure conditions->process Crystallization_Mechanism precursor Ca²⁺ and Silicate Ions in Alkaline Solution gel Stage 1: Nucleation Amorphous C-S-H (I) Gel Formation precursor->gel Sol-Gel Reaction (<100°C) transform Stage 2: Transformation Formation of this compound Crystal Nuclei gel->transform Structural Reorganization (100-150°C) growth Stage 3: Crystal Growth Agglomeration and Growth of This compound Particles transform->growth Ostwald Ripening Synthesis_Workflow start 1. Precursor Preparation mix 2. Mixing & Slurry Formation (CaO, SiO₂, H₂O, optional NaOH) Stirring at 300 rpm start->mix react 3. Hydrothermal Reaction mix->react cool 4. Cooling & Product Recovery (Natural cooling to room temp) react->cool conditions Autoclave Conditions: - Temp: 170-240°C - Time: 4-72 hours - Pressure: Saturated Steam conditions->react analyze 5. Analysis (XRD, SEM, TGA) cool->analyze

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Tobermorite from Pure Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tobermorite, a calcium silicate (B1173343) hydrate (B1144303) (C-S-H) mineral, is of significant interest to researchers in materials science and drug development due to its unique properties, including low density, high porosity, and bioactivity. The 11 Å this compound (Ca₅Si₆O₁₆(OH)₂·4H₂O) is a key crystalline analogue for the binding phase in autoclaved cement products and has potential applications as a biomaterial and drug delivery vehicle. This document provides detailed protocols and application notes for the hydrothermal synthesis of this compound from pure calcium oxide (CaO) and silicon dioxide (SiO₂).

Reaction Pathway and Mechanism

The hydrothermal synthesis of this compound from pure oxides is a multi-stage process. Initially, under hydrothermal conditions, the precursors react to form an amorphous or poorly crystalline calcium silicate hydrate (C-S-H) gel.[1] This intermediate phase then serves as a precursor for the nucleation and growth of crystalline this compound. The overall transformation can be summarized as the dissolution of reactants, formation of an intermediate C-S-H phase, and subsequent crystallization of this compound.[1][2] The process is influenced by factors such as the CaO/SiO₂ molar ratio, temperature, and reaction time.

G cluster_reactants Reactants cluster_process Hydrothermal Conditions cluster_intermediates Intermediate Phase cluster_product Final Product CaO Calcium Oxide (CaO) Conditions High Temperature & Pressure (e.g., 180-240°C) CSH_gel Amorphous/Poorly Crystalline C-S-H Gel CaO->CSH_gel Initial Reaction SiO2 Silicon Dioxide (SiO₂) SiO2->CSH_gel Initial Reaction H2O Water (H₂O) H2O->CSH_gel Initial Reaction This compound Crystalline 11 Å this compound CSH_gel->this compound Crystallization

Caption: Reaction pathway for this compound synthesis.

Experimental Protocols

This section details the methodology for the hydrothermal synthesis of 11 Å this compound.

1. Materials and Equipment

  • Reactants:

    • Calcium Oxide (CaO), analytical grade

    • Silicon Dioxide (SiO₂), e.g., fumed silica (B1680970) or precipitated silica, analytical grade

    • Deionized or distilled water

  • Equipment:

    • High-pressure autoclave reactor with a polytetrafluoroethylene (PTFE) liner

    • Laboratory oven or furnace

    • Magnetic stirrer or mechanical stirrer (optional, for stirred synthesis)

    • Filtration apparatus (e.g., Büchner funnel)

    • Drying oven

    • Mortar and pestle or mill for homogenization

2. Synthesis Procedure

  • Reactant Preparation: Calculate the required masses of CaO and SiO₂ to achieve the desired molar ratio. A CaO/SiO₂ molar ratio of 0.83 is commonly used for the synthesis of 11 Å this compound.[3][4]

  • Mixing: Homogenously mix the powdered CaO and SiO₂.

  • Slurry Formation: Add a specific amount of deionized water to the mixed oxides to achieve the desired water-to-solid (W/S) ratio. A typical W/S ratio is 10:1 or 15:1 by mass.[3][5] Mix thoroughly to form a uniform slurry.

  • Hydrothermal Treatment:

    • Transfer the slurry into the PTFE-lined autoclave.

    • Seal the autoclave and place it in a preheated oven or furnace.

    • Heat the reactor to the target temperature, typically between 180°C and 240°C.[3][5]

    • Maintain the temperature for a specified duration, which can range from 4 to 72 hours.[3] Longer durations generally lead to higher crystallinity.[3]

  • Cooling and Product Recovery:

    • After the reaction time is complete, turn off the oven and allow the autoclave to cool down naturally to room temperature.

    • Open the autoclave carefully in a fume hood.

    • Filter the solid product from the slurry and wash it several times with deionized water to remove any unreacted ions. Washing with acetone (B3395972) can also be performed to minimize carbonation.[3]

  • Drying: Dry the final product in an oven at a temperature of around 100-105°C until a constant weight is achieved.[3]

  • Homogenization: Gently grind the dried product into a fine powder using a mortar and pestle. Store in a desiccator to prevent moisture absorption and carbonation.

3. Characterization

The synthesized product should be characterized to confirm the phase, purity, crystallinity, and morphology.

  • X-ray Diffraction (XRD): To identify the crystalline phases present and confirm the formation of 11 Å this compound.

  • Scanning Electron Microscopy (SEM): To observe the morphology and microstructure of the synthesized crystals.

  • Thermogravimetric Analysis (TGA): To determine the water content and thermal stability of the product.[6]

Data Presentation: Synthesis Parameters

The properties of the synthesized this compound are highly dependent on the reaction conditions. The following tables summarize the influence of key parameters.

Table 1: Effect of Synthesis Parameters on this compound Formation

ParameterValue RangeEffect on ProductReferences
CaO/SiO₂ Molar Ratio 0.66 - 0.83Optimal for 11 Å this compound formation. Higher ratios may lead to the formation of other calcium silicate hydrates like xonotlite.[4][7]
Temperature (°C) 180 - 200Higher temperatures can accelerate the reaction and increase crystallinity.[3] Temperatures above 220°C may favor the transition to xonotlite.[3][8][9]
Time (hours) 4 - 72Longer reaction times generally result in higher crystallinity and phase purity of this compound.[3][3]
Stirring Static vs. StirredStirring can enhance the reaction kinetics and lead to more homogenous products.[4][4][5]

Table 2: Physical Properties of Synthesized this compound

PropertyTypical ValueNotesReferences
Morphology Platy, lath-like, or fibrous crystalsObserved via SEM.[7][10]
Specific Surface Area (m²/g) 150 - 200Can be used as a filler and reinforcement agent.[5]
Average Density ( kg/m ³) < 200For pressed products, suitable for insulation.[4][9]
Compressive Strength (MPa) ~0.9For pressed products.[4][9]

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow for the hydrothermal synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_recovery Product Recovery & Analysis start Start weigh Weigh Pure Oxides (CaO & SiO₂) start->weigh mix Mix Powders weigh->mix slurry Form Aqueous Slurry mix->slurry autoclave Seal in Autoclave slurry->autoclave heat Hydrothermal Treatment (Heat & Hold) autoclave->heat cool Cool to Room Temp. heat->cool filter Filter & Wash Product cool->filter dry Dry Product filter->dry characterize Characterize (XRD, SEM, etc.) dry->characterize end End characterize->end

Caption: Experimental workflow for this compound synthesis.

Application Notes for Researchers and Drug Development

Hydrothermally synthesized this compound offers several properties that are attractive for scientific and pharmaceutical applications.

  • Biomaterial Scaffolds: Due to its chemical similarity to the mineral phase of bone and its demonstrated bioactivity, this compound is a candidate for bone tissue engineering.[10] Its porous structure can support cell adhesion, proliferation, and differentiation.

  • Drug Delivery Systems: The high surface area and porous nature of this compound make it a potential carrier for the controlled release of drugs and therapeutic agents. The ability to tailor its pore structure through synthesis control could allow for modulation of release kinetics.

  • Ion Exchange: this compound possesses ion-exchange capabilities, which can be utilized for applications such as the removal of heavy metal ions from solutions or for the delivery of therapeutic ions (e.g., strontium for osteoporosis treatment).

  • Model Compound for Cement Chemistry: For materials scientists, pure synthetic this compound serves as an excellent model compound for studying the complex C-S-H phases that are responsible for the strength and durability of concrete.[6]

When considering this compound for drug development, it is crucial to conduct thorough biocompatibility and cytotoxicity studies to ensure its safety for in vivo applications. The synthesis protocol must be strictly controlled to produce a pure phase, as impurities could affect its biological performance.

References

Application Notes and Protocols for the Synthesis of Tobermorite from Industrial By-products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tobermorite, a crystalline calcium silicate (B1173343) hydrate, utilizing various industrial by-products as primary raw materials. The use of such by-products presents a sustainable and cost-effective alternative to traditional synthesis methods.

This compound has garnered significant interest in various fields, including construction materials, thermal insulation, and as an adsorbent for pollutants, due to its unique layered crystal structure and properties.[1][2][3][4] This document outlines the hydrothermal synthesis of this compound from common industrial wastes such as fly ash, calcium silicate slag, and municipal solid waste incineration bottom ash.

Overview of Industrial By-products as Precursors

Several industrial by-products are rich in silica (B1680970) (SiO₂) and calcia (CaO), the primary components required for this compound synthesis. The reactivity of these precursors is a critical factor in the successful formation of this compound under hydrothermal conditions.

Industrial By-productKey Chemical ComponentsReference
Fly AshSiO₂, Al₂O₃, CaO[5][6][7][8]
Calcium Silicate Slag (CSS)β-dicalcium silicate (β-2CaO·SiO₂)[1][2][3]
Municipal Incineration Bottom Ash (MIBA)SiO₂, CaO, Al₂O₃[9][10]
Blast Furnace SlagCaO, SiO₂, Al₂O₃[11][12]
Quarry Waste FinesSiO₂[13]
EggshellsCaO[13]

Hydrothermal Synthesis of this compound: Key Parameters

The hydrothermal method is the most common approach for synthesizing this compound from industrial by-products.[6][8][14] This process involves heating the raw material slurry in an autoclave under saturated steam pressure. Key parameters influencing the synthesis and the final product characteristics are summarized below.

By-product UsedCaO/SiO₂ Molar RatioTemperature (°C)Time (hours)AdditivesKey FindingsReference
Fly Ash & Slaked Lime-2201 - 7NaOH (20 g/L)Well-crystalline this compound fibers (5-10 μm) were formed in 1 hour with NaOH.[5]
Fly Ash & Quartz Sand0.73 - 1.00170 - 190-LimeThis compound formation is feasible, with the C/S ratio and temperature being crucial.[6]
High-Alumina Fly Ash1.02103NaOH (30 g/L)Al-substituted this compound whiskers were synthesized.[7]
Calcium Silicate Slag & Silica Fume0.92404 - 7-The reaction proceeds through the formation of C-S-H gel, which then crystallizes into 11 Å this compound. The crystal morphology evolves with synthesis time.[1][2][3]
Municipal Incineration Bottom Ash (MIBA)-18012NaOHA porous this compound-based material was synthesized. NaOH acted as both a reaction solvent and a vesicant.[9][10]
Blast Furnace Slag & Quartz0.8 - 1.018024-Monolithic this compound was successfully synthesized with a Ca/(Al+Si) ratio of 0.8 using a rotary hydrothermal treatment.[15]
Blast Furnace Slag-1802 - 48Sodium SilicateAl-substituted 11 Å-tobermorite was formed.[11][12]
Quarry Waste Fines & Eggshells---Cement (10-20%)This compound formation was confirmed, with the 10% cement mixture showing the highest compressive strength.[13]

Experimental Protocols

The following protocols are generalized methodologies based on published research for the synthesis of this compound from different industrial by-products. Researchers should optimize these protocols based on the specific characteristics of their raw materials.

Protocol 1: Synthesis of this compound from Fly Ash

Objective: To synthesize crystalline this compound fibers from coal fly ash.

Materials:

  • Coal Fly Ash (CFA)

  • Slaked Lime (Ca(OH)₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Equipment:

  • Autoclave or hydrothermal reactor

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

  • Planetary ball mill (optional, for raw material homogenization)

  • Characterization equipment: XRD, SEM

Procedure:

  • Raw Material Preparation:

    • Dry the coal fly ash at 105°C for 24 hours to remove moisture.

    • If necessary, grind the fly ash and slaked lime to a fine powder to increase reactivity.

  • Mixture Preparation:

    • Prepare an aqueous solution of NaOH (e.g., 20 g/L).

    • Disperse the desired amounts of coal fly ash and slaked lime in the NaOH solution to achieve the target CaO/SiO₂ molar ratio. A typical water/solid ratio is around 20.0.[14]

    • Stir the slurry vigorously for 30 minutes to ensure homogeneity.

  • Hydrothermal Synthesis:

    • Transfer the slurry to a stainless steel autoclave.

    • Seal the autoclave and place it in a preheated oven or use an integrated heating system.

    • Heat the autoclave to the desired temperature (e.g., 220°C) and maintain it for the specified duration (e.g., 1-7 hours).[5]

  • Product Recovery and Washing:

    • After the reaction, cool the autoclave to room temperature.

    • Filter the solid product from the slurry using a Buchner funnel.

    • Wash the product several times with deionized water to remove any residual NaOH and unreacted precursors.

    • Continue washing until the pH of the filtrate is neutral.

  • Drying and Characterization:

    • Dry the washed product in an oven at a temperature of 80-105°C for 24 hours.

    • Characterize the synthesized this compound using X-ray Diffraction (XRD) to confirm the crystalline phase and Scanning Electron Microscopy (SEM) to observe the morphology.

Protocol 2: Synthesis of this compound from Calcium Silicate Slag and Silica Fume

Objective: To synthesize 11 Å this compound from calcium silicate slag and silica fume.

Materials:

  • Calcium Silicate Slag (CSS)

  • Silica Fume (SF)

  • Deionized Water

Equipment:

  • Same as Protocol 1.

Procedure:

  • Raw Material Preparation:

    • Dry the CSS and SF at 105°C for 24 hours.

    • Analyze the chemical composition of both raw materials to accurately calculate the required proportions for the desired CaO/SiO₂ molar ratio (e.g., 0.9).[1][2]

  • Mixture Preparation:

    • Mix the CSS and SF powders thoroughly in the calculated proportions.

    • Add deionized water to the powder mixture to create a slurry.

    • Stir the slurry for 30 minutes to ensure a homogeneous suspension.

  • Hydrothermal Synthesis:

    • Transfer the slurry to an autoclave.

    • Heat the autoclave to a relatively high temperature (e.g., 240°C) and maintain for a period of 4 to 7 hours.[1][2] The reaction time can be varied to study the crystal growth of this compound.

  • Product Recovery and Washing:

    • Follow the same procedure as in Protocol 1 for cooling, filtration, and washing.

  • Drying and Characterization:

    • Dry the final product at 80-105°C for 24 hours.

    • Analyze the product using XRD, SEM, and potentially Energy Dispersive X-ray Spectroscopy (EDS) to study the elemental composition of different phases.[1][2]

Visualization of Processes

Experimental Workflow

The general experimental workflow for the hydrothermal synthesis of this compound from industrial by-products is depicted below.

experimental_workflow cluster_prep 1. Raw Material Preparation cluster_synthesis 2. Synthesis cluster_recovery 3. Product Recovery & Analysis raw_materials Industrial By-products (Fly Ash, Slag, etc.) drying Drying raw_materials->drying grinding Grinding (Optional) drying->grinding characterization Chemical Analysis (XRF) grinding->characterization mixing Mixing with Water & Additives (e.g., NaOH) characterization->mixing hydrothermal Hydrothermal Treatment (Autoclave) mixing->hydrothermal cooling Cooling hydrothermal->cooling filtration Filtration & Washing cooling->filtration drying_final Drying filtration->drying_final final_product This compound Product drying_final->final_product analysis Characterization (XRD, SEM, etc.) final_product->analysis

Caption: General experimental workflow for this compound synthesis.

Reaction Mechanism Pathway

The synthesis of this compound from calcium silicate slag and silica fume generally proceeds through the hydration of β-dicalcium silicate, followed by reaction with silica fume to form a calcium-silicate-hydrate (C-S-H) gel, which then crystallizes into this compound.[1][2][3]

reaction_mechanism cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage css β-Dicalcium Silicate (in CSS) hydration Hydration h2o H₂O (Hydrothermal) csh_ca C-S-H (Calcium-rich) + Ca(OH)₂ hydration->csh_ca reaction Reaction sf Silica Fume (SF) csh_si C-S-H (Silicon-rich) reaction->csh_si This compound 11 Å this compound (Crystallization) csh_si->this compound

Caption: this compound formation pathway from CSS and SF.

Disclaimer: These protocols are intended as a guideline. The optimal synthesis conditions can vary significantly depending on the specific chemical and physical properties of the industrial by-products used. It is highly recommended to conduct preliminary characterization of the raw materials and perform small-scale trial experiments to optimize the synthesis parameters. Safety precautions for handling chemicals and operating high-pressure equipment must be strictly followed.

References

Microwave-Assisted Hydrothermal Synthesis of Tobermorite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tobermorite using a microwave-assisted hydrothermal method. This technique offers significant advantages over conventional hydrothermal synthesis, including drastically reduced reaction times and energy consumption.[1][2] The resulting this compound, a calcium silicate (B1173343) hydrate (B1144303) mineral, has applications in construction materials, environmental remediation, and as an ion-exchanger.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted hydrothermal synthesis is a rapid and efficient method for producing crystalline this compound.[1][2] Unlike conventional heating methods that rely on thermal conduction, microwave energy directly interacts with the polar molecules in the reaction mixture, leading to volumetric and uniform heating. This results in accelerated reaction kinetics and the formation of smaller, more uniform crystallites.[3] Studies have shown that this method can reduce the synthesis time by over 90% and energy consumption by up to 96.2% compared to traditional hydrothermal techniques.[2]

Experimental Protocols

This section outlines the detailed methodology for the microwave-assisted hydrothermal synthesis of this compound.

Materials and Reagents
  • Calcium Source: Calcium hydroxide (B78521) (Ca(OH)₂), Lime (CaO)

  • Silica (B1680970) Source: Fumed silica (SiO₂), Silica fume, Quartz waste powder, Eggshell powder

  • Solvent: Deionized water

  • Additives (Optional): Aluminum source (e.g., sodium aluminate) for Al-substituted this compound

Equipment
  • Microwave hydrothermal synthesis reactor (Teflon-lined autoclave suitable for microwave use)

  • Laboratory balance

  • Magnetic stirrer or ultrasonic bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • Mortar and pestle or ball mill for grinding

Synthesis Procedure
  • Precursor Preparation:

    • Accurately weigh the calcium and silica source materials to achieve the desired molar ratio (e.g., Ca/Si = 0.83).[4]

    • For Al-substituted this compound, introduce the aluminum source at the desired Al/Si ratio (e.g., 0.15).[1]

  • Slurry Formation:

    • Add the precursor materials to a beaker containing a specific volume of deionized water to achieve the desired liquid-to-solid ratio (e.g., 30 mL/g).[2]

    • Homogenize the mixture using a magnetic stirrer or an ultrasonic bath for 15-30 minutes to ensure a uniform slurry.

  • Microwave Hydrothermal Reaction:

    • Transfer the slurry into the Teflon-lined microwave reactor.

    • Seal the autoclave and place it in the microwave synthesis system.

    • Set the reaction temperature (e.g., 180°C or 220°C) and time (e.g., 1.5 hours or 5 hours).[2][4] The microwave power will be automatically adjusted by the system to maintain the set temperature.

  • Product Recovery and Purification:

    • After the reaction is complete, allow the autoclave to cool to room temperature.

    • Open the reactor and transfer the product to a filtration setup.

    • Wash the synthesized powder repeatedly with deionized water to remove any unreacted precursors or soluble byproducts.

    • Dry the filtered product in an oven at a specified temperature (e.g., 60-80°C) overnight.

  • Post-Processing:

    • The dried this compound powder can be gently ground using a mortar and pestle or a ball mill to obtain a fine, homogeneous powder.

Data Presentation: Synthesis Parameters and Material Properties

The following table summarizes quantitative data from various studies on the microwave-assisted hydrothermal synthesis of this compound, providing a comparison of different synthesis conditions and their impact on the final product.

Calcium SourceSilica SourceCa/Si RatioAl/Si RatioTemperature (°C)Time (h)Liquid-to-Solid Ratio (mL/g)Key Findings
Calcium hydroxideFumed silica--2201.530Optimal parameters for microwave synthesis.[2]
--0.83-1805-Optimal parameters for pure crystalline this compound.[4]
---0.15~1401.33-Synthesis of Al-substituted this compound with smaller crystallites.[3][5]
-------Microwave synthesis is about 7 times faster than conventional methods.[1]

Characterization of Synthesized this compound

To confirm the successful synthesis and to characterize the properties of the this compound, the following techniques are commonly employed:

  • X-ray Diffraction (XRD): To identify the crystalline phases and determine the purity of the this compound.

  • Scanning Electron Microscopy (SEM): To observe the morphology and microstructure of the synthesized particles.

  • Thermogravimetric and Differential Scanning Calorimetry (TG-DSC): To analyze the thermal stability and decomposition behavior.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material.

  • Nitrogen Adsorption-Desorption (BET): To measure the specific surface area and pore volume.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Microwave-Assisted Synthesis of this compound cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Processing precursors Weigh Precursors (Ca & Si Source) mixing Mix with Deionized Water (Form Slurry) precursors->mixing homogenize Homogenize Slurry (Stirring/Sonication) mixing->homogenize transfer Transfer to Microwave Reactor homogenize->transfer reaction Microwave Hydrothermal Reaction transfer->reaction cool Cool to Room Temperature reaction->cool filter_wash Filter and Wash cool->filter_wash dry Dry the Product filter_wash->dry grind Grind to Fine Powder dry->grind

Caption: Workflow for microwave-assisted hydrothermal synthesis of this compound.

Advantages of Microwave-Assisted Synthesis

advantages_comparison Comparison: Conventional vs. Microwave-Assisted Hydrothermal Synthesis cluster_conventional Conventional Hydrothermal cluster_microwave Microwave-Assisted Hydrothermal conv_time Long Reaction Time (e.g., 14 hours) conv_energy High Energy Consumption conv_time->conv_energy conv_heating Slow, Non-uniform Heating conv_energy->conv_heating conv_particles Larger, Less-uniform Particles conv_heating->conv_particles mw_time Short Reaction Time (e.g., 1.5 hours) mw_energy Low Energy Consumption (up to 96.2% reduction) mw_time->mw_energy mw_heating Rapid, Volumetric Heating mw_energy->mw_heating mw_particles Smaller, More-uniform Particles mw_heating->mw_particles synthesis This compound Synthesis synthesis->conv_time synthesis->mw_time

Caption: Key advantages of microwave-assisted over conventional synthesis.

References

Application Note: Characterization of Synthetic Tobermorite using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tobermorite, a calcium silicate (B1173343) hydrate (B1144303) (CSH) mineral, is a key component in autoclaved aerated concrete and exhibits potential applications in areas such as ion exchange and hazardous waste immobilization. The synthesis of this compound with controlled properties is of significant interest to materials scientists and engineers. This application note provides a detailed protocol for the synthesis of this compound and its subsequent characterization using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). XRD is employed for phase identification and crystallinity assessment, while SEM is utilized to observe the morphology and microstructure of the synthesized material.

Experimental Protocols

Synthesis of this compound (Hydrothermal Method)

This protocol describes a common hydrothermal method for the synthesis of 11 Å this compound.

Materials:

  • Calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂)

  • Amorphous silica (B1680970) (e.g., silica fume, fumed silica) or quartz

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Calculate the required amounts of CaO and SiO₂ to achieve a specific molar ratio, typically between 0.8 and 1.0 for this compound synthesis.

  • Mix the CaO and SiO₂ powders thoroughly in a beaker.

  • Add deionized water to the mixture to achieve a desired water/solid ratio (e.g., 10-20 by weight). Stir vigorously to form a homogeneous slurry.

  • Transfer the slurry to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven preheated to the reaction temperature, typically between 150°C and 200°C. The optimal temperature is often cited as 180°C to avoid the formation of other phases like xonotlite.[1]

  • Maintain the temperature for a specified reaction time, which can range from several hours to several days (e.g., 8 to 72 hours), to allow for the crystallization of this compound.[2]

  • After the designated time, turn off the oven and allow the autoclave to cool down to room temperature.

  • Open the autoclave, and filter the solid product from the solution.

  • Wash the product repeatedly with deionized water to remove any unreacted starting materials or soluble byproducts. A wash with a dilute sugar solution can be employed to remove excess Ca(OH)₂.[3]

  • Dry the final product in an oven at a temperature of around 60-105°C for 12-24 hours.[3]

  • The resulting white powder is synthetic this compound, ready for characterization.

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in the synthesized powder and to assess the crystallinity of the this compound.

Instrumentation:

  • Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

  • Grind the dried synthetic this compound powder using a mortar and pestle to ensure a fine and uniform particle size.

  • Mount the powdered sample onto a sample holder. Ensure a flat and densely packed surface.

  • Place the sample holder into the diffractometer.

  • Set the XRD data collection parameters. A typical scan range is from 5° to 70° in 2θ, with a step size of 0.02° and a scan speed of 1-2°/min.

  • Initiate the XRD scan.

  • After the scan is complete, process the data using appropriate software to identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from the JCPDS-ICDD database. The reference pattern for 11 Å this compound is often cited.[3]

  • Analyze the key diffraction peaks of this compound for their position, intensity, and width (FWHM). The intensity and sharpness of the peaks are indicative of the degree of crystallinity.[2]

Scanning Electron Microscopy (SEM) Analysis

Objective: To investigate the surface morphology and microstructure of the synthesized this compound crystals.

Instrumentation:

  • Scanning Electron Microscope (SEM)

  • Sputter coater (if samples are non-conductive)

Procedure:

  • Mount a small amount of the synthetic this compound powder onto an SEM stub using double-sided carbon tape.

  • Gently press the powder to ensure good adhesion, and then remove any loose powder by blowing with compressed air or a gentle tap.

  • If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold, palladium) using a sputter coater to prevent charging under the electron beam.

  • Insert the prepared stub into the SEM chamber.

  • Evacuate the chamber to the required vacuum level.

  • Apply an appropriate accelerating voltage (e.g., 10-20 kV) and adjust the focus and stigma to obtain a clear image.

  • Capture images at various magnifications to observe the overall morphology and fine details of the this compound crystals. Common morphologies include plate-like, lath-like, or fibrous structures.[4][5]

Data Presentation

Quantitative XRD Data for Synthetic this compound

The following table summarizes the characteristic X-ray diffraction peaks for 11 Å this compound. The exact peak positions and intensities can vary slightly depending on the synthesis conditions and the presence of substitutions.

2θ (°) (Cu Kα)d-spacing (Å)Miller Indices (hkl)Relative Intensity
~7.8~11.3(002)Strong
~18.2~4.87(110)Weak
~29.1~3.07(220)Medium
~32.0~2.80(222)Medium
~49.8~1.83(404)Weak

Note: The (002) reflection is the most characteristic peak for 11 Å this compound, representing the basal spacing.[3]

SEM Morphological Observations of Synthetic this compound

The morphology of synthetic this compound is highly dependent on the synthesis parameters.

MorphologyDescriptionTypical Synthesis Conditions
Plate-like or Sheet-like Thin, flat crystals, often aggregated.A common morphology for well-crystallized this compound.[4]
Lath-like or Needle-like Elongated, slender crystals.Can be observed in various synthesis conditions.[6][7]
Fibrous Interwoven, fiber-like crystals.Often seen in materials with high surface area.[4]
Foil-like or crumpled sheets Thin, irregular, and often folded sheets.May indicate a less ordered or precursor phase.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis This compound Synthesis cluster_characterization Characterization start Start: Raw Materials (CaO, SiO2) mix Mixing & Slurry Formation start->mix hydrothermal Hydrothermal Treatment (150-200°C) mix->hydrothermal cool Cooling & Filtration hydrothermal->cool wash Washing cool->wash dry Drying (60-105°C) wash->dry product Synthetic this compound Powder dry->product product_ref Synthetic this compound Powder xrd XRD Analysis product_ref->xrd sem SEM Analysis product_ref->sem xrd_data XRD Pattern & Phase ID xrd->xrd_data sem_data SEM Micrographs & Morphology sem->sem_data logical_relationship cluster_params Synthesis Parameters cluster_props Material Properties cluster_analysis Analytical Techniques temp Temperature crystallinity Crystallinity temp->crystallinity time Time time->crystallinity ratio Ca/Si Ratio phase_purity Phase Purity ratio->phase_purity additives Additives (e.g., Al) additives->crystallinity morphology Morphology additives->morphology xrd XRD crystallinity->xrd determines sem SEM morphology->sem observes phase_purity->xrd determines xrd->crystallinity xrd->phase_purity sem->morphology

References

Application of Tobermorite in Radioactive Waste Immobilization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tobermorite, a crystalline calcium silicate (B1173343) hydrate (B1144303) mineral with the general formula Ca₅Si₆O₁₆(OH)₂·4H₂O, has emerged as a promising material for the immobilization of radioactive waste.[1] Its layered structure, ion-exchange capabilities, and compatibility with cementitious materials make it an effective host for various radionuclides, including cesium (Cs⁺), strontium (Sr²⁺), and uranium (U).[2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals (in the context of radiopharmaceuticals and related waste) interested in utilizing this compound for the safe and long-term storage of radioactive contaminants.

This compound's efficacy stems from its ability to incorporate radionuclides into its crystal lattice or adsorb them onto its surface, primarily through cation exchange at Ca²⁺ sites or between its layers.[5][6] Aluminum-substituted this compound, in particular, has shown enhanced selectivity and retention for certain hazardous cations.[2] When used as an additive in Ordinary Portland Cement (OPC), this compound significantly improves the retention capacity of the cement matrix, drastically reducing the leach rate of encapsulated radionuclides.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the performance of this compound in radioactive waste immobilization.

Table 1: Radionuclide Sorption and Cation Exchange Capacities of this compound

Radionuclide/CationThis compound TypeSorption/Exchange CapacityExperimental ConditionsReference
Cs⁺Al-substituted85 meq/100gHydrothermal synthesis at 100°C[7]
Cs⁺Al-substituted66.3 meq/100gHydrothermal synthesis in alkaline liquor[7]
Cs⁺Unsubstituted0.35 meq/g---[1]
Cs⁺---36 ± 6 meq/100g (0.36 mmol/g)Steady state removal within 30 min[4]
Cd²⁺---130 ± 12 meq/100g (0.65 mmol/g)24-hour contact time[4]
Cr³⁺Derived from fly ashUp to 30 mg/g---[5]

Table 2: Leachability of Radionuclides from this compound-Containing Matrices

RadionuclideMatrixLeach Test MethodCumulative Leach Fraction (CLF) / Leach RateReference
¹³⁷CsOPC-TobermoriteStatic leach test (90 days)0.014 cm[8]
CrTannery sludge with this compoundToxicity Characteristic Leaching Procedure (TCLP)Reduced from 11.24 mg/L to 1.6 mg/L[9]

Table 3: Synthesis Parameters for this compound

Starting MaterialsCa/Si Molar RatioTemperature (°C)Time (h)ProductReference
CaO and Quartz0.8317524Pure 11 Å this compound[1]
Quartz and Lime0.822040.511 Å this compound and Xonotlite[10]
Tannery sludge, Rice husk silica (B1680970), Ca(OH)₂---240---Orthorhombic 11 Å this compound[9]
Quartz quarry dust and CaO---140144~48 wt% this compound[11]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of 11 Å this compound

This protocol is based on the method described for the synthesis of pure this compound for use as a radionuclide sorbent.[1]

1. Materials and Reagents:

  • Calcium oxide (CaO)
  • Fumed silica (SiO₂) or finely ground quartz
  • Deionized water
  • Teflon-lined stainless steel autoclave

2. Procedure:

  • Prepare CaO by heating calcium carbonate (CaCO₃) at 1100 °C for 3 hours.
  • Weigh CaO and SiO₂ to achieve a Ca/Si molar ratio of 0.83.
  • Mix the powders thoroughly.
  • Add the mixed powder to boiled, deionized water in a Teflon-lined autoclave. The water-to-solid ratio can be varied, with a typical value being around 20.[8]
  • Seal the autoclave and place it in an oven preheated to 175 °C.
  • Maintain the temperature for 24 hours.
  • After 24 hours, cool the autoclave to room temperature.
  • Filter the product, wash it with deionized water to remove any unreacted precursors, and dry it at 80 °C for 24 hours.[10]
  • Characterize the synthesized this compound using X-ray diffraction (XRD) to confirm the phase purity and crystallinity. The characteristic basal spacing peak for 11 Å this compound should be observed at approximately 7.8° 2θ (for Cu Kα radiation).[10][12]

Protocol 2: Radionuclide Batch Sorption Experiment

This protocol outlines a general procedure for evaluating the sorption of radionuclides onto synthesized this compound.

1. Materials and Reagents:

  • Synthesized this compound powder
  • Stock solution of the radionuclide of interest (e.g., non-radioactive CsCl or SrCl₂ as surrogates, or trace amounts of radioactive isotopes)
  • pH buffer solutions
  • Centrifuge
  • Liquid scintillation counter or gamma spectrometer (for radioactive tracers) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) (for stable isotopes)

2. Procedure:

  • Weigh a specific amount of this compound powder (e.g., 25 mg) into a series of centrifuge tubes.
  • Prepare radionuclide solutions of varying concentrations in a background electrolyte solution (e.g., 0.01 M NaCl) with the pH adjusted to a desired value (e.g., 7.15).[2]
  • Add a fixed volume of the radionuclide solution (e.g., 25 ml) to each tube containing the this compound.
  • Seal the tubes and shake them at a constant temperature for a specified equilibration time (e.g., 7 days for equilibrium studies, or shorter intervals for kinetic studies).[2]
  • After equilibration, centrifuge the tubes to separate the solid and liquid phases.
  • Carefully extract an aliquot of the supernatant.
  • Analyze the concentration of the radionuclide remaining in the supernatant using an appropriate analytical technique.
  • Calculate the amount of radionuclide sorbed onto the this compound using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
  • qₑ is the amount of radionuclide sorbed per unit mass of this compound (mg/g or meq/g)
  • C₀ is the initial concentration of the radionuclide (mg/L or meq/L)
  • Cₑ is the equilibrium concentration of the radionuclide in the supernatant (mg/L or meq/L)
  • V is the volume of the solution (L)
  • m is the mass of the this compound (g)

Protocol 3: Leaching Test for Immobilized Waste Forms

This protocol is a simplified version based on standard leaching tests to assess the long-term stability of radionuclides immobilized in a this compound-cement matrix.[8][13][14]

1. Materials and Reagents:

  • This compound-cement waste form (a monolithic block)
  • Deionized water or a specific leachant solution
  • Leaching vessel (e.g., a sealed container with a volume at least 10 times the volume of the waste form)

2. Procedure:

  • Prepare a monolithic waste form by mixing this compound, Ordinary Portland Cement, water, and a known amount of the radionuclide (or a non-radioactive surrogate). A typical mixture could be a 1:3 ratio of this compound to OPC.[2] Allow the block to cure for a specified period (e.g., 28 days).
  • Place the cured waste form in the leaching vessel, ensuring it is fully submerged in the leachant.
  • At predetermined time intervals (e.g., 1, 2, 4, 8, 16, 32, 64, and 90 days), collect a sample of the leachate for analysis.
  • After each sampling, replenish the entire volume of the leachant to maintain a constant chemical gradient.
  • Analyze the concentration of the radionuclide in the collected leachate samples.
  • Calculate the cumulative leach fraction (CLF) over time to evaluate the long-term release of the radionuclide.

Visualizations

Tobermorite_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Hydrothermal Synthesis cluster_product Product Processing & Characterization CaO Calcium Oxide (CaO) Mixing Mixing (Ca/Si = 0.83) CaO->Mixing SiO2 Silica Source (SiO2) SiO2->Mixing H2O Deionized Water H2O->Mixing Autoclave Autoclave Treatment (175°C, 24h) Mixing->Autoclave Filtering Filtering & Washing Autoclave->Filtering Drying Drying (80°C) Filtering->Drying XRD XRD Analysis Drying->XRD This compound Pure 11Å this compound XRD->this compound

Caption: Hydrothermal synthesis workflow for 11 Å this compound.

Immobilization_Mechanism cluster_this compound This compound Structure cluster_radionuclides Aqueous Radionuclides cluster_mechanisms Immobilization Pathways cluster_result Immobilized Waste Form Layers [Ca-O Layers & Si-O Chains] Interlayer Interlayer Space (Ca²⁺, H₂O) Cs Cs⁺ IonExchange Cation Exchange Cs->IonExchange Sr Sr²⁺ Sr->IonExchange U U(VI) species Adsorption Surface Adsorption U->Adsorption IonExchange->Interlayer replaces Ca²⁺ Incorporation Structural Incorporation IonExchange->Incorporation Immobilized Radionuclide-bearing This compound IonExchange->Immobilized Adsorption->Layers Adsorption->Incorporation Adsorption->Immobilized Incorporation->Immobilized

Caption: Mechanisms of radionuclide immobilization by this compound.

Leaching_Test_Workflow cluster_prep Waste Form Preparation cluster_leaching Leaching Procedure cluster_analysis Analysis and Evaluation Mixing Mix this compound, OPC, Radionuclide, Water Curing Cure for 28 days Mixing->Curing Immersion Immerse in Leachant Curing->Immersion Sampling Periodic Leachate Sampling Immersion->Sampling Replenishment Replenish Leachant Sampling->Replenishment after each sample Analysis Analyze Radionuclide Concentration Sampling->Analysis Replenishment->Immersion Calculation Calculate Cumulative Leach Fraction (CLF) Analysis->Calculation Evaluation Assess Long-term Stability Calculation->Evaluation

Caption: Workflow for assessing radionuclide leaching from a this compound-cement waste form.

References

Tobermorite: A Promising Cation Exchanger for Heavy Metal Remediation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Tobermorite, a crystalline hydrated calcium silicate (B1173343) mineral, is emerging as a highly effective and economical adsorbent for the removal of toxic heavy metal ions from aqueous solutions. Its unique layered structure, incorporating exchangeable calcium ions, allows for the efficient capture of various divalent heavy metal cations through an ion exchange mechanism. This document provides detailed application notes and experimental protocols for the use of this compound in heavy metal remediation, intended for researchers, scientists, and professionals in drug development and environmental science.

Mechanism of Cation Exchange

The primary mechanism for heavy metal uptake by this compound is cation exchange, where Ca²⁺ ions located in the interlayer spaces and on the surface of the this compound structure are replaced by heavy metal ions (e.g., Pb²⁺, Cd²⁺, Ni²⁺, Zn²⁺) from the solution.[1] This process is facilitated by the mobility of the interlayer Ca²⁺ ions. In addition to ion exchange, surface complexation and chemical precipitation can also contribute to the removal of heavy metals.[2] The efficiency of this exchange is influenced by factors such as the pH of the solution, temperature, contact time, and the initial concentration of heavy metal ions.[3]

Quantitative Data on Heavy Metal Adsorption

The adsorption capacity of this compound for various heavy metals has been quantified in several studies. The Langmuir isotherm model is often used to describe the adsorption process, indicating monolayer adsorption. The maximum adsorption capacity (Qm) is a key parameter for evaluating the performance of this compound as an adsorbent.

Heavy Metal IonAdsorbentMaximum Adsorption Capacity (Qm) (mg/g)Removal Efficiency (%)Reference
Cd²⁺This compound39.1899.71[1]
Ni²⁺This compound256.31-[1]
Pb²⁺This compound480.02-[1]
Cd²⁺This compound from fly ash and white mud-99.99[4]
Ag⁺Waste glass-derived this compound~0.59 mmol/g-[5]
Zn²⁺Waste glass-derived this compound~0.55 mmol/g-[5]
Pb²⁺, Zn²⁺, Cd²⁺, Ni²⁺Al-substituted this compound-Fast removal, equilibrium in ~8h[6]

Note: The removal efficiency can be influenced by experimental conditions such as initial metal concentration, adsorbent dosage, and pH.

Experimental Protocols

Synthesis of this compound (Hydrothermal Method)

This protocol describes a common method for synthesizing this compound from calcium and silicon sources.[7]

Materials:

  • Calcium source (e.g., quicklime, CaO)

  • Silicon source (e.g., smelting quartz powder, SiO₂)

  • Deionized water

  • Microautoclave

Procedure:

  • Calculate the required amounts of calcium and silicon sources to achieve a specific Ca/Si molar ratio (e.g., 0.83).[7]

  • Mix the calcium and silicon sources thoroughly.

  • Add deionized water to the mixture to create a slurry (e.g., solid/water ratio of 1/15).[7]

  • Grind the mixture for approximately 15 minutes to ensure homogeneity.

  • Transfer the slurry to a microautoclave.

  • Digest the mixture at 90°C for 2 hours.[7]

  • Increase the temperature and pressure to the desired hydrothermal conditions (e.g., 205°C and 1.6 MPa) and maintain for 24 hours.[7]

  • After the reaction, cool the autoclave to room temperature.

  • Collect the solid product by filtration and wash it several times with deionized water to remove any unreacted precursors.

  • Dry the synthesized this compound in an oven at 105°C.[7]

Tobermorite_Synthesis raw_materials Raw Materials (CaO, SiO2) mixing Mixing & Grinding (Ca/Si = 0.83, solid/water = 1/15) raw_materials->mixing digestion Digestion (90°C, 2h) mixing->digestion hydrothermal Hydrothermal Synthesis (205°C, 1.6 MPa, 24h) digestion->hydrothermal filtration Filtration & Washing hydrothermal->filtration drying Drying (105°C) filtration->drying This compound This compound Product drying->this compound

Caption: Hydrothermal synthesis of this compound.

Batch Adsorption Experiment for Heavy Metal Removal

This protocol outlines the procedure for evaluating the heavy metal adsorption capacity of synthesized this compound.[1][7]

Materials:

  • Synthesized this compound

  • Heavy metal salt solution of known concentration (e.g., CdCl₂, Pb(NO₃)₂)

  • Deionized water

  • pH meter

  • Shaker or magnetic stirrer

  • Centrifuge

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Procedure:

  • Prepare a stock solution of the heavy metal of interest (e.g., 1000 mg/L).

  • Prepare a series of standard solutions of the heavy metal by diluting the stock solution.

  • Weigh a specific amount of this compound (e.g., 0.05 g) and add it to a series of flasks or tubes.

  • Add a known volume (e.g., 50 mL) of the heavy metal solution at a specific initial concentration to each flask.

  • Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.

  • Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined contact time.

  • After the desired contact time, separate the this compound from the solution by centrifugation.

  • Analyze the concentration of the heavy metal remaining in the supernatant using AAS or ICP-OES.

  • Calculate the amount of heavy metal adsorbed per unit mass of this compound (qe) and the removal efficiency.

Calculations:

  • Adsorption capacity (qe, mg/g): qe = (C₀ - Ce) * V / m where:

    • C₀ is the initial heavy metal concentration (mg/L)

    • Ce is the equilibrium heavy metal concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

  • Removal efficiency (%): Removal Efficiency = ((C₀ - Ce) / C₀) * 100

Batch_Adsorption_Workflow start Start prepare_solutions Prepare Heavy Metal Solutions (Known Concentration) start->prepare_solutions mix Mix this compound and Solution prepare_solutions->mix weigh_this compound Weigh this compound weigh_this compound->mix adjust_ph Adjust pH mix->adjust_ph agitate Agitate for a Set Time adjust_ph->agitate separate Separate Solid and Liquid (Centrifugation) agitate->separate analyze Analyze Supernatant (AAS/ICP-OES) separate->analyze calculate Calculate Adsorption Capacity & Removal Efficiency analyze->calculate end End calculate->end

Caption: Batch adsorption experiment workflow.

Mechanism of Cation Exchange Visualization

The following diagram illustrates the fundamental mechanism of heavy metal cation exchange with the calcium ions in the this compound structure.

Cation_Exchange_Mechanism tobermorite_before This compound Structure Ca²⁺ Ca²⁺ Interlayer Space tobermorite_after This compound Structure Pb²⁺ Cd²⁺ Interlayer Space tobermorite_before->tobermorite_after Ion Exchange heavy_metal_solution Heavy Metal Solution (e.g., Pb²⁺, Cd²⁺) heavy_metal_solution->tobermorite_before Adsorption released_calcium Released Ca²⁺ Ions tobermorite_after->released_calcium Release

Caption: Cation exchange in this compound.

Factors Influencing Adsorption

Several parameters can significantly affect the efficiency of heavy metal removal by this compound:

  • pH: The pH of the solution plays a crucial role. Generally, the adsorption of cationic heavy metals increases with increasing pH, as a higher pH leads to a more negatively charged this compound surface, promoting electrostatic attraction.[3]

  • Temperature: The effect of temperature can vary depending on the specific heavy metal. Some studies have shown that an increase in temperature can enhance adsorption, while others have reported a decrease, suggesting that the process can be either endothermic or exothermic.[3]

  • Contact Time: Adsorption is a time-dependent process. The rate of uptake is initially rapid, followed by a slower approach to equilibrium. The time required to reach equilibrium depends on the experimental conditions.[6]

  • Initial Heavy Metal Concentration: The initial concentration of heavy metals provides the driving force for adsorption. Generally, the amount of metal adsorbed per unit mass of this compound increases with the initial concentration until the active sites on the this compound are saturated.[7]

  • Adsorbent Dosage: Increasing the amount of this compound generally leads to a higher percentage of heavy metal removal due to the increased number of available active sites.[3]

Conclusion

This compound demonstrates significant potential as a low-cost and effective material for the remediation of heavy metal-contaminated water. Its high cation exchange capacity for a range of toxic metals, coupled with the possibility of its synthesis from industrial wastes, makes it a sustainable option for environmental cleanup.[4][5][8] Further research can focus on optimizing the synthesis process to enhance its adsorption properties and on pilot-scale studies to evaluate its performance in real-world applications.

References

Application Notes and Protocols: The Use of Tobermorite in Lightweight Construction Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tobermorite, a crystalline calcium silicate (B1173343) hydrate (B1144303) (CSH) mineral, is a key component in advanced lightweight construction materials.[1] Its unique crystal structure and properties contribute significantly to the performance of materials like autoclaved aerated concrete (AAC), offering benefits such as low density, high strength-to-weight ratio, excellent thermal insulation, and fire resistance.[2][3][4] These characteristics make this compound-based materials highly desirable for energy-efficient and sustainable construction. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound for use in lightweight construction materials.

This compound exists in different forms, primarily 9 Å, 11 Å, and 14 Å this compound, distinguished by their interlayer water content.[2] The 11 Å form is most commonly associated with autoclaved aerated concrete and is prized for its contribution to the material's mechanical properties.[5] The synthesis of this compound is typically achieved through hydrothermal processes, where calcium and silica (B1680970) sources react under elevated temperature and pressure.[5][6] The precise control of synthesis parameters is crucial for obtaining this compound with desired crystallinity and morphology, which in turn dictates the final properties of the lightweight construction material.

Applications in Lightweight Construction

This compound is integral to the performance of several lightweight construction materials:

  • Autoclaved Aerated Concrete (AAC): this compound is the primary binding phase in AAC, contributing to its low density (as low as 300-1800 kg/m ³), high compressive strength, and excellent thermal insulation properties.[4][7] The formation of a well-developed this compound crystal network during autoclaving is essential for the material's performance.[8]

  • Lightweight Insulation Materials: Due to its porous nature and low thermal conductivity, this compound is used to produce lightweight insulation boards and panels.[2][9] These materials offer good heat resistance and are non-combustible.[2]

  • Cement Reinforcement: The addition of synthesized this compound to cementitious composites can enhance their mechanical properties and durability.[2] Fibrous this compound can act as a reinforcing agent, improving the toughness and crack resistance of the material.[2]

Data Presentation: Properties of this compound-Based Materials

The physical and mechanical properties of this compound-based lightweight materials are highly dependent on the synthesis conditions and the raw materials used. The following tables summarize key quantitative data from various studies.

Table 1: Physical and Mechanical Properties of this compound-Based Lightweight Materials

Material TypeDensity (g/cm³)Compressive Strength (MPa)Thermal Conductivity (W/mK)Porosity (%)Reference
Lightweight Spherical Porous this compound0.14---[10]
This compound-based Insulating Products< 0.2~0.9--[9]
Autoclaved Aerated Concrete (AAC)0.55 - 0.58 (dry)-0.13~80[11][12]
Geopolymeric Mortars with Lightweight Aggregates0.23 - 0.53 (bulk density of aggregate)Varies with mixVaries with mix-[13]

Table 2: Influence of Synthesis Parameters on this compound Properties

Raw MaterialsC/S Molar RatioTemperature (°C)Time (h)Resulting this compound Phase/PropertiesReference
Calcium Silicate Slag (CSS) & Silica Fume (SF)0.9240> 411 Å this compound[2]
Industrial Lime & Water Glass-Varies-Bulk density of 0.121 g/cm³ achieved at optimal conditions[9]
Dicalcium Silicate (C2S) in Sodium Silicate Solution-160 - 180-This compound formation favored in this range[9]
Lime & Ca-Si Sedimentary Rock0.832004Predominantly 1.13 nm this compound[9]
Granite Sawing Powder Waste & CaO0.83 - 1.0180 - 2008 (at 200°C)Highest crystallinity of 1.13 nm this compound[6]

Experimental Protocols

Hydrothermal Synthesis of this compound

This protocol describes a general method for the hydrothermal synthesis of this compound using industrial by-products.

Materials:

  • Calcium source: Calcium Silicate Slag (CSS), Lime (CaO)[2][6]

  • Silica source: Silica Fume (SF), Rice Husk Ash, Quartz Sand[2][5][14]

  • Distilled water

  • High-pressure reactor (autoclave)[2]

Procedure:

  • Raw Material Preparation: Weigh the calcium and silica source materials to achieve the desired C/S molar ratio (e.g., 0.9).[2]

  • Mixing: Mix the raw materials thoroughly with distilled water to a specific liquid-to-solid ratio (e.g., 15:1).[2]

  • Hydrothermal Reaction:

    • Place the mixture in a high-pressure reactor.[2]

    • Set the stirring rate (e.g., 300 r/min).[2]

    • Heat the reactor to the target synthesis temperature (e.g., 240 °C) at a controlled rate (e.g., 20 °C/min).[2]

    • Maintain the temperature for the desired reaction time (e.g., 4-8 hours).[2][6]

  • Cooling and Recovery:

    • Allow the reactor to cool down naturally to room temperature.[2]

    • Filter the solid product and wash it with distilled water and then with a solvent like acetone (B3395972) to minimize carbonation.[6]

    • Dry the synthesized this compound powder in an oven at a specified temperature (e.g., 100 ± 1 °C for 24 h).[6]

Characterization of this compound

a) X-Ray Diffraction (XRD)

Purpose: To identify the crystalline phases present in the synthesized material and determine the crystallinity of this compound.

Sample Preparation:

  • Grind the dried this compound sample to a fine powder.

  • Mount the powder on a sample holder.[7]

Instrumentation and Settings (Example):

  • Diffractometer: Bruker D8 or similar[7]

  • Radiation: CuKα radiation[7]

  • Voltage and Current: 40 kV and 40 mA[7]

  • Angular Range: 6° to 80° 2θ[7]

  • Step Size: 0.0236° 2θ[7]

  • Time per Step: 0.54 s[7]

Data Analysis:

  • Identify the characteristic peaks of 11 Å this compound (major peaks around 7.8°, 29.1°, 32.0°, and 49.8° 2θ for CuKα radiation).

  • Compare the diffraction pattern with standard this compound patterns from databases (e.g., ICDD).

  • Quantitative phase analysis can be performed using Rietveld refinement to determine the weight percentage of this compound and other phases.[7]

b) Scanning Electron Microscopy (SEM)

Purpose: To observe the morphology and microstructure of the synthesized this compound crystals.

Sample Preparation:

  • Mount a small amount of the this compound powder on an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

Instrumentation and Settings:

  • Microscope: JEOL 7000F or similar[14]

  • Accelerating Voltage: 10-20 kV

  • Working Distance: 10-15 mm

  • Imaging Mode: Secondary Electron (SE) for topography.

Data Analysis:

  • Examine the images for the characteristic morphology of this compound, which can range from fibrous to plate-like or foil-like crystals depending on the synthesis conditions.[2][14]

  • Energy Dispersive X-ray Spectroscopy (EDS) can be used for elemental analysis to confirm the presence of calcium and silicon.[2]

c) Thermal Analysis (TG-DTA)

Purpose: To study the thermal stability of this compound and identify phase transformations upon heating.

Sample Preparation:

  • Weigh a small amount of the dried this compound powder (5-10 mg) into an alumina (B75360) or platinum crucible.

Instrumentation and Settings:

  • Instrument: Netzsch STA or similar

  • Atmosphere: Inert (e.g., Nitrogen) or Air

  • Heating Rate: 10-20 °C/min

  • Temperature Range: Room temperature to 1000 °C

Data Analysis:

  • Thermogravimetric (TG) Curve: Observe weight loss steps corresponding to the removal of free water, interlayer water, and dehydroxylation. For 11 Å this compound, the release of interlayer water typically occurs around 131°C, and dehydroxylation of Si-OH groups happens at higher temperatures (e.g., ~680°C).[9]

  • Differential Thermal Analysis (DTA) Curve: Identify endothermic and exothermic peaks. The transformation of this compound to wollastonite is often indicated by an exothermic peak around 820-900°C.[9][15]

Visualizations

Experimental_Workflow raw_materials Raw Materials (e.g., CSS, SF, Lime) mixing Mixing (Water, C/S Ratio) raw_materials->mixing hydrothermal Hydrothermal Synthesis (Autoclave, Temp, Time) mixing->hydrothermal product Synthesized this compound (Powder) hydrothermal->product characterization Characterization product->characterization application Application (Lightweight Concrete) product->application xrd XRD (Phase ID, Crystallinity) characterization->xrd sem SEM/EDS (Morphology, Composition) characterization->sem thermal Thermal Analysis (Stability) characterization->thermal

Caption: Workflow for the synthesis and characterization of this compound.

Logical_Relationships synthesis Synthesis Parameters temp Temperature synthesis->temp time Time synthesis->time cs_ratio C/S Ratio synthesis->cs_ratio raw_mats Raw Materials synthesis->raw_mats crystallinity Crystallinity temp->crystallinity morphology Morphology (Fibrous, Plate-like) temp->morphology time->crystallinity time->morphology cs_ratio->crystallinity cs_ratio->morphology raw_mats->crystallinity raw_mats->morphology properties Material Properties density Density properties->density strength Compressive Strength properties->strength thermal_cond Thermal Conductivity properties->thermal_cond crystallinity->density crystallinity->strength crystallinity->thermal_cond morphology->density morphology->strength morphology->thermal_cond

Caption: Relationship between synthesis parameters and material properties.

References

Application Notes and Protocols for the Synthesis of Tobermorite from Industrial Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of tobermorite, a crystalline calcium silicate (B1173343) hydrate (B1144303), utilizing industrial byproducts such as fly ash and blast furnace slag. The methodologies described herein are based on established hydrothermal synthesis techniques.

Introduction

This compound, with the ideal chemical formula Ca₅Si₆O₁₆(OH)₂·4H₂O, is a mineral of significant interest due to its unique properties, including high surface area, ion-exchange capabilities, and thermal stability. Its synthesis from industrial wastes like fly ash and blast furnace slag presents a sustainable and cost-effective approach to valorize these materials, which are rich in silica (B1680970) and alumina (B75360). This process not only offers a viable route for producing valuable materials but also contributes to a circular economy by reducing industrial waste.

Key Principles of this compound Synthesis

The synthesis of this compound from fly ash and blast furnace slag is primarily achieved through a hydrothermal process. This involves reacting the precursor materials in an aqueous solution at elevated temperatures and pressures. The fundamental chemical transformations can be summarized as follows:

  • Dissolution: Under alkaline conditions and elevated temperatures, the amorphous aluminosilicate (B74896) phases present in fly ash and blast furnace slag dissolve, releasing silicate and aluminate ions into the solution.

  • Formation of C-S-H Gel: The dissolved silicate and aluminate ions react with a calcium source (often added as lime or present in the slag) to form an amorphous calcium silicate hydrate (C-S-H) gel.[1]

  • Crystallization of this compound: With prolonged hydrothermal treatment, the C-S-H gel undergoes a structural transformation and crystallizes into this compound.[1] The presence of aluminum from the precursors can lead to the formation of Al-substituted this compound.

The morphology and purity of the synthesized this compound are influenced by several factors, including the chemical composition of the raw materials, the CaO/SiO₂ molar ratio, the reaction temperature and time, and the alkalinity of the solution.[2][3][4][5]

Experimental Protocols

The following protocols outline the general steps for the synthesis of this compound from fly ash and blast furnace slag. It is recommended to perform preliminary characterization of the raw materials (fly ash and slag) to determine their chemical composition, particularly the content of SiO₂, CaO, and Al₂O₃, to adjust the reactant ratios accordingly.

Protocol 1: this compound Synthesis from Fly Ash

This protocol focuses on the utilization of fly ash as the primary silica and alumina source.

Materials:

  • Fly Ash (Class F or Class C)

  • Calcium Hydroxide (Ca(OH)₂) or Calcium Oxide (CaO)

  • Sodium Hydroxide (NaOH) (for adjusting alkalinity)

  • Deionized Water

Equipment:

  • Autoclave or hydrothermal reactor

  • Oven

  • Ball mill or grinder

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Analytical balance

Procedure:

  • Raw Material Preparation: Dry the fly ash at 105°C for 24 hours to remove any moisture. If necessary, grind the fly ash to increase its reactivity.

  • Mixture Preparation:

    • Calculate the required amounts of fly ash and calcium source (Ca(OH)₂ or CaO) to achieve a target CaO/SiO₂ molar ratio, typically in the range of 0.8 to 1.0.[4][5]

    • Thoroughly mix the fly ash and calcium source in a beaker.

    • Add deionized water to the mixture to achieve a specific water-to-solid ratio (e.g., 10-20 ml/g).

    • If required, add NaOH solution to the slurry to increase the alkalinity, which can accelerate the dissolution of silica and alumina from the fly ash.[6]

  • Hydrothermal Synthesis:

    • Transfer the prepared slurry to the autoclave.

    • Seal the autoclave and heat it to the desired reaction temperature, typically between 180°C and 220°C.[2][3][5][6]

    • Maintain the temperature for a specific duration, which can range from 6 to 48 hours.[5][7] The reaction time influences the crystallinity and morphology of the final product.[2]

  • Product Recovery and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature.

    • Filter the solid product from the slurry using a filtration apparatus.

    • Wash the collected solid product several times with deionized water to remove any residual alkali and unreacted precursors.

    • Dry the final product in an oven at a temperature of 60-80°C for 24 hours.

  • Characterization: The synthesized this compound can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Scanning Electron Microscopy (SEM) to observe the morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the specific surface area.

Protocol 2: this compound Synthesis from Blast Furnace Slag

This protocol utilizes ground granulated blast furnace slag (GGBFS) as a source of both calcium and silica.

Materials:

  • Ground Granulated Blast Furnace Slag (GGBFS)

  • Sodium Silicate Solution (Na₂SiO₃) or additional silica source (e.g., silica fume) if the slag is silica-deficient for the target C/S ratio.

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Equipment:

  • Same as in Protocol 1.

Procedure:

  • Raw Material Preparation: Dry the GGBFS at 105°C for 24 hours.

  • Mixture Preparation:

    • Based on the chemical composition of the GGBFS, calculate the amount of additional silica source (if needed) to achieve a CaO/SiO₂ molar ratio of approximately 0.83.[7]

    • Mix the GGBFS and any additional silica source.

    • Prepare an alkaline solution by dissolving NaOH in deionized water. Sodium silicate solution can also be used as both a silica source and an alkaline activator.

    • Add the solid mixture to the alkaline solution to form a slurry.

  • Hydrothermal Synthesis:

    • Transfer the slurry to the autoclave.

    • Heat the autoclave to a temperature of around 180°C.[7]

    • Maintain the reaction for a period of 2 to 48 hours.[7] Longer reaction times generally lead to higher crystallinity.

  • Product Recovery and Purification:

    • Follow the same procedure as described in Protocol 1 for cooling, filtration, washing, and drying.

  • Characterization: Characterize the final product using XRD, SEM, and BET analysis.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the synthesis of this compound from fly ash and blast furnace slag based on literature data.

Table 1: Synthesis Parameters for this compound from Fly Ash

ParameterValueReference
CaO/SiO₂ Molar Ratio0.8 - 1.0[4]
Hydrothermal Temperature180 - 220 °C[2][3][6]
Hydrothermal Time6 - 48 hours
NaOH Concentration2.5% - 5.0% (by weight)
Water/Solid Ratio10 - 20 ml/g[8]

Table 2: Synthesis Parameters for this compound from Blast Furnace Slag

ParameterValueReference
CaO/(Al+Si) Molar Ratio~0.8[9]
Hydrothermal Temperature~180 °C[7]
Hydrothermal Time2 - 48 hours[7]

Table 3: Properties of Synthesized this compound

PropertyValueReference
Specific Surface Area29.98 - 80.956 m²/g[6]
Pore Volume0.1325 - 0.218 cm³/g[6]
Pore Size~1.21 nm

Visualizations

Logical Workflow for this compound Synthesis

Tobermorite_Synthesis_Workflow cluster_raw_materials Raw Materials Preparation cluster_mixing Mixture Preparation cluster_synthesis Hydrothermal Synthesis cluster_processing Product Processing cluster_product Final Product raw_fa Fly Ash mix Mixing & Slurry Formation (Adjust C/S Ratio & Alkalinity) raw_fa->mix raw_bfs Blast Furnace Slag raw_bfs->mix ca_source Calcium Source (e.g., CaO, Ca(OH)₂) ca_source->mix hydrothermal Autoclave Treatment (High T & P) mix->hydrothermal filter_wash Filtration & Washing hydrothermal->filter_wash drying Drying filter_wash->drying This compound This compound drying->this compound

Caption: General experimental workflow for this compound synthesis.

Chemical Transformation Pathway

Tobermorite_Formation_Pathway precursors Fly Ash / Blast Furnace Slag (Amorphous Aluminosilicates) dissolution Dissolution in Alkaline Solution (High Temperature) precursors->dissolution Hydrothermal Conditions ions Silicate & Aluminate Ions in Solution dissolution->ions csh_gel Formation of Amorphous C-S-H Gel ions->csh_gel ca_ions Calcium Ions (from CaO or Slag) ca_ions->csh_gel This compound Crystallization into this compound csh_gel->this compound Prolonged Hydrothermal Treatment

Caption: Key chemical stages in this compound formation.

References

Application Notes and Protocols for the Structural Analysis of Tobermorite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tobermorite, a key calcium silicate (B1173343) hydrate (B1144303) (C-S-H) mineral, is of significant interest in materials science, particularly in the study of cement chemistry and advanced building materials.[1] Its complex, layered structure, which can vary in hydration state (e.g., 11 Å and 14 Å this compound), necessitates a multi-technique approach for comprehensive characterization.[1][2] These application notes provide detailed protocols for the primary analytical techniques employed to elucidate the crystallographic, morphological, and molecular structure of this compound.

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray Diffraction is the cornerstone technique for identifying this compound, determining its phase purity, and quantifying its crystallographic parameters. It allows for the distinction between different this compound polytypes, such as the 11 Å and 14 Å forms, based on their characteristic basal spacings.[3][4]

Data Presentation: Crystallographic Parameters of this compound

The crystallographic data for common this compound polytypes are summarized below. These values can vary with substitutions (e.g., aluminum) and hydration state.[2][5]

ParameterThis compound-11 Å ('anomalous')[6]This compound-11 Å ('normal')[2]This compound-14 Å (Plombierite)[7]
Crystal System Orthorhombic (MDO1) / Monoclinic (MDO2)Monoclinic (MDO2)Monoclinic
Space Group F2dd / B11mB11mB11b
a (Å) 11.2656.7326.735
b (Å) 7.3867.3687.425
c (Å) 44.97022.68027.987
β (°) or γ (°) 90γ = 123.18γ = 123.25
Experimental Protocol: Powder X-ray Diffraction (PXRD)

This protocol outlines the steps for analyzing a powdered this compound sample.

I. Materials and Equipment

  • This compound sample

  • Micronizing mill or mortar and pestle[8]

  • Sieves (e.g., < 45 µm)

  • Powder X-ray diffractometer with a Cu Kα source

  • Sample holders (zero-background sample holders are recommended)

  • Ethanol (B145695) or another suitable liquid for wet grinding to reduce preferred orientation[8]

II. Sample Preparation

  • Dry the synthesized or natural this compound sample to the desired hydration state. Note that heating can induce phase transformations (e.g., 14 Å to 11 Å).[4]

  • Grind the sample to a fine powder (typically < 10 µm) to ensure good particle statistics and minimize microabsorption effects.[8] A micronizing mill with a wet-grinding medium like ethanol is effective.

  • Ensure the powder is homogeneous.

  • Mount the powder into the sample holder. Use a back-loading technique or a side-drifting method to minimize preferred orientation of the platy this compound crystals. The surface should be flat and level with the holder's surface.[9]

III. Data Acquisition

  • Place the sample holder into the diffractometer.

  • Set the instrument parameters. Typical settings for this compound analysis are:

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 70°

    • Step Size: 0.02°

    • Time per Step: 1-2 seconds (increase for better signal-to-noise)

    • Optics: Use of a monochromator to remove Kβ radiation is recommended.

IV. Data Analysis

  • Phase Identification: Compare the experimental diffractogram with standard diffraction patterns from databases (e.g., ICDD PDF) for this compound (e.g., PDF 00-045-1480 for this compound-11 Å). The most intense reflection for 11 Å this compound is its basal (002) peak, which appears around 7.8° 2θ.[5]

  • Crystallinity Assessment: The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity. Broader peaks suggest lower crystallinity or smaller crystallite size.[5]

  • Lattice Parameter Refinement: Use software (e.g., GSAS-II, FullProf) for Rietveld refinement to obtain precise lattice parameters from the diffraction pattern. This is crucial for studying the effects of ionic substitutions.[10]

Visualization: XRD Experimental Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start This compound Sample Grind Grinding to < 10 µm Start->Grind Mount Mounting in Holder (Minimize Preferred Orientation) Grind->Mount XRD XRD Instrument Setup (e.g., Cu Kα, 5-70° 2θ) Mount->XRD Scan Perform Scan XRD->Scan Pattern Obtain Diffraction Pattern Scan->Pattern PhaseID Phase Identification (Database Matching) Pattern->PhaseID Cryst Crystallinity Assessment (Peak Broadening) Pattern->Cryst Rietveld Rietveld Refinement (Lattice Parameters) Pattern->Rietveld

Workflow for Powder X-ray Diffraction analysis.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly 29Si and 43Ca MAS NMR, is a powerful tool for probing the local atomic environment and connectivity within the this compound structure. 29Si NMR helps to determine the degree of silicate polymerization by identifying different Qn units (where 'n' is the number of other silicon tetrahedra to which a given tetrahedron is bonded).[11][12]

Data Presentation: Characteristic NMR Chemical Shifts
NucleusSilicate SiteTypical Chemical Shift (ppm)Reference
29Si Q¹ (end-chain)~ -79[11][13]
Q² (middle-chain, pairing)~ -85[11][13]
Q³ (branching/cross-linking)~ -92 to -96[14]
43Ca Six-coordinate CaResolved from seven-coordinate[15]
Seven-coordinate Ca (in 11 Å this compound)Resolved from six-coordinate[15]
27Al Tetrahedral (Al replaces Si)~ 58-65[16]
Experimental Protocol: 29Si Magic Angle Spinning (MAS) NMR

I. Materials and Equipment

  • Dried, powdered this compound sample

  • Solid-state NMR spectrometer with a high magnetic field (e.g., > 7 Tesla)

  • MAS probe (e.g., 4 mm or smaller)

  • Zirconia rotors and caps

II. Sample Preparation

  • Ensure the this compound sample is thoroughly dried to minimize interference from water.

  • Pack the powdered sample tightly and uniformly into the zirconia rotor. Homogeneous packing is critical for stable spinning and optimal spectral resolution.

  • Insert the cap and ensure the rotor is balanced.

III. Data Acquisition

  • Insert the rotor into the MAS probe.

  • Set the magic angle (54.74°) precisely.

  • Spin the sample at a moderate to high speed (e.g., 5-12 kHz). Higher speeds can help move spinning sidebands away from the isotropic peaks.

  • Tune and match the probe for the 29Si frequency.

  • Acquire the spectrum using a single-pulse (Bloch decay) experiment, often with high-power proton decoupling to remove 1H-29Si dipolar coupling and improve resolution.

    • Pulse Width: Calibrate a 90° or shorter flip angle pulse.

    • Recycle Delay: Should be ~5 times the longest T1 relaxation time of the 29Si nuclei in the sample (can be long, >60 s).

    • Number of Scans: A large number of scans (thousands to tens of thousands) is typically required due to the low natural abundance of 29Si (4.7%).

IV. Data Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) with an appropriate line broadening factor.

  • Reference the chemical shift scale using an external standard like tetramethylsilane (B1202638) (TMS).

  • Deconvolute the spectrum into its constituent peaks (Q¹, Q², etc.) using fitting software. The relative area of each peak corresponds to the relative abundance of that silicate environment.[12]

Visualization: Logic of Structural Characterization

Structural_Logic cluster_xrd XRD cluster_nmr NMR cluster_ftir FTIR cluster_tem TEM This compound This compound Structure XRD_Node Crystallinity Lattice Parameters Phase Identity This compound->XRD_Node NMR_Node Silicate Connectivity (Qn) Ca/Al Coordination This compound->NMR_Node FTIR_Node Vibrational Modes (Si-O, O-H bonds) Functional Groups This compound->FTIR_Node TEM_Node Morphology Particle Size Local Crystallography This compound->TEM_Node

Multi-technique approach to this compound analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecular bonds. It is highly sensitive to the presence of specific functional groups, making it ideal for studying the silicate network, hydroxyl groups, and water molecules within the this compound structure.[17][18]

Data Presentation: Key FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~3450O-H stretching of molecular water (H-bonded)[19]
~1640H-O-H bending of molecular water[19]
~1200-900Asymmetric Si-O stretching in silicate chains (Q² and Q³)[14][18]
~970Si-O stretching of Q² units[14]
~670Si-O-Si symmetric bending[14][20]
~550-400O-Si-O bending modes[14]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

I. Materials and Equipment

  • Dried, powdered this compound sample

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet-pressing die and hydraulic press

  • FTIR spectrometer

II. Sample Preparation

  • Weigh out approximately 1-2 mg of the this compound sample and ~200 mg of dry KBr.

  • Gently mix the sample and KBr in an agate mortar.

  • Grind the mixture thoroughly until it becomes a fine, homogeneous powder. This step is crucial for minimizing scattering effects and achieving high-quality spectra.

  • Transfer the powder to the pellet-pressing die.

  • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die.

III. Data Acquisition

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

  • Collect the sample spectrum. Typical parameters are:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 (to improve signal-to-noise ratio)

IV. Data Analysis

  • The resulting spectrum will be in absorbance or transmittance.

  • Identify the characteristic absorption bands using the table above.

  • Analyze the main Si-O stretching band (~1200-900 cm⁻¹). The position of this band shifts to lower wavenumbers with decreasing silicate polymerization.[18]

  • The presence and shape of the bands in the O-H stretching region (~3700-2800 cm⁻¹) and H-O-H bending region (~1640 cm⁻¹) provide information about the hydration state and the environment of water molecules and hydroxyl groups.[19]

Visualization: FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis Start This compound Sample (1-2 mg) Mix Mix and Grind Start->Mix KBr Dry KBr (~200 mg) KBr->Mix Press Press into Pellet Mix->Press Bkg Collect Background Spectrum Press->Bkg Sample Collect Sample Spectrum (4000-400 cm⁻¹) Bkg->Sample Spectrum Obtain Absorbance Spectrum Sample->Spectrum Assign Assign Vibrational Bands (Si-O, O-H, etc.) Spectrum->Assign Interpret Interpret Polymerization & Hydration State Assign->Interpret

Workflow for FTIR analysis using the KBr pellet method.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the this compound particles, revealing their morphology (e.g., fibrous, platy), size, and state of aggregation.[3][21] High-Resolution TEM (HRTEM) can even resolve the lattice fringes, allowing for direct measurement of the basal spacing (~1.1 nm or ~1.4 nm).[21][22]

Experimental Protocol: TEM Analysis

I. Materials and Equipment

  • This compound sample

  • Solvent for dispersion (e.g., ethanol, isopropanol)

  • Ultrasonic bath or probe

  • TEM grids (e.g., carbon-coated copper grids)

  • Pipette

  • Transmission Electron Microscope

II. Sample Preparation

  • Disperse a very small amount of the powdered this compound sample in a few milliliters of a suitable solvent like ethanol. A non-aqueous solvent is often preferred to prevent alteration of the hydration state.[3]

  • Sonicate the suspension for a few minutes to break up agglomerates and create a fine, stable dispersion. Avoid over-sonication, which can damage the crystal structure.

  • Immediately after sonication, use a pipette to place a single drop of the dilute suspension onto a TEM grid.

  • Allow the solvent to evaporate completely in a dust-free environment.

III. Data Acquisition

  • Insert the prepared grid into the TEM.

  • Operate the microscope at a suitable accelerating voltage (e.g., 200 kV).

  • Bright-Field Imaging: Acquire low-magnification images to observe the overall particle morphology, size distribution, and texture. This compound often appears as thin, crinkled foils or lath-like crystals.[1][3]

  • High-Resolution TEM (HRTEM): At high magnification, focus on the edge of a suitably oriented crystal to visualize the lattice fringes. The spacing between these fringes can be measured and correlated with the d-spacings obtained from XRD, particularly the basal spacing.[22]

  • Selected Area Electron Diffraction (SAED): Obtain SAED patterns from individual crystals to confirm their crystallinity and determine their crystallographic orientation. A crystalline sample will produce a spot pattern, while an amorphous one will produce diffuse rings.

IV. Data Analysis

  • Morphology: Describe the observed particle shape (e.g., fibrous, platy, foil-like).

  • Size Measurement: Use the software's measurement tools to determine the dimensions of the particles.

  • Lattice Spacing: In HRTEM images, measure the distance between lattice fringes using a calibrated scale bar to confirm the this compound polytype.

  • Crystallinity: Index the spots in the SAED patterns to confirm the crystal structure identified by XRD.

References

Application Notes and Protocols: Ion Exchange Properties of Al-Substituted Tobermorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the ion exchange properties of Aluminum (Al)-substituted tobermorite, a promising material for applications in environmental remediation and drug delivery. Detailed experimental protocols for its synthesis and characterization are provided, along with key quantitative data and visual representations of its structure and functional mechanisms.

Introduction to Al-Substituted this compound

This compound is a calcium silicate (B1173343) hydrate (B1144303) mineral with a layered structure. The substitution of silicon (Si⁴⁺) ions with aluminum (Al³⁺) in its tetrahedral silicate chains creates a net negative charge, which is balanced by interlayer cations (e.g., Ca²⁺, Na⁺, K⁺).[1][2] These interlayer cations are exchangeable, giving Al-substituted this compound its characteristic ion exchange properties.[1][3] This unique feature makes it an effective cation exchanger for the removal of heavy metals and radionuclides from wastewater and for the potential development of drug delivery systems.[1][2][4][5]

The degree of Al substitution can be controlled during synthesis, which in turn influences the cation exchange capacity (CEC) and selectivity for different ions.[6] The optimal Al/Si ratio for synthesizing Al-tobermorite has been identified as 0.15.[7]

Quantitative Data on Ion Exchange Properties

The ion exchange capacity of Al-substituted this compound is significantly higher than that of its unsubstituted counterpart. The following tables summarize the quantitative data on the cation exchange capacity (CEC) for various ions.

Table 1: Cation Exchange Capacity (CEC) of Al-Substituted this compound for Monovalent Cations

CationCEC (meq/100g)SubstrateReference
Cs⁺85Al-substituted 11Å this compound[4]
Cs⁺77(Al + Na)-substituted this compound[8][9]
Cs⁺71(Al + Na)-substituted this compound[8][9]
Cs⁺66.3Al-substituted 11Å this compound[4]
Na⁺1.37 mmol/gAl-substituted this compound (Al/(Si+Al)=0.15)[6]

Table 2: Cation Exchange Capacity (CEC) of Al-Substituted this compound for Divalent Cations

CationCEC (mg/g)SubstrateReference
Cu²⁺279[Na⁺ + Al³⁺] - substituted this compound[3]
Ni²⁺230[Na⁺ + Al³⁺] - substituted this compound[3]
Zn²⁺206[Na⁺ + Al³⁺] - substituted this compound[3]

Note: Unsubstituted this compound shows a significantly lower CEC, around 12 meq/100 g.[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Al-substituted this compound and the characterization of its ion exchange properties.

3.1. Synthesis of Al-Substituted this compound (Hydrothermal Method)

This protocol describes a conventional hydrothermal synthesis method. Microwave-assisted hydrothermal synthesis can also be employed to reduce the reaction time significantly.[7]

Materials:

  • Calcium oxide (CaO)

  • Fumed silica (B1680970) (SiO₂) or Sodium silicate solution

  • Aluminum hydroxide (B78521) (Al(OH)₃) or Sodium aluminate (NaAlO₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Mixture Preparation:

    • Calculate the required amounts of CaO, SiO₂, and an aluminum source to achieve the desired Ca/(Si+Al) and Al/(Si+Al) molar ratios. A common target is a Ca/(Si+Al) ratio of ~0.83 and an Al/(Si+Al) ratio of up to 0.15.[6][10]

    • Disperse the calculated amounts of CaO, SiO₂, and Al(OH)₃ in deionized water in a beaker.

    • If using soluble sources, dissolve sodium silicate and sodium aluminate in a NaOH solution.

    • Stir the mixture vigorously for 30 minutes to ensure homogeneity.

  • Hydrothermal Treatment:

    • Transfer the slurry to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically 120-180°C).[1][11][12]

    • Maintain the temperature for the desired reaction time (typically 24 hours to 4 days).[1][8][9][11]

  • Product Recovery and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Open the autoclave and filter the solid product using a Buchner funnel.

    • Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

    • Dry the final product in an oven at 60-80°C overnight.

3.2. Characterization of Ion Exchange Capacity (CEC)

This protocol outlines a standard method for determining the CEC of the synthesized Al-substituted this compound using a batch equilibrium technique.

Materials:

  • Synthesized Al-substituted this compound

  • 0.1 M solution of the cation of interest (e.g., CsCl, Cu(NO₃)₂, etc.)

  • Deionized water

  • Centrifuge

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the dried Al-substituted this compound (e.g., 0.1 g).

  • Ion Exchange Experiment:

    • Place the weighed sample into a centrifuge tube.

    • Add a known volume (e.g., 20 mL) of the 0.1 M cation solution to the tube.

    • Seal the tube and shake it at a constant speed at room temperature for a specified period (e.g., 24 hours) to reach equilibrium.

  • Analysis:

    • After shaking, centrifuge the suspension to separate the solid from the supernatant.

    • Carefully collect the supernatant and dilute it appropriately with deionized water.

    • Analyze the concentration of the cation in the diluted supernatant using ICP-OES or AAS.

  • Calculation of CEC:

    • The amount of cation exchanged is calculated by the difference between the initial and final concentrations in the solution.

    • CEC (in meq/100g) = [(C_initial - C_final) * V * z] / (m * 10)

      • C_initial = Initial concentration of the cation (mol/L)

      • C_final = Final concentration of the cation (mol/L)

      • V = Volume of the solution (L)

      • z = Valence of the cation

      • m = Mass of the this compound sample (g)

Visualizations

4.1. Ion Exchange Mechanism in Al-Substituted this compound

Ion_Exchange_Mechanism cluster_this compound Al-Substituted this compound Layer cluster_solution Aqueous Solution tobermorite_structure Ca²⁺ Si⁴⁺ Al³⁺ O²⁻ OH⁻ interlayer Interlayer Space (Charge Balancing Cations, e.g., Na⁺, Ca²⁺) Heavy_Metal Heavy Metal Cation (e.g., Pb²⁺) interlayer->Heavy_Metal Release of Interlayer Cations Heavy_Metal->interlayer Ion Exchange

Caption: Ion exchange process in Al-substituted this compound.

4.2. Experimental Workflow for Synthesis and Characterization

Experimental_Workflow Start Start: Define Synthesis Parameters (Ca/Si/Al ratios, Temp, Time) Precursors Prepare Precursor Slurry (CaO, SiO₂, Al source, NaOH) Start->Precursors Hydrothermal Hydrothermal Synthesis (Autoclave, 120-180°C) Precursors->Hydrothermal Filtration Filtration and Washing Hydrothermal->Filtration Drying Drying (60-80°C) Filtration->Drying Product Al-Substituted this compound Product Drying->Product Characterization Characterization Product->Characterization XRD XRD (Phase identification, Crystallinity) Characterization->XRD SEM SEM (Morphology) Characterization->SEM FTIR FTIR (Functional Groups) Characterization->FTIR CEC CEC Measurement (Ion Exchange Capacity) Characterization->CEC

Caption: Workflow for synthesis and characterization.

References

Application Notes and Protocols for the Synthesis of Fibrous Tobermorite Insulation Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tobermorite (Ca₅Si₆O₁₆(OH)₂·4H₂O) is a crystalline calcium silicate (B1173343) hydrate (B1144303) known for its excellent thermal insulation properties, low density, and high mechanical strength.[1] Its fibrous morphology is particularly advantageous for creating lightweight and effective insulation materials.[2] This document provides detailed application notes and experimental protocols for the synthesis of fibrous this compound, with a focus on utilizing industrial waste streams as precursor materials, a cost-effective and environmentally sustainable approach.[3][4]

Key Applications

Fibrous this compound is a key component in the production of:

  • Heat-resistant thermal insulation materials[1]

  • Lightweight building materials[5]

  • Fire-resistant panels and boards[1]

  • Adsorbents for environmental remediation[4][6]

Data Presentation: Synthesis Parameters and Material Properties

The following tables summarize key quantitative data from various studies on the synthesis of fibrous this compound.

Table 1: Hydrothermal Synthesis Parameters for Fibrous this compound

Precursor MaterialsCaO/SiO₂ Molar RatioTemperature (°C)Time (h)Water/Solid RatioAdditivesReference
Lime (CaO), Quartz (SiO₂)0.83200420-[1]
Fly Ash, Lime (CaO)0.8140-1702-16810NaOH[3]
Fly Ash, Quartz Sand, Lime0.73-1.00170-190Not SpecifiedNot Specified-[7][8]
Coal Gasification Ash, CaONot Specified160Not SpecifiedNot Specified-[9]
Dicalcium Silicate, Sodium SilicateNot Specified<180Not SpecifiedNot SpecifiedNa₂O[5]
Municipal Incineration Bottom AshNot Specified18012Not SpecifiedNaOH[6]
Cement-asbestos waste, Glass powder0.80-0.8512024Not SpecifiedAlkaline solution[4]
Calcium Silicate Slag, Silica Fume0.9240>415-[2]

Table 2: Properties of Synthesized this compound-Based Insulation Materials

Precursor MaterialsBulk Density ( kg/m ³)Compressive Strength (MPa)Thermal Conductivity (W/(m·K))Maximum Service Temperature (°C)Reference
Lime, Calcined Opoka< 200~0.9Not Specified700[1]
High-Alumina Fly Ash2180.34Not SpecifiedNot Specified[5]
Diatomite, Waste Aerated Concrete300Not Specified0.077750-850[10]
Municipal Incineration Bottom Ash500-700Not SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

This section outlines detailed methodologies for the hydrothermal synthesis of fibrous this compound.

Protocol 1: Synthesis from Pure Precursors (Lime and Quartz)

This protocol is based on the synthesis of high-crystallinity 1.13 nm this compound suitable for heat-resistant products.[1]

1. Materials and Equipment:

  • Calcium Oxide (CaO)
  • Amorphous Silica (Quartz, SiO₂)
  • Deionized Water
  • Laboratory Autoclave with stirring capability
  • Drying Oven
  • Molding/Pressing apparatus

2. Procedure:

  • Precursor Preparation: Calculate the required amounts of CaO and SiO₂ to achieve a molar ratio of CaO/SiO₂ = 0.83.[1]
  • Slurry Formation: Mix the precursors with deionized water to a water-to-solid (W/S) ratio of 20.[1]
  • Hydrothermal Synthesis:
  • Transfer the slurry to the autoclave.
  • Heat the suspension to 200 °C while stirring at 50 rpm.[1]
  • Maintain these conditions for 4 hours.[1]
  • Product Formation:
  • After the reaction, cool the autoclave to room temperature.
  • The resulting suspension contains the this compound precursor.
  • Sample Fabrication (for insulation testing):
  • Form samples (e.g., 20 mm × 20 mm × 60 mm) using a vacuum-press form with simultaneous water suction and pressing at 1.6 MPa.[1]
  • Reprocess the formed samples in the autoclave at 200 °C for an additional 4–12 hours.[1]
  • Drying: Dry the final products at 100 ± 1 °C until a constant weight is achieved.[1]

Protocol 2: Synthesis from Industrial Waste (Fly Ash)

This protocol adapts methodologies for synthesizing this compound from fly ash, a common industrial byproduct.[3][11]

1. Materials and Equipment:

  • Class F or Class C Fly Ash
  • Calcium Oxide (CaO) or Slaked Lime (Ca(OH)₂)
  • Sodium Hydroxide (NaOH) (optional, as an accelerator)[3]
  • Deionized Water
  • Tubular Pressure Vessel or Autoclave
  • Drying Oven

2. Procedure:

  • Compositional Analysis: Analyze the chemical composition of the fly ash to determine its CaO, SiO₂, and Al₂O₃ content.
  • Precursor Adjustment: Adjust the composition of the fly ash by adding CaO and SiO₂ to achieve a target Ca/(Si+Al) ratio of approximately 0.8.[3]
  • Slurry Preparation:
  • Mix the adjusted fly ash blend with water to a water/solid ratio of 10:1.[3]
  • If used, dissolve NaOH in the water before mixing. A concentration of 20 g/L NaOH can accelerate the reaction.[11]
  • Hydrothermal Treatment:
  • Place the slurry in a pressure vessel.
  • Heat to a temperature between 140 °C and 170 °C under saturated steam pressure.[3]
  • The reaction time can vary from 2 hours to 7 days, depending on the temperature and use of accelerators.[3] Shorter times (1-7 hours) are possible at higher temperatures (220 °C) with NaOH.[2][11]
  • Product Recovery and Washing:
  • After the reaction, cool the vessel.
  • Filter the solid product from the solution.
  • Wash the product with deionized water to remove any residual reactants.
  • Drying: Dry the synthesized this compound powder in an oven at a temperature of around 100 °C.

Visualizations

Diagram 1: General Workflow for Hydrothermal Synthesis of Fibrous this compound

G cluster_0 Precursor Preparation cluster_1 Reaction Stage cluster_2 Product Processing cluster_3 Final Product start Select Precursors (e.g., Fly Ash, Lime, Silica) adjust Analyze & Adjust Composition (CaO/SiO₂ ratio) start->adjust slurry Mix with Water & Additives (e.g., NaOH) adjust->slurry hydrothermal Hydrothermal Synthesis (Autoclave/Pressure Vessel) - Temperature - Time - Pressure slurry->hydrothermal cool Cooling & Recovery hydrothermal->cool wash Washing & Filtering cool->wash dry Drying wash->dry product Fibrous this compound Powder dry->product insulation Fabrication of Insulation Material (Pressing, Curing) product->insulation G cluster_inputs Input Materials cluster_process Hydrothermal Process cluster_outputs Outputs waste Industrial Waste (Fly Ash, Slag, etc.) process_node High Temperature & Saturated Steam Pressure waste->process_node ca_source Calcium Source (Lime, CaO) ca_source->process_node water Water water->process_node additives Additives (NaOH, etc.) additives->process_node This compound Fibrous this compound Product process_node->this compound byproducts Residual Liquid/Byproducts process_node->byproducts

References

Application Notes and Protocols: Doping Tobermorite with Mg, Sr, and Ba for Improved Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobermorite, a calcium silicate (B1173343) hydrate (B1144303) mineral with the general formula Ca₅Si₆O₁₆(OH)₂·4H₂O, has garnered significant interest in biomedical applications due to its biocompatibility and bioactivity.[1][2] Its layered structure and ion-exchange capabilities make it a promising candidate for bone tissue engineering and controlled drug delivery.[1] Doping this compound with divalent cations such as magnesium (Mg²⁺), strontium (Sr²⁺), and barium (Ba²⁺) can further enhance its physicochemical and biological properties, tailoring it for specific therapeutic applications.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of Mg-, Sr-, and Ba-doped this compound.

Rationale for Doping this compound

  • Magnesium (Mg²⁺): An essential ion for bone metabolism, Mg²⁺ has been shown to promote osteogenesis and enhance the mechanical properties of biomaterials.[3][4] Doping this compound with Mg²⁺ is anticipated to improve its compressive and shear strength, making it more suitable for load-bearing applications in bone regeneration.

  • Strontium (Sr²⁺): Strontium is known to simultaneously stimulate bone formation and inhibit bone resorption, making it a valuable therapeutic agent for osteoporosis.[5] Incorporating Sr²⁺ into the this compound structure is expected to impart osteoinductive and anti-resorptive properties to the material.

  • Barium (Ba²⁺): While less studied than Mg²⁺ and Sr²⁺ in this context, Ba²⁺ has been shown to be incorporated into bone tissue and may influence bone mineral density.[6][7] Its larger ionic radius compared to Ca²⁺ can induce significant changes in the this compound lattice, potentially affecting its dissolution rate and ion release profile.

Data Presentation: Effects of Doping on this compound Properties

The following tables summarize the quantitative data on the structural and mechanical properties of doped this compound, primarily derived from Density Functional Theory (DFT) calculations.[3][8]

Table 1: Change in Lattice Parameters and Cell Volume of Doped this compound

DopantIonic Radius (Å)Change in Cell Volume (%)
Mg²⁺0.72-1.04 to -1.64
Sr²⁺1.18+0.62 to +1.08
Ba²⁺1.35+1.27 to +2.51

Table 2: Change in Mechanical Properties of Doped this compound

DopantAverage Change in Young's Modulus (%)Average Change in Shear Modulus (%)
Mg²⁺+1.99+2.74
Sr²⁺Site-dependentSite-dependent
Ba²⁺Softens modulus stiffnessSoftens modulus stiffness

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Doped this compound

This protocol describes a generalized hydrothermal method for synthesizing Mg-, Sr-, and Ba-doped this compound.

Materials:

  • Calcium oxide (CaO) or Calcium hydroxide (B78521) (Ca(OH)₂)

  • Silicon dioxide (SiO₂, e.g., fumed silica, quartz)

  • Magnesium oxide (MgO), Strontium oxide (SrO), or Barium oxide (BaO) as dopant precursors

  • Deionized water

  • Teflon-lined autoclave

Procedure:

  • Precursor Preparation:

    • Calculate the molar ratios of Ca, Si, and the dopant (Mg, Sr, or Ba) to achieve the desired doping concentration (e.g., 1-5 mol%). The typical Ca/Si ratio for this compound synthesis is around 0.83.[9]

    • Weigh the appropriate amounts of CaO (or Ca(OH)₂), SiO₂, and the dopant precursor (MgO, SrO, or BaO).

  • Mixing:

    • Thoroughly mix the powdered precursors in a mortar and pestle to ensure a homogenous mixture.

  • Hydrothermal Reaction:

    • Place the mixed powder into a Teflon-lined autoclave.

    • Add deionized water to achieve a water-to-solid ratio of approximately 10:1 (v/w).[9]

    • Seal the autoclave and heat it to 180-200°C for 24-72 hours.[9] The optimal time and temperature may vary depending on the specific precursors and desired crystallinity.

  • Product Recovery:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Filter the solid product and wash it several times with deionized water to remove any unreacted precursors.

    • Dry the final product in an oven at 80-100°C overnight.

    • Grind the dried product into a fine powder.

Protocol 2: Characterization of Doped this compound

1. Structural and Morphological Characterization:

  • X-ray Diffraction (XRD): To confirm the crystalline phase of this compound and identify any secondary phases.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of this compound and confirm the incorporation of dopants.

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX): To observe the morphology of the synthesized particles and determine the elemental composition and distribution of the dopants.

2. Biocompatibility Assessment (in vitro):

  • MTT Assay for Cytotoxicity:

    • Prepare extracts of the doped this compound samples by incubating the sterilized powders in a cell culture medium (e.g., DMEM) at a concentration of 100 mg/mL for 24 hours.

    • Seed a suitable cell line (e.g., human osteoblast-like cells, MG-63) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Replace the culture medium with serial dilutions of the doped this compound extracts and incubate for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured in medium without extract).

3. Osteogenic Potential Assessment (in vitro):

  • Alkaline Phosphatase (ALP) Activity Assay:

    • Culture osteoblast-like cells with extracts of doped this compound as described in the MTT assay protocol.

    • After 7 and 14 days of culture, lyse the cells.

    • Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the cell lysate.

    • Incubate and then stop the reaction.

    • Measure the absorbance at 405 nm. ALP activity is normalized to the total protein content.

4. Drug Loading and Release Study:

  • Drug Loading:

    • Disperse a known amount of doped this compound powder in a solution of the desired drug (e.g., an antibiotic or anti-inflammatory agent) of known concentration.

    • Stir the suspension for 24 hours to allow for drug adsorption.

    • Centrifuge the suspension and measure the concentration of the drug in the supernatant using UV-Vis spectroscopy or HPLC.

    • Calculate the drug loading efficiency as the percentage of the initial drug that has been adsorbed onto the this compound.

  • In Vitro Drug Release:

    • Disperse the drug-loaded this compound powder in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

    • Measure the concentration of the released drug in the aliquots.

    • Plot the cumulative drug release as a function of time.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biomedical Evaluation Precursors CaO, SiO2, Dopant (MgO, SrO, BaO) Mixing Homogenous Mixing Precursors->Mixing Hydrothermal Hydrothermal Reaction (180-200°C, 24-72h) Mixing->Hydrothermal Recovery Filtration, Washing, Drying Hydrothermal->Recovery Product Doped this compound Powder Recovery->Product XRD XRD Product->XRD FTIR FTIR Product->FTIR SEM_EDX SEM/EDX Product->SEM_EDX Biocompatibility Biocompatibility (MTT Assay) Product->Biocompatibility Osteogenic Osteogenic Potential (ALP Assay) Product->Osteogenic Drug_Delivery Drug Loading & Release Product->Drug_Delivery

Fig. 1: Experimental workflow for synthesis and evaluation of doped this compound.

Signaling_Pathways cluster_Mg Mg²⁺ Signaling cluster_Sr Sr²⁺ Signaling Mg Mg²⁺ Wnt Wnt/β-catenin Pathway Mg->Wnt Osteogenesis_Mg Osteogenesis Wnt->Osteogenesis_Mg Sr Sr²⁺ TGF TGF-β/Smad Pathway Sr->TGF Osteogenesis_Sr Osteogenesis TGF->Osteogenesis_Sr

References

Application Notes and Protocols for Solid-State Synthesis of Tobermorite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tobermorite, a calcium silicate (B1173343) hydrate (B1144303) mineral with the general formula Ca₅Si₆O₁₆(OH)₂·nH₂O, is of significant interest in materials science due to its applications in construction materials, thermal insulation, and as a sorbent for hazardous waste.[1][2] While typically synthesized via hydrothermal methods, the solid-state reaction method offers a viable alternative, particularly for the utilization of industrial and biological waste materials as precursors. This approach involves the high-temperature sintering of a mixture of calcium and silicon sources to form this compound and related calcium silicate phases.

This document provides detailed protocols and application notes for the synthesis of this compound using a solid-state reaction method, with a focus on utilizing waste materials as precursors. The protocols are intended for researchers, scientists, and professionals in materials development.

1. Precursor Materials & Composition

The solid-state synthesis of this compound can effectively utilize waste materials as sources of calcium and silicon. This approach is not only cost-effective but also contributes to a circular economy. One documented example uses snail shell ash (SSA) as a calcium source and soda-lime-silica glass (SLSG) as a silicon source.[3]

Table 1: Chemical Composition of Raw Materials [3]

OxideSoda-Lime-Silica Glass (SLSG) (wt%)Snail Shell Ash (SSA) (wt%)
SiO₂69.40.62
Al₂O₃5.030.40
CaO15.0398.25
MgO0.55-
Na₂O7.22-
K₂O0.65-
P₂O₅0.09-
Fe₂O₃0.710.24
TiO₂0.650.02
Others0.150.46

Table 2: Example Batch Compositions for this compound Synthesis [3]

Sample IDSoda-Lime-Silica Glass (SLSG) (wt%)Snail Shell Ash (SSA) (wt%)
TbI4060
TbII4555
TbIII5050
TbIV5545
TbV6040
TbVI6535

2. Experimental Protocol: Solid-State Synthesis of this compound

This protocol details the steps for synthesizing this compound from waste-derived precursors using a solid-state reaction (sintering) method.[3][4]

2.1. Materials and Equipment

  • Precursors:

    • Calcium source (e.g., Snail Shell Ash - SSA)

    • Silicon source (e.g., Soda-Lime-Silica Glass - SLSG)

  • Binder: Organic solvent (e.g., ethanol, isopropanol)

  • Milling: Ball mill

  • Pressing: Uniaxial press

  • Drying: Drying oven

  • Sintering: High-temperature muffle furnace

  • Characterization Equipment:

    • Scanning Electron Microscope with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

    • X-ray Diffractometer (XRD)

    • Fourier-Transform Infrared Spectrometer (FT-IR)

2.2. Synthesis Procedure

  • Precursor Preparation:

    • Prepare the snail shell ash by calcining cleaned snail shells.

    • Clean and crush the soda-lime-silica glass.

  • Milling and Mixing:

    • Weigh the desired amounts of SSA and SLSG according to the batch compositions (see Table 2).

    • Place the precursors in a ball mill.

    • Add an organic solvent as a binder.

    • Mill for several hours to ensure thorough mixing and homogenization.[3][4]

  • Pressing:

    • Uniaxially press the homogenized powder into pellets under a load of 10 MPa.[3][4]

  • Drying:

    • Allow the pressed pellets to dry at ambient temperature.

    • Subsequently, dry the pellets in an oven at 110°C to remove any residual solvent.[3][4]

  • Sintering:

    • Place the dried pellets in a muffle furnace.

    • Heat the furnace to 950°C at a rate of 10°C/min.[3]

    • Hold the temperature at 950°C for a soaking time of 2 to 4 hours to facilitate the solid-state reaction.[3][5]

    • Allow the furnace to cool down to room temperature.

  • Characterization:

    • The resulting sintered pellets can be crushed and ground into a fine powder for characterization.

    • SEM-EDS: To analyze the morphology and elemental composition of the synthesized this compound. The presence of Ca, Si, and a small amount of Al can confirm the formation of this compound and calcium aluminosilicate (B74896) hydrate (C-A-S-H) phases.[3][6]

    • XRD: To identify the crystalline phases present in the product. The diffraction pattern should show peaks corresponding to calcium silicate phases.[3][5]

    • FT-IR: To identify the functional groups present. The spectra should show characteristic bands for Ca-O-Si and Si-O-Si, confirming the silicate structure.[3][5]

3. Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-state synthesis of this compound.

Solid_State_Tobermorite_Synthesis cluster_0 Precursor Preparation cluster_1 Mixing and Pelletizing cluster_2 Thermal Treatment cluster_3 Characterization P1 Snail Shells A1 Calcination P1->A1 P2 Soda-Lime Glass A2 Crushing P2->A2 SSA Snail Shell Ash (SSA) A1->SSA SLSG Crushed Glass (SLSG) A2->SLSG Mix Ball Milling with Organic Binder SSA->Mix SLSG->Mix Press Uniaxial Pressing (10 MPa) Mix->Press Dry Drying (110°C) Press->Dry Sinter Sintering (950°C, 2-4h) Dry->Sinter Product This compound Product Sinter->Product Char SEM-EDS XRD FT-IR Product->Char

References

Application Notes and Protocols: Tobermorite as a Carrier for Silver (Ag⁺) and Zinc (Zn²⁺) Ions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tobermorite, a layered calcium silicate (B1173343) hydrate (B1144303) mineral with the general formula Ca₅Si₆O₁₆(OH)₂·4H₂O, has garnered significant interest as a versatile biomaterial.[1][2] Its unique layered structure and ion-exchange capabilities make it an excellent candidate for use as a carrier for therapeutic ions.[3][4] This document provides detailed application notes and protocols for the utilization of this compound as a carrier for silver (Ag⁺) and zinc (Zn²⁺) ions, focusing on its synthesis, ion-loading, and antimicrobial applications. Silver and zinc ions are well-known for their broad-spectrum antimicrobial properties, and their incorporation into a biocompatible carrier like this compound offers a promising strategy for developing novel antimicrobial materials for various biomedical and pharmaceutical applications.[1][5][6]

Data Presentation

Table 1: Ion Exchange Capacity of this compound for Ag⁺ and Zn²⁺ Ions
IonThis compound SourceMaximum Uptake (mmol/g)Time to Reach Maximum UptakeReference
Ag⁺Waste Green Glass Derived0.59 ± 0.026 hours[5]
Ag⁺Waste Amber Glass Derived0.57 ± 0.036 hours[5]
Zn²⁺Waste Green Glass Derived0.53 ± 0.02120 hours[5]
Zn²⁺Waste Amber Glass Derived0.55 ± 0.04120 hours[5]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound

This protocol describes the synthesis of this compound from waste glass, a cost-effective and environmentally friendly approach.[5]

Materials:

  • Waste green or amber container glass

  • Calcium oxide (CaO)

  • 4 M Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Teflon-lined autoclave

  • Oven

  • Mortar and pestle

  • 125 µm sieve

Procedure:

  • Crush and grind the waste glass into a fine powder.

  • Prepare a stoichiometric mixture of the powdered waste glass and calcium oxide.

  • Add the mixture to a 4 M NaOH solution in a Teflon-lined autoclave.

  • Seal the autoclave and heat it to 125 °C for 7 days in an oven.

  • After 7 days, allow the autoclave to cool down to room temperature.

  • Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

  • Dry the washed product in an oven at 80 °C overnight.

  • Grind the dried this compound using a mortar and pestle and sieve it to obtain particles smaller than 125 µm.

  • Characterize the synthesized this compound using techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm its crystalline structure.[5]

Protocol 2: Ion Exchange of this compound with Ag⁺ and Zn²⁺ Ions

This protocol details the procedure for loading Ag⁺ and Zn²⁺ ions onto the synthesized this compound.[5]

Materials:

  • Synthesized this compound powder (< 125 µm)

  • Silver nitrate (B79036) (AgNO₃) solution (0.5 mM)

  • Zinc nitrate (Zn(NO₃)₂) solution (0.5 mM)

  • Deionized water

  • Orbital shaker

  • Centrifuge

  • Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Procedure:

  • Accurately weigh 1.50 g of the synthesized this compound powder.

  • Suspend the powder in 200 cm³ of either 0.5 mM AgNO₃ or 0.5 mM Zn(NO₃)₂ solution in a sealed flask. For Ag⁺ exchange, conduct the experiment in a dark room to prevent the photoreduction of silver ions.[5]

  • Place the flask on an orbital shaker and agitate at a constant speed at 25 °C.

  • Withdraw aliquots of the supernatant at regular time intervals (e.g., 1, 3, 6, 24, 48, 72, and 120 hours) to monitor the ion uptake.

  • Centrifuge the aliquots to separate any suspended particles.

  • Analyze the concentration of Ag⁺ or Zn²⁺ ions remaining in the supernatant using ICP-OES.

  • Calculate the amount of ions exchanged onto the this compound at each time point by subtracting the concentration in the supernatant from the initial concentration.

  • After the desired exchange time, filter the solid product, wash it thoroughly with deionized water, and dry it at 80 °C.

Protocol 3: Antimicrobial Susceptibility Testing (Kirby-Bauer Method)

This protocol describes the evaluation of the antimicrobial activity of Ag⁺ and Zn²⁺-loaded this compound incorporated into a polymer matrix (e.g., chitosan).[5]

Materials:

  • Ag⁺-Tobermorite and Zn²⁺-Tobermorite powders

  • Chitosan (B1678972) solution

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (B569324) plates

  • Sterile swabs

  • Incubator

  • Calipers

Procedure:

  • Prepare composite films by incorporating the Ag⁺-Tobermorite or Zn²⁺-Tobermorite into a chitosan solution and allowing it to cast.

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn.

  • Aseptically place the prepared composite films (cut into discs of a standard size) onto the surface of the inoculated agar plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters using calipers.

  • The size of the inhibition zone is indicative of the antimicrobial efficacy of the material. A larger zone indicates greater antimicrobial activity.[5]

Mandatory Visualization

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_ion_exchange Ion Exchange cluster_testing Antimicrobial Testing Start Raw Materials (Waste Glass, CaO) Mix Mixing and Grinding Start->Mix HT Hydrothermal Treatment (125°C, 7 days) Mix->HT Wash_Dry Washing and Drying HT->Wash_Dry Product This compound Powder Wash_Dry->Product This compound This compound Powder Exchange Batch Ion Exchange This compound->Exchange Solution AgNO₃ or Zn(NO₃)₂ Solution Solution->Exchange Wash_Dry2 Washing and Drying Exchange->Wash_Dry2 Loaded_this compound Ag⁺/Zn²⁺-Tobermorite Wash_Dry2->Loaded_this compound Composite Composite Fabrication (e.g., with Chitosan) Loaded_this compound->Composite Kirby_Bauer Kirby-Bauer Assay Composite->Kirby_Bauer Result Measurement of Inhibition Zone Kirby_Bauer->Result

Caption: Experimental workflow for the synthesis, ion-loading, and antimicrobial testing of this compound.

Ag_Signaling_Pathway cluster_cell Bacterial Cell Ag_ion Ag⁺ Ion Cell_Wall Cell Wall/ Membrane Interaction Ag_ion->Cell_Wall Enzyme_Inactivation Enzyme Inactivation (Thiol Group Binding) Ag_ion->Enzyme_Inactivation ROS Reactive Oxygen Species (ROS) Generation Ag_ion->ROS DNA_Replication Inhibition of DNA Replication Ag_ion->DNA_Replication Permeability Increased Membrane Permeability Cell_Wall->Permeability Protein_Denaturation Protein Denaturation Permeability->Protein_Denaturation Cell_Death Bacterial Cell Death Enzyme_Inactivation->Cell_Death ROS->Cell_Death DNA_Replication->Cell_Death Protein_Denaturation->Cell_Death Zn_Signaling_Pathway cluster_cell Bacterial Cell Zn_ion Zn²⁺ Ion Membrane_Disruption Cell Membrane Disruption Zn_ion->Membrane_Disruption Nutrient_Uptake Inhibition of Nutrient Uptake Zn_ion->Nutrient_Uptake Enzyme_Activity Disruption of Enzyme Activity Zn_ion->Enzyme_Activity Proton_Motive_Force Dissipation of Proton Motive Force Membrane_Disruption->Proton_Motive_Force Cell_Death Bacterial Cell Death Nutrient_Uptake->Cell_Death Enzyme_Activity->Cell_Death Proton_Motive_Force->Cell_Death

References

Troubleshooting & Optimization

Factors affecting crystallinity of synthetic Tobermorite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tobermorite. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthetic this compound has low crystallinity. What are the likely causes and how can I improve it?

A1: Low crystallinity in synthetic this compound is a common issue that can be attributed to several factors. The primary parameters to investigate are the synthesis temperature, reaction time, and the molar ratio of your reactants.

  • Synthesis Temperature: The temperature of the hydrothermal synthesis is a critical factor. Temperatures below 160°C are often insufficient for good crystallization.[1] The optimal range is typically between 180°C and 200°C.[2][3] Increasing the temperature within this range can significantly enhance the rate of crystallization and the final crystallinity of the this compound.[1][4]

  • Reaction Time: Insufficient reaction time can lead to the formation of amorphous or poorly crystalline phases. While optimal times can vary, studies have shown that highly crystalline 11.3 nm this compound can be synthesized at 200°C in as little as 4 hours.[2][5][6] If you are experiencing low crystallinity, consider extending the duration of the hydrothermal treatment.

  • CaO/SiO₂ (C/S) Molar Ratio: The stoichiometry of your starting materials is crucial. The ideal CaO/SiO₂ molar ratio for the synthesis of this compound is approximately 0.83.[2][5][7][8] Significant deviations from this ratio can lead to the formation of other calcium silicate (B1173343) hydrate (B1144303) (C-S-H) phases or amorphous products.[7][9][10] It is recommended to precisely calculate and verify the C/S ratio of your starting mixture.

  • Starting Materials: The reactivity of your calcium and silicon sources can also play a role. Amorphous silica (B1680970) sources, for example, tend to be more reactive than crystalline quartz, which can lead to faster and more complete reactions.[7] The particle size of the reactants can also influence the dissolution rate and, consequently, the crystallization process.[11]

Q2: I am observing phases other than this compound in my final product, such as xonotlite or C-S-H(I). How can I promote the formation of pure this compound?

A2: The presence of undesired phases is typically a result of suboptimal synthesis conditions. Here’s how you can troubleshoot this issue:

  • To Avoid Xonotlite: The formation of xonotlite is often favored at higher temperatures. This compound can become metastable and recrystallize into xonotlite at temperatures around 200°C and above, especially with prolonged synthesis times.[2][12] If you are observing xonotlite, consider reducing the synthesis temperature to the 180-190°C range.[7] The addition of a small amount of aluminum can also help to stabilize the this compound structure and inhibit its conversion to xonotlite.[13][14][15]

  • To Convert Amorphous C-S-H(I): Semi-amorphous C-S-H(I) is often a precursor to crystalline this compound.[16] Its presence may indicate that the reaction has not gone to completion. Increasing the synthesis temperature (to around 200°C) or extending the reaction time can promote the recrystallization of C-S-H(I) into this compound.[6][16]

  • Influence of C/S Ratio: An incorrect C/S ratio can also lead to the formation of different calcium silicate hydrates.[9] Ensure your molar ratio is close to the ideal 0.83 for this compound.[2][5]

Q3: What is the role of aluminum in the synthesis of this compound, and should I use it in my experiments?

A3: The addition of aluminum can have a significant, though complex, effect on this compound synthesis.

  • Promotion of this compound Formation: Small amounts of aluminum can promote the formation of this compound, potentially by inhibiting the formation of other C-S-H phases that might be more thermodynamically stable at certain C/S ratios.[14] It can also accelerate the crystal growth of this compound.[15]

  • Inhibition of Xonotlite Transformation: Aluminum substitution in the this compound structure can increase its thermal stability, preventing the transformation to xonotlite at higher temperatures.[13][14][15]

  • Potential for Undesired Phases: It is crucial to control the amount of aluminum added. Excessive aluminum (e.g., Al/(Al+Si) ratio > 0.15) can lead to a decrease in crystallinity or the formation of other phases, such as hydrogarnets (hibschite-katoite group).[15][17][18]

  • Morphological Changes: The presence of aluminum can also alter the morphology of the this compound crystals, often changing them from a platy to a more lath-like or acicular shape.[13][16][19][20]

Whether you should use aluminum depends on your specific experimental goals. If you are aiming for high thermal stability or a particular crystal morphology, controlled addition of aluminum could be beneficial. However, for the synthesis of pure, unsubstituted this compound, it is best to avoid aluminum-containing precursors.

Q4: Can the pH of the reaction mixture affect the crystallinity of this compound?

A4: While not as extensively documented as temperature and C/S ratio, the pH of the synthesis environment does play a role. A strong alkaline environment is known to promote the formation of fibrous C-S-H, which is a precursor to this compound.[12] The pH of the pore fluid in pozzolanic reactions, which can form this compound, is typically high (pH > 12).[21] The C/S ratio of your starting materials will also influence the pH of the reaction slurry. While direct manipulation of pH is less common in standard this compound synthesis protocols, ensuring a sufficiently alkaline environment through the use of appropriate starting materials (like CaO or Ca(OH)₂) is important for the reaction to proceed.

Data Presentation: Optimal Synthesis Parameters

The following tables summarize key quantitative data from various studies on the synthesis of highly crystalline this compound.

Table 1: Optimal Conditions for High Crystallinity 1.13 nm this compound Synthesis

CaO/SiO₂ Molar RatioTemperature (°C)Time (hours)Stirring/AgitationKey Outcome
0.832004Stirred suspension (50 rpm)Predominantly 1.13 nm this compound with high crystallinity.[2][5][6]
1.020012Stirred suspension (120 rpm)High crystallinity 1.13 nm this compound, coexisting with xonotlite.[2]
0.831805Autoclave (unstirred)Pure crystalline this compound.[19]
Not specified2005Hydrothermal reactionSuccessful synthesis of this compound fibers.[22]

Table 2: Influence of Aluminum on this compound Synthesis

Al/(Al+Si) Molar RatioTemperature (°C)TimeEffect on Crystallinity/Phase
0.00 - 0.15190 - 3103 - 5 hoursIncreasing aluminum content stabilizes this compound and inhibits xonotlite formation.[7]
> 0.151804 - 12 hoursFormation of hydrogarnets (hibschite-katoite group) instead of this compound.[17][18]
Not specifiedNot specifiedShort curing timeDecreases degree of crystallinity.[20]
Not specifiedNot specifiedLong curing timeIncreases crystallinity and stabilizes small crystals.[20]

Experimental Protocols

General Protocol for Hydrothermal Synthesis of this compound

This protocol provides a general methodology for the synthesis of crystalline this compound. Researchers should optimize the specific parameters based on their starting materials and desired product characteristics.

  • Reactant Preparation:

    • Accurately weigh the CaO (or Ca(OH)₂) and SiO₂ sources to achieve the desired CaO/SiO₂ molar ratio (typically 0.83).

    • Common SiO₂ sources include fumed silica, silica gel, quartz, or fly ash. Note that amorphous silica sources are generally more reactive.[7]

    • If using aluminum, a suitable source such as Al(OH)₃ or Al₂O₃ should be incorporated at the desired Al/(Si+Al) molar ratio.

  • Slurry Formation:

    • Mix the powdered reactants thoroughly.

    • Add deionized water to create a slurry. A common water-to-solid (W/S) ratio is 20, though this can be varied.[2][5]

    • Stir the slurry vigorously for a set period (e.g., 30 minutes) to ensure homogeneity.

  • Hydrothermal Synthesis:

    • Transfer the slurry to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to the desired synthesis temperature (e.g., 180-200°C).

    • Maintain the temperature for the specified reaction time (e.g., 4-24 hours). Some setups may include continuous stirring within the autoclave.[2]

  • Product Recovery and Washing:

    • After the reaction is complete, allow the autoclave to cool to room temperature.

    • Open the autoclave and collect the solid product by filtration (e.g., using a Buchner funnel).

    • Wash the product several times with deionized water to remove any unreacted ions.

    • Subsequently, wash with ethanol (B145695) or acetone (B3395972) to remove excess water and aid in drying.

  • Drying:

    • Dry the final product in an oven at a relatively low temperature (e.g., 60-80°C) until a constant weight is achieved. Avoid high temperatures to prevent dehydration of the this compound structure.

  • Characterization:

    • The phase composition and crystallinity of the synthesized powder should be characterized using techniques such as X-ray Diffraction (XRD).

    • The morphology of the crystals can be observed using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Thermal stability can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Visualizations

Tobermorite_Synthesis_Workflow cluster_inputs Starting Materials & Ratios cluster_process Hydrothermal Synthesis cluster_outputs Product & Analysis CaO_source CaO Source CS_Ratio Set C/S Ratio (Ideal ~0.83) CaO_source->CS_Ratio SiO2_source SiO2 Source SiO2_source->CS_Ratio H2O Water Slurry Prepare Slurry H2O->Slurry Al_source Al Source (Optional) Al_source->CS_Ratio CS_Ratio->Slurry Autoclave Autoclave Reaction Slurry->Autoclave Temp_Time Set Temperature & Time (e.g., 180-200°C, 4-24h) Autoclave->Temp_Time Product Solid Product Temp_Time->Product Analysis Characterization (XRD, SEM, TGA) Product->Analysis Crystalline_this compound High-Crystallinity This compound Analysis->Crystalline_this compound

Caption: Workflow for the hydrothermal synthesis of this compound.

Synthesis_Parameters_Influence cluster_params Synthesis Parameters cluster_outcomes Product Characteristics Temp Temperature Crystallinity Crystallinity Temp->Crystallinity Higher T, Higher X'linity (to a point) Phase Phase Purity (this compound vs. Xonotlite) Temp->Phase High T favors Xonotlite Time Time Time->Crystallinity Longer time, Higher X'linity CS_Ratio C/S Ratio CS_Ratio->Crystallinity ~0.83 is optimal CS_Ratio->Phase Deviations lead to impurities Aluminum [Al] Aluminum->Crystallinity Complex effect Aluminum->Phase Inhibits Xonotlite Morphology Morphology (Platy vs. Fibrous) Aluminum->Morphology Affects crystal shape

References

Technical Support Center: Tobermorite Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tobermorite synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this compound synthesis?

A1: The most critical parameters influencing the crystallization, purity, and morphology of this compound are the CaO/SiO₂ (C/S) molar ratio, synthesis temperature, reaction time, and the reactivity of the starting materials.[1][2][3][4] The water-to-solid ratio and the presence of impurities, such as aluminum or alkali ions, also play a significant role.[1][2]

Q2: What is the typical temperature range for hydrothermal synthesis of 11 Å this compound?

A2: The optimal temperature range for synthesizing 11 Å this compound is typically between 150°C and 200°C.[2][5] While formation can occur at temperatures as low as 120°C, the reaction is often slow, favoring amorphous phases.[3] Temperatures above 200°C can lead to the transformation of this compound into other phases like xonotlite, although stability at higher temperatures can be influenced by the purity of the raw materials.[2][4]

Q3: How do aluminum impurities affect this compound synthesis?

A3: Aluminum ions can have a dual role. They can impede the initial crystallization of this compound but later improve the conversion of semi-crystalline calcium-silicate-hydrate (C-S-H) into more well-developed crystalline forms.[2] Al³⁺ can substitute for Si⁴⁺ in the this compound structure, which can stabilize the final product and accelerate its formation.[4][6] However, excessive aluminum can lead to the formation of hydrogarnets as an undesirable secondary phase.[7][8]

Q4: Can industrial by-products be used for this compound synthesis?

A4: Yes, various industrial by-products and wastes are suitable raw materials, making the process more cost-effective and sustainable. These include fly ash, granite sawing powder, calcium silicate (B1173343) slag, and silica (B1680970) fume.[2][9][10][11] The chemical composition and reactivity of these materials are crucial for successful synthesis.[2]

Q5: What is the expected morphology of synthesized this compound crystals?

A5: The morphology of this compound crystals can vary significantly with synthesis conditions. Depending on factors like temperature and reaction time, crystals can evolve from mesh-like C-S-H to flake-like, strip-like, fibrous, or even spindle-like this compound.[9][12] Needle-like crystals have also been reported.[13]

Troubleshooting Guide

Problem 1: Low Yield or Purity of this compound

Potential Cause Suggested Solution
Incorrect C/S Molar Ratio The ideal C/S molar ratio is typically around 0.83.[1][2] Verify the stoichiometry of your starting materials and adjust the ratio accordingly. A higher C/S ratio can lead to the formation of other calcium silicate hydrates.
Suboptimal Temperature Temperatures below 150°C favor the formation of amorphous C-S-H phases over crystalline this compound.[3][5] Ensure your reactor reaches and maintains the target temperature, typically 180-200°C.[2]
Insufficient Reaction Time This compound crystallization is a time-dependent process. At 180°C, the reaction may require up to 72 hours to achieve high crystallinity.[2] Increase the synthesis duration and monitor phase evolution over time.
Formation of Competing Phases Undesirable phases like xonotlite or katoite (hydrogarnet) can form. Xonotlite is favored at temperatures above 200°C, while katoite can form in the presence of high aluminum content.[2][3][7] Carefully control the temperature and the Al/(Si+Al) ratio in your starting mixture.
Low Reactivity of Precursors The particle size and solubility of silica and calcium sources significantly impact reaction kinetics.[1] Using finer particles or more reactive sources (like amorphous SiO₂ instead of quartz) can accelerate the reaction.[4]

Problem 2: Poor Crystal Morphology or Undesired Crystal Form

Potential Cause Suggested Solution
Incorrect Synthesis Time Crystal morphology evolves significantly over the course of the reaction.[9][12] For example, strip-like this compound might be synthesized at 6 hours, which then evolves into a fibrous form at 7 hours at 240°C.[9] A time-course study is recommended to isolate the desired morphology.
Uncontrolled Temperature Temperature is a primary factor affecting crystallization. An increase from 200°C to 220°C can transform fibrous this compound into spherical structures.[9] Precise temperature control is crucial for consistent morphology.
Presence of Additives Alkali additives like NaOH can accelerate the formation of crystalline phases and influence the final mineral composition.[2][10] The concentration of such additives must be carefully controlled to achieve the target morphology.

Quantitative Data Summary

Table 1: Effect of Synthesis Time on Crystal Phase and Morphology at 240°C (C/S Ratio = 0.9)

Synthesis Time (hours)Main Crystal PhaseObserved Morphology
1C-S-H (calcium-rich)Mesh-like
2C-S-H (silicon-rich)Yarn-like
3C-S-H (silicon-rich)Large flake-like
411 Å this compoundMedium flake-like
611 Å this compoundStrip flake-like
711 Å this compoundFibrous-like
811 Å this compoundSpindle-like
Data synthesized from references[9][12].

Table 2: Influence of Temperature and Duration on this compound Crystallinity

Starting MaterialsC/S RatioTemperature (°C)Duration (hours)Outcome
Granite Sawing Powder, CaO0.831804Traces of this compound with semi-amorphous C-S-H
Granite Sawing Powder, CaO0.8318072Steady growth in this compound crystallinity
Granite Sawing Powder, CaO1.02008Highest crystallinity of 11 Å this compound achieved
Granite Sawing Powder, CaO1.020072This compound remains stable, no recrystallization to xonotlite
Data synthesized from reference[2].

Visual Guides and Workflows

G cluster_prep 1. Raw Material Preparation cluster_synthesis 2. Hydrothermal Synthesis cluster_process 3. Product Processing & Analysis cluster_output 4. Final Product raw_mat Select Ca & Si Sources (e.g., CaO, Fly Ash, Silica Fume) mill Dry & Mill Materials (to desired particle size) raw_mat->mill mix Mix Reactants (Target C/S Ratio, e.g., 0.83) mill->mix slurry Prepare Aqueous Slurry (Define Water/Solid Ratio) mix->slurry reactor Load into Autoclave Reactor slurry->reactor heat Heat to Synthesis Temp. (e.g., 180-200°C) Maintain for Duration (e.g., 8-72h) reactor->heat cool Cool Reactor to Room Temp. heat->cool filter Filter & Dehydrate Product cool->filter dry Dry Product (e.g., 110°C to constant weight) filter->dry characterize Characterization (XRD, SEM, TGA) dry->characterize product Crystalline this compound characterize->product

Caption: General experimental workflow for hydrothermal synthesis of this compound.

G cluster_params Check Synthesis Parameters cluster_materials Analyze Raw Materials cluster_solutions Potential Solutions start Troubleshooting: Low this compound Purity temp Is Temperature correct? (180-200°C) start->temp time Is Duration sufficient? (e.g., >8h) start->time ratio Is C/S Ratio correct? (e.g., ~0.83) start->ratio impurities High Al content? (>0.15 Al/(Al+Si)) start->impurities reactivity Are precursors reactive? (Particle size, source) start->reactivity sol_temp Adjust temperature to optimal range. temp->sol_temp sol_time Increase reaction time. time->sol_time sol_ratio Recalculate and adjust C/S ratio. ratio->sol_ratio sol_impurities Leads to Katoite. Use purer sources. impurities->sol_impurities sol_reactivity Use finer particles or amorphous sources. reactivity->sol_reactivity

Caption: A logical guide for troubleshooting low purity in this compound synthesis.

Experimental Protocol: Hydrothermal Synthesis of this compound

This protocol provides a generalized methodology for the synthesis of 11 Å this compound using calcium oxide (CaO) and silica fume (SF) as precursors.

1. Materials and Preparation:

  • Calcium source: Calcium Oxide (CaO)

  • Silica source: Silica Fume (SF)

  • Deionized water

  • Procedure: 1.1. Dry the starting materials (CaO and SF) in an oven at 110°C until a constant weight is achieved to remove any adsorbed moisture.[9] 1.2. Weigh the dried CaO and SF powders to achieve a target C/S molar ratio of 0.83.[1][2]

2. Synthesis Procedure: 2.1. Prepare an aqueous slurry by mixing the weighed powders with deionized water. A typical liquid-to-solid ratio is 15:1.[9] 2.2. Transfer the slurry into a high-pressure stainless steel autoclave reactor. 2.3. Seal the reactor and begin heating. A heating rate of 20°C/min is a representative value.[9] The mixture should be stirred continuously (e.g., 300 r/min) to ensure homogeneity.[9] 2.4. Maintain the reaction at the target temperature (e.g., 180°C) for the desired duration (e.g., 8 to 72 hours).[1][2] The optimal time will depend on the desired crystallinity and morphology. 2.5. After the synthesis period, turn off the heating and allow the reactor to cool naturally to room temperature.[9]

3. Product Recovery and Characterization: 3.1. Once cooled, carefully open the reactor and remove the solid product. 3.2. Separate the solid product from the liquid by vacuum filtration. 3.3. Dry the filtered solid in an oven at 110°C until a constant weight is achieved.[9] 3.4. The final dried powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the phase composition (presence of this compound), Scanning Electron Microscopy (SEM) to observe crystal morphology, and Thermogravimetric Analysis (TGA) to determine water content.[1][3][13]

References

Preventing the formation of xonotlite during Tobermorite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the formation of xonotlite during Tobermorite synthesis.

Troubleshooting Guide

Issue: Xonotlite is forming as a significant impurity in my this compound synthesis.

This is a common issue in this compound synthesis, as xonotlite is a more stable calcium silicate (B1173343) hydrate (B1144303) phase at higher temperatures. The formation of xonotlite is influenced by several key experimental parameters. Below are troubleshooting steps to favor the formation of this compound.

1. Verify Your Synthesis Temperature

High temperatures favor the formation of xonotlite. This compound is typically synthesized at lower temperatures.

  • Recommendation: Ensure your reaction temperature is within the optimal range for this compound synthesis, which is generally between 120°C and 180°C.[1][2] Temperatures above 180°C, and especially above 200°C, significantly increase the likelihood of xonotlite formation.[2][3][4] Some studies note that this compound can become metastable around 200°C and start recrystallizing into xonotlite.[2][4]

2. Check the Molar Ratio of Starting Materials (Ca/Si)

The ratio of calcium to silicon in your starting mixture is a critical factor.

  • Recommendation: For this compound synthesis, a CaO/SiO₂ molar ratio of approximately 0.83 is commonly used.[4][5] Ratios close to 1.0 or higher tend to favor the formation of xonotlite, especially at elevated temperatures.[3][4]

3. Optimize the Reaction Time

Prolonged reaction times, especially at higher temperatures, can lead to the transformation of initially formed this compound into the more stable xonotlite phase.[5]

  • Recommendation: Monitor the reaction kinetics. Shorter reaction times are generally preferred to isolate this compound before it converts to xonotlite. The optimal time can vary depending on the temperature and reactivity of the starting materials. For instance, at 200°C, the highest crystallinity of 1.13 nm this compound was observed after 8 hours of isothermal curing.[2]

4. Consider the Reactivity of Your Precursors

The nature of your calcium and silicon sources can influence the reaction pathway.

  • Recommendation: Highly reactive silica (B1680970) sources may accelerate the formation of intermediate phases and the subsequent conversion to xonotlite. If you are using highly reactive precursors, you might need to adjust other parameters like temperature and time accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for synthesizing this compound while avoiding xonotlite?

A1: The ideal conditions for selectively synthesizing this compound involve a careful balance of temperature, Ca/Si ratio, and reaction time. Based on multiple studies, the following conditions are recommended:

  • Temperature: 120°C - 180°C[1][2]

  • CaO/SiO₂ Molar Ratio: ~0.83[4][5]

  • Reaction Time: This is highly dependent on temperature and starting materials, but shorter durations are generally favored to prevent the transformation to xonotlite.

Q2: At what temperature does this compound start to transform into xonotlite?

A2: The transformation of this compound to xonotlite is temperature-dependent. While this compound can be synthesized up to 200°C under certain conditions, it may become unstable and begin to recrystallize into xonotlite at temperatures around 200°C.[2][3][4] Xonotlite formation is generally favored at temperatures of 200°C and above.[3][4]

Q3: Can additives be used to prevent xonotlite formation?

A3: The use of additives can influence the crystallization process. Some additives may retard or accelerate the formation of certain phases. For instance, one study found that calcium formate (B1220265) had a slight retarding effect on this compound crystallization while favoring the formation of xonotlite.[5][6] Conversely, sucrose (B13894) was found to retard this compound formation.[5][6] The influence of additives can be complex and may require empirical testing for your specific system.

Q4: How does the water-to-solid ratio affect the synthesis?

A4: The water-to-solid ratio can influence the reaction kinetics and the morphology of the final product. While the provided search results focus more on temperature and Ca/Si ratio for phase selection, a higher water-to-solids ratio (e.g., W/S = 15) has been shown to favor the formation of well-formed xonotlite crystals in xonotlite-specific synthesis.[7] Therefore, optimizing this ratio could also be a factor in controlling the formation of unwanted phases.

Data Summary

The following table summarizes the key experimental parameters for this compound synthesis with a focus on avoiding xonotlite formation.

ParameterRecommended Range for this compoundConditions Favoring Xonotlite FormationCitation
Temperature 120°C - 180°C≥ 200°C[1][2][3][4]
CaO/SiO₂ Molar Ratio ~0.83≥ 1.0[3][4][5]
Reaction Time Shorter durations (e.g., 8h at 200°C)Prolonged durations at higher temperatures[2][5]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of 1.13 nm this compound

This protocol is based on conditions reported to yield high-crystallinity this compound while minimizing xonotlite formation.

Materials:

  • Calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂)

  • Amorphous silica (SiO₂) or quartz

  • Deionized water

Procedure:

  • Calculate the required amounts of CaO (or Ca(OH)₂) and SiO₂ to achieve a CaO/SiO₂ molar ratio of 0.83.

  • Prepare a slurry by mixing the calculated amounts of starting materials with deionized water. The water-to-solid ratio can be in the range of 10-20.

  • Place the slurry in a Teflon-lined autoclave.

  • Heat the autoclave to a temperature between 180°C and 200°C.[2][4]

  • Maintain the temperature for a specific duration, for example, 4 to 8 hours.[2][4]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Filter, wash the solid product with deionized water, and dry it at a low temperature (e.g., 60-80°C).

  • Characterize the product using X-ray diffraction (XRD) to confirm the phase purity.

Visualizations

Synthesis_Pathway cluster_precursors Starting Materials cluster_conditions Hydrothermal Conditions cluster_products Products CaO CaO / Ca(OH)₂ Slurry Slurry CaO->Slurry Mixing SiO2 SiO₂ SiO2->Slurry Mixing Temp Temperature This compound This compound Xonotlite Xonotlite Ratio Ca/Si Ratio Time Time This compound->Xonotlite Transformation (High Temp / Long Time) Slurry->this compound Optimal Conditions (e.g., ~180°C, Ca/Si ~0.83) Slurry->Xonotlite Sub-optimal Conditions (e.g., >200°C, Ca/Si ≥1.0)

Caption: Reaction pathway for this compound synthesis and the influence of conditions on product formation.

Troubleshooting_Logic Start Issue: Xonotlite Formation Check_Temp Is Temperature > 180°C? Start->Check_Temp Check_Ratio Is Ca/Si Ratio ≥ 1.0? Check_Temp->Check_Ratio No Solution_Temp Action: Lower Temperature to 120-180°C Check_Temp->Solution_Temp Yes Check_Time Is Reaction Time Prolonged? Check_Ratio->Check_Time No Solution_Ratio Action: Adjust Ca/Si Ratio to ~0.83 Check_Ratio->Solution_Ratio Yes Solution_Time Action: Reduce Reaction Time Check_Time->Solution_Time Yes Success Pure this compound Check_Time->Success No (Further Investigation Needed) Solution_Temp->Success Solution_Ratio->Success Solution_Time->Success

Caption: Troubleshooting workflow for preventing xonotlite formation during this compound synthesis.

References

Technical Support Center: Optimizing Tobermorite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pure tobermorite.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Ca/Si molar ratio for synthesizing pure 11 Å this compound?

A1: The ideal Ca/Si molar ratio for the synthesis of pure 11 Å this compound is frequently reported to be 0.83.[1] Research indicates that a Ca/Si ratio in the range of 0.66-0.83 is most effective for producing nanocrystalline 1.13 nm this compound.[2] While other ratios have been explored, deviation from this range can lead to the formation of other calcium silicate (B1173343) hydrate (B1144303) phases.

Q2: What are the typical hydrothermal synthesis conditions for this compound?

A2: this compound is commonly synthesized under hydrothermal conditions. Typical temperatures range from 150°C to 200°C with reaction times varying from 24 to 72 hours to yield the 11 Å form.[3] Some studies have shown successful synthesis at 180°C for 5 hours.[1] It is important to note that temperatures above 140°C may favor the formation of xonotlite, an impurity.[4][5]

Q3: What are common silicon and calcium sources for this compound synthesis?

A3: Common calcium sources include calcium oxide (CaO) and lime. For silicon, amorphous SiO₂·nH₂O, quartz, silica (B1680970) fume, and even industrial byproducts like fly ash and granite sawing powder waste have been used successfully.[1][6][7][8][9] The reactivity and purity of the starting materials can significantly impact the final product.

Q4: How do impurities like aluminum affect this compound synthesis?

A4: Aluminum ions can be incorporated into the this compound structure, forming Al-substituted this compound.[4] While this can enhance certain properties, it can also impede the initial crystallization.[8] The presence of aluminum can also alter the morphology of the this compound crystals from a platy to an acicular shape.[1]

Troubleshooting Guide

Problem 1: My final product contains phases other than this compound, such as C-S-H, xonotlite, or calcite.

  • Question: I am observing peaks for C-S-H (Calcium-Silicate-Hydrate) in my XRD pattern. How can I promote the crystallization of this compound?

    • Answer: The formation of amorphous C-S-H is often a precursor to this compound crystallization. To encourage the transition to crystalline this compound, you can try increasing the hydrothermal treatment time or temperature. However, be cautious with increasing the temperature, as excessively high temperatures (above 200°C) can lead to the formation of other phases like xonotlite.[8] Ensure your Ca/Si ratio is within the optimal 0.66-0.83 range.[2]

  • Question: My XRD analysis shows the presence of xonotlite. What causes this and how can I avoid it?

    • Answer: Xonotlite formation is favored at higher temperatures, typically above 140°C.[4][5] If you are observing xonotlite, consider reducing your synthesis temperature to the 180-200°C range.[8] Also, check your Ca/Si ratio, as higher ratios can sometimes promote the formation of different calcium silicate hydrates.

  • Question: I am seeing calcite peaks in my final product. What is the source of this contamination?

    • Answer: Calcite (CaCO₃) contamination usually arises from the carbonation of your calcium source (e.g., CaO or Ca(OH)₂) upon exposure to atmospheric CO₂. To prevent this, handle your calcium precursors in a CO₂-free environment (e.g., a glovebox) and use freshly prepared solutions.

Problem 2: The crystallinity of my this compound is low.

  • Question: How can I improve the crystallinity of my synthesized this compound?

    • Answer: Several factors can influence crystallinity. Increasing the hydrothermal synthesis time can allow for better crystal growth.[8] Optimizing the temperature is also crucial; while higher temperatures can increase reaction kinetics, they can also lead to the formation of other phases if not carefully controlled.[8] The purity and reactivity of your starting materials also play a significant role. Using a highly reactive silica source can improve the crystallization process.

Problem 3: The morphology of my this compound is not as expected.

  • Question: My this compound crystals are not the desired platy shape. What could be the issue?

    • Answer: The morphology of this compound can be influenced by the presence of additives or impurities. For instance, the incorporation of aluminum can change the morphology from platy to needle-like crystals.[1] The synthesis conditions, such as temperature and time, can also affect the crystal habit. Review your starting materials for any unintended contaminants and carefully control your synthesis parameters.

Data Presentation

Table 1: Influence of Ca/Si Ratio on this compound Synthesis

Ca/Si Molar RatioSynthesis Temperature (°C)Synthesis Time (h)Key FindingsReference
0.66 - 0.832204 - 12Optimal range for 1.13 nm this compound formation.[2]
0.831805Synthesis of pure crystalline this compound.[1]
0.83 and 1.0180 - 2004 - 72Successful synthesis of 1.13 nm this compound from industrial waste.[8]
1.2Not SpecifiedNot SpecifiedInvestigated for fly-ash based this compound; resulted in the largest specific surface area.[10][11]
1.52001Used in a study with Cr³⁺ additives.[1]

Table 2: Effect of Temperature and Time on this compound Synthesis at a Ca/Si Ratio of ~0.83

Temperature (°C)Time (h)Resulting PhasesObservationsReference
12012 - 144This compound, Amorphous CSHSlower growth, persistence of amorphous phases.[4][5]
13012 - 24This compoundHigher initial this compound content.[4]
14048This compoundFaster crystallization, peak yield at 48h.[4]
1804This compound, C-S-H(I)Traces of this compound detected.[8]
18072This compoundCrystallinity steadily grows.[8]
2005This compoundSuccessful synthesis of this compound fibers.[12]
2008This compoundHighest crystallinity achieved.[8]
>200-XonotliteThis compound may recrystallize to xonotlite.[8]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Pure Crystalline this compound

This protocol is based on a method for synthesizing pure crystalline this compound.[1]

  • Starting Materials:

    • Calcium Oxide (CaO)

    • Amorphous Silica (SiO₂·nH₂O)

    • Deionized Water

  • Procedure:

    • Calculate the required amounts of CaO and SiO₂ to achieve a Ca/Si molar ratio of 0.83.

    • Mix the starting materials in a suitable reaction vessel.

    • Add deionized water to achieve the desired water-to-solid ratio.

    • Seal the reaction vessel and place it in an autoclave.

    • Heat the autoclave to 180°C and maintain this temperature for 5 hours under saturated steam pressure.

    • After the reaction, allow the autoclave to cool to room temperature.

    • Filter the solid product, wash it with deionized water, and dry it at a low temperature (e.g., 60°C).

  • Characterization:

    • Analyze the phase composition of the final product using X-ray Diffraction (XRD).

    • Examine the morphology of the crystals using Scanning Electron Microscopy (SEM).

    • Conduct thermal analysis (TGA/DSC) to study the thermal behavior of the synthesized this compound.

Mandatory Visualization

experimental_workflow cluster_preparation Reactant Preparation cluster_synthesis Hydrothermal Synthesis cluster_processing Product Processing & Analysis start Select Ca and Si Sources ratio Calculate Ca/Si Ratio (0.83) start->ratio mix Mix Reactants with Water ratio->mix autoclave Autoclave at 180°C for 5h mix->autoclave cool Cool to Room Temperature autoclave->cool filter_wash Filter and Wash cool->filter_wash dry Dry Product filter_wash->dry xrd XRD Analysis dry->xrd sem SEM Analysis dry->sem tga TGA/DSC Analysis dry->tga end Pure this compound xrd->end sem->end tga->end

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

troubleshooting_guide start XRD Analysis Shows Impurities csh C-S-H Peaks Present? start->csh xonotlite Xonotlite Peaks Present? csh->xonotlite No csh_yes Increase Reaction Time/Temp csh->csh_yes Yes calcite Calcite Peaks Present? xonotlite->calcite No xonotlite_yes Decrease Synthesis Temperature (<200°C) xonotlite->xonotlite_yes Yes calcite_yes Handle Ca Source in CO2-free Environment calcite->calcite_yes Yes pure_this compound Pure this compound calcite->pure_this compound No csh_yes->start xonotlite_yes->start calcite_yes->start

Caption: Troubleshooting logic for impurities in this compound synthesis.

References

Influence of temperature and pressure on Tobermorite formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Tobermorite. The information addresses common issues encountered during experiments and is based on established research findings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pressure for this compound synthesis?

A1: The optimal conditions for the synthesis of 11 Å this compound are generally found to be a temperature of 180°C and a pressure of 1 MPa.[1] Synthesizing at temperatures lower than this may result in incomplete reactions with unreacted starting materials.[1] Conversely, temperatures exceeding 180°C can lead to the formation of the undesirable xonotlite phase.[1][2]

Q2: How does temperature affect the kinetics of this compound formation?

A2: Increasing the reaction temperature generally accelerates the synthesis of this compound.[3] Thermodynamic calculations indicate that higher temperatures promote the formation of this compound.[3][4] The crystallization process often follows an "S" curve, consisting of a nucleation stage, a rapid crystal growth stage, and a final stage of perfect crystal formation.[4]

Q3: What is the role of pressure in this compound synthesis?

A3: In hydrothermal synthesis, the pressure is typically the saturated steam pressure corresponding to the reaction temperature. For instance, at 180°C, the saturated steam pressure is approximately 1 MPa.[1][3] Maintaining the appropriate pressure is crucial for the stability of the hydrothermal environment and for promoting the crystallization of this compound.

Q4: Can this compound be synthesized at temperatures other than 180°C?

A4: Yes, this compound synthesis has been reported over a range of temperatures. For example, studies have investigated its formation at temperatures between 100°C and 190°C.[5] However, the reaction kinetics and the final product purity are highly dependent on the temperature. Lower temperatures (e.g., 120-140°C) can also yield this compound, but may require longer reaction times and can result in the persistence of amorphous calcium silicate (B1173343) hydrate (B1144303) (C-S-H) phases.[6]

Q5: What are the common intermediate phases observed during this compound formation?

A5: A common intermediate phase is a poorly crystalline calcium silicate hydrate (C-S-H) gel.[7] The formation mechanism often involves a two-stage process where the C-S-H gel first forms and then orders to become crystalline this compound.[7] In systems containing aluminum, other intermediate phases like katoite have been observed.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of this compound - Reaction temperature is too low. - Reaction time is too short. - Inappropriate Ca/Si ratio.- Increase the temperature to the optimal range of 170-180°C.[2] - Extend the reaction time to allow for complete crystallization. - Adjust the Ca/Si molar ratio to the optimal range for this compound formation (typically around 0.83).
Formation of Xonotlite - Reaction temperature is too high (above 180°C).[1][2]- Reduce the synthesis temperature to 180°C or slightly below.
Presence of unreacted starting materials (e.g., quartz, lime) - Reaction temperature is too low.[1] - Insufficient reaction time. - Poor reactivity of precursor materials.- Increase the reaction temperature to the optimal range. - Increase the duration of the hydrothermal treatment. - Use finer precursor powders to increase the reactive surface area.
Amorphous phases present in the final product - Incomplete crystallization due to low temperature or short reaction time.[6]- Increase the temperature and/or the reaction time to promote the transformation of the amorphous C-S-H gel to crystalline this compound.
Formation of unexpected crystalline phases (e.g., katoite, hydrogarnet) - Presence of impurities or additives in the starting materials (e.g., aluminum).[5][8]- Analyze the composition of the starting materials. - If aluminum is intentionally added, be aware that it can lead to the formation of hydrogarnets if the Al/(Al+Si) ratio is high.[8]

Experimental Protocols

Hydrothermal Synthesis of 11 Å this compound

This protocol is a generalized procedure based on common experimental parameters cited in the literature.[1][3]

1. Starting Materials:

  • Calcium source: Calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂).

  • Silica (B1680970) source: Amorphous silica (silica fume), quartz sand, or other reactive silica sources.

  • Deionized water.

2. Precursor Mixture Preparation:

  • Calculate the required amounts of calcium and silica sources to achieve a Ca/Si molar ratio of approximately 0.83.

  • Mix the powders thoroughly.

  • Add deionized water to achieve a desired water-to-solid ratio (e.g., 10:1 by weight).

  • Stir the mixture to form a homogeneous slurry.

3. Hydrothermal Reaction:

  • Place the slurry into a stainless-steel autoclave.

  • Seal the autoclave and heat it to the desired temperature, typically 180°C.[1] The pressure inside the autoclave will be the corresponding saturated steam pressure (approximately 1 MPa at 180°C).

  • Maintain the temperature for a specified reaction time, which can range from several hours to days depending on the reactivity of the starting materials and the desired crystallinity.[1][3] A typical duration is 8-12 hours.

4. Product Recovery and Characterization:

  • After the reaction, cool the autoclave to room temperature.

  • Filter the solid product from the solution.

  • Wash the product with deionized water to remove any unreacted soluble species.

  • Dry the product in an oven at a low temperature (e.g., 60-80°C) to avoid altering the hydration state of the this compound.

  • Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the phase purity, Scanning Electron Microscopy (SEM) to observe the morphology, and Thermogravimetric Analysis (TGA) to determine the thermal stability and water content.

Data Presentation

Table 1: Influence of Temperature on this compound Synthesis

Temperature (°C)Pressure (MPa)Predominant Phase(s)ObservationsReference(s)
< 160Saturated SteamAmorphous C-S-H, Unreacted precursorsDifficult to synthesize crystalline this compound.[4]
170~0.8This compound, Unreacted precursorsFormation of this compound, but some starting materials may remain.[1]
180~1.0This compound (Optimal) Optimal temperature for well-crystallized 11 Å this compound. [1][3]
190~1.2This compound, XonotliteFormation of undesirable xonotlite begins.[1]
> 200Saturated SteamXonotliteThis compound tends to transform into xonotlite.[2]

Mandatory Visualization

Tobermorite_Formation_Workflow Start Mixture Preparation (CaO, SiO2, H2O) Autoclave Hydrothermal Reaction (Autoclave) Start->Autoclave Load Slurry Cooling Cooling Autoclave->Cooling Reaction Time (e.g., 8-12h) Conditions Set Temperature & Pressure (e.g., 180°C, 1 MPa) Conditions->Autoclave Filtration Filtration & Washing Cooling->Filtration Drying Drying (60-80°C) Filtration->Drying Characterization Product Characterization (XRD, SEM, TGA) Drying->Characterization End Pure this compound Characterization->End

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

Temp_Pressure_Influence Temp Temperature LowTemp < 160°C Temp->LowTemp OptimalTemp 180°C Temp->OptimalTemp HighTemp > 180°C Temp->HighTemp Result Resulting Phase LowTemp->Result OptimalTemp->Result HighTemp->Result Pressure Pressure (Saturated Steam) Pressure->LowTemp <1 MPa Pressure->OptimalTemp ~1 MPa Pressure->HighTemp >1 MPa Amorphous Amorphous C-S-H + Unreacted Precursors Result->Amorphous Low Temp This compound Well-crystallized 11 Å this compound Result->this compound Optimal Temp Xonotlite Xonotlite Formation Result->Xonotlite High Temp

Caption: Logical relationship between temperature, pressure, and final product in this compound synthesis.

References

Controlling morphology of Tobermorite crystals during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tobermorite crystals. The focus is on controlling the crystal morphology during the synthesis process.

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis and provides potential solutions.

Problem Potential Cause Suggested Solution
Low or no yield of this compound Incorrect CaO/SiO₂ molar ratio.The ideal molar ratio for the formation of 11 Å this compound is typically between 0.8 and 1.0.[1] Adjust the ratio of your calcium and silicon precursors accordingly.
Inappropriate reaction temperature.The optimal temperature for this compound synthesis is generally between 180°C and 200°C.[2] Temperatures below this range may result in slow or incomplete reactions, while higher temperatures can lead to the formation of other phases like xonotlite.[2]
Insufficient reaction time.The duration of hydrothermal treatment is critical for crystal growth. Depending on the precursors and temperature, it can range from a few hours to several days.[2] If the yield is low, consider extending the reaction time.
Low reactivity of precursors.The type of silica (B1680970) source (e.g., quartz, silica fume) affects the reaction rate. Amorphous silica sources are generally more reactive than crystalline ones. Consider using a more reactive precursor or increasing the reaction temperature and time.
Formation of undesired phases (e.g., xonotlite, calcite) High reaction temperature.Temperatures above 200°C can favor the formation of xonotlite.[2] Carefully control the temperature of your autoclave.
Incorrect CaO/SiO₂ ratio.A high CaO/SiO₂ ratio can lead to the formation of other calcium silicate (B1173343) hydrates. Ensure your starting materials are accurately weighed and the ratio is within the optimal range for this compound.
Presence of impurities.Carbonate impurities can lead to the formation of calcite. Ensure your starting materials are pure and handle them in an inert atmosphere if necessary to avoid CO₂ contamination.
Poor crystallinity of this compound Short reaction time.Longer reaction times generally lead to higher crystallinity.[2]
Low reaction temperature.Increasing the temperature within the optimal range (180-200°C) can improve crystallinity.[2]
Presence of certain additives.Some additives can inhibit crystal growth. For example, while alumina (B75360) can initially promote this compound formation, it can later inhibit the recrystallization of semi-crystalline C-S-H into well-crystalline this compound.[3]
Inconsistent crystal morphology Fluctuations in synthesis parameters.Ensure consistent control over temperature, pressure, and stirring rate throughout the synthesis and between batches.
Inhomogeneous mixing of precursors.Thoroughly mix the starting materials to ensure a uniform reaction environment.
Presence of unintended impurities.Analyze your raw materials for impurities that might be affecting crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling this compound morphology?

A1: While several parameters are important, the CaO/SiO₂ molar ratio and the hydrothermal temperature are among the most critical factors that influence the phase purity and crystal morphology of this compound.[1][2] The presence of additives and impurities also plays a significant role in determining the final crystal shape.[3]

Q2: How can I synthesize fibrous or needle-like this compound crystals?

A2: Fibrous or needle-like morphologies are often obtained at lower temperatures within the synthesis range (e.g., 150-170°C).[4] The use of certain precursors and a controlled reaction time are also key. For instance, one study reported the synthesis of this compound fibers 40-100μm in length and 0.1-1μm in diameter at 200°C for 5 hours using a Ca(II)-EDTA complex precursor.[5]

Q3: How do I obtain platy or lath-like this compound crystals?

A3: Platy or lath-like crystals are often formed at higher temperatures (e.g., 170°C and above).[4] The presence of aluminum can also promote the formation of larger, lath-like crystallites.[6] In some cases, longer reaction times can lead to a transformation from fibrous to more plate-like or parallelepiped crystals.[3]

Q4: What is the effect of aluminum on this compound synthesis and morphology?

A4: Aluminum has a dual role. Initially, it can promote the formation of this compound. However, it can later inhibit the recrystallization of the intermediate semi-crystalline C-S-H phase, which can affect the final crystallinity.[3] Morphologically, the presence of aluminum can lead to a transition from long, thin fibers to agglomerates of crystal plates or more square-like crystals.[3][7]

Q5: Can I use industrial waste as a precursor for this compound synthesis?

A5: Yes, various industrial by-products and wastes, such as granite sawing powder waste and fly ash, can be used as sources of silica and calcium for this compound synthesis.[2][8] However, it is crucial to characterize the chemical composition of the waste material to adjust the CaO/SiO₂ ratio and to be aware of impurities that might affect the synthesis.

Quantitative Data on Synthesis Parameters and Morphology

The following tables summarize the quantitative data found in the literature regarding the influence of synthesis parameters on this compound morphology.

Table 1: Effect of Temperature on this compound Morphology

Temperature (°C)PrecursorsReaction TimeObserved MorphologyReference
150Trachyte rock, Ca(OH)₂, NaOH24 hFibrous[4]
160Trachyte rock, Ca(OH)₂, NaOH24 hPrismatic[4]
170Trachyte rock, Ca(OH)₂, NaOH24 hLath-like[4]
180CaO, Granite sawing powder waste72 hNeedle-shaped (1-2 µm) and plates (2-4 µm)[2]
200Ca(II)-EDTA complex, Silicate solution5 hFibers (40-100 µm length, 0.1-1 µm diameter)[5]

Table 2: Effect of Additives on this compound Morphology

AdditiveBase PrecursorsSynthesis ConditionsObserved MorphologyReference
None (Pure)CaO, SiO₂175°C, 24 hSmall platy crystallites[6]
Al₂O₃CaO, SiO₂175°C, 24 hLarger lath-like crystallites[6]
NoneCaO, Amorphous SiO₂180°C, 24 hLong, thin fibers (needles)[3]
Al₂O₃CaO, Amorphous SiO₂180°C, 24 hAgglomerates with crystal plates[3]
NoneCaO, Amorphous SiO₂180°C, 48-70 hRectangular parallelepiped crystals[3]
Al₂O₃CaO, Amorphous SiO₂180°C, extended durationIncreasingly square crystals[3]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound from Pure Oxides

This protocol is a general guideline for the synthesis of 11 Å this compound using calcium oxide and silicon dioxide.

  • Materials:

    • Calcium oxide (CaO)

    • Amorphous silicon dioxide (SiO₂)

    • Deionized water

  • Procedure: a. Calculate the required amounts of CaO and SiO₂ to achieve a CaO/SiO₂ molar ratio between 0.8 and 1.0. b. Mix the powders thoroughly in a ball mill to ensure homogeneity. c. Prepare a slurry by adding deionized water to the mixed powders. The water-to-solid ratio can vary, but a common starting point is 10:1. d. Place the slurry into a Teflon-lined stainless steel autoclave. e. Seal the autoclave and place it in an oven preheated to the desired temperature (e.g., 180°C). f. Maintain the temperature for the desired reaction time (e.g., 24 to 72 hours). g. After the reaction, allow the autoclave to cool down to room temperature. h. Filter the solid product and wash it several times with deionized water and then with ethanol (B145695) or acetone (B3395972) to remove unreacted precursors and stop the hydration process. i. Dry the final product in an oven at a low temperature (e.g., 60-80°C) to avoid dehydration of the this compound crystals. j. Characterize the product using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

Visualizations

Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Post-Synthesis Processing Raw_Materials Select Raw Materials (CaO & SiO₂ sources) Calculate_Ratio Calculate CaO/SiO₂ Ratio (0.8 - 1.0) Raw_Materials->Calculate_Ratio Mix_Precursors Homogenize Precursors (e.g., Ball Milling) Calculate_Ratio->Mix_Precursors Prepare_Slurry Prepare Aqueous Slurry (Water/Solid Ratio) Mix_Precursors->Prepare_Slurry Autoclave Transfer to Autoclave Prepare_Slurry->Autoclave Heating Heat to Synthesis Temp. (180-200°C) Autoclave->Heating Reaction Isothermal Reaction (Hours to Days) Heating->Reaction Cooling Cool to Room Temp. Reaction->Cooling Filtering Filter & Wash Product Cooling->Filtering Drying Dry Product (60-80°C) Filtering->Drying Characterization Characterize Morphology (SEM, XRD) Drying->Characterization

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

Morphology_Control cluster_params Synthesis Parameters cluster_morph Resulting Morphology Temp Temperature Fibrous Fibrous / Needle-like Temp->Fibrous Low T Platy Platy / Lath-like Temp->Platy High T Ratio CaO/SiO₂ Ratio Crystalline Crystallinity Ratio->Crystalline Optimal (0.8-1.0) Time Reaction Time Time->Crystalline Increases Additives Additives (e.g., Al₂O₃) Additives->Platy Al₂O₃ Additives->Crystalline Inhibits (prolonged)

Caption: Key parameters influencing this compound crystal morphology and crystallinity.

References

Common impurities in synthetic Tobermorite and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of tobermorite.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: During the hydrothermal synthesis of this compound, several other crystalline or semi-crystalline phases can form, which are considered impurities if pure this compound is the target product. The most common impurities include:

  • Calcium Silicate (B1173343) Hydrate (B1144303) (C-S-H) phases: These are often precursors to this compound and can persist if the reaction is incomplete.[1][2][3][4] C-S-H phases with varying Ca/Si ratios may form, and their recrystallization into well-ordered this compound can be influenced by synthesis conditions.[4]

  • Xonotlite (Ca₆Si₆O₁₇(OH)₂): This is a higher-temperature calcium silicate hydrate that can form if the synthesis temperature is too high or the reaction time is prolonged.[5][6][7]

  • Calcite (CaCO₃): Carbonate impurities can arise from the starting materials (e.g., lime) or from atmospheric CO₂ contamination, leading to the formation of calcite.[2][6]

  • Hydrogarnet (Katoite series): The presence of aluminum in the starting materials can lead to the formation of hydrogarnet phases, especially at higher Al concentrations.[8][9]

  • Unreacted starting materials: Incomplete reactions can leave residual quartz (SiO₂) or lime (CaO) in the final product.[10]

Q2: My synthesized this compound has poor crystallinity. What could be the cause?

A2: Poor crystallinity in synthetic this compound can be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The transformation of amorphous C-S-H precursors to crystalline this compound requires adequate time and temperature.[7][11] Lower temperatures generally require longer reaction times.[12]

  • Presence of Impurities: Certain impurities can inhibit the crystallization of this compound. For instance, while small amounts of aluminum can promote this compound formation, excessive amounts can impede its crystal structure.[5][13] Carbon impurities have also been shown to lead to lower crystallinity.[14]

  • Incorrect Stoichiometry (Ca/Si ratio): The molar ratio of calcium to silicon in the starting mixture is crucial. A Ca/Si ratio of approximately 0.83 is ideal for the formation of 11 Å this compound.[6] Deviations from this ratio can lead to the formation of other C-S-H phases with poor crystallinity.[11]

  • Nature of Starting Materials: The reactivity of the silica (B1680970) source can affect the crystallization process. Amorphous silica may lead to the formation of C-S-H with long, cross-linked chains that are harder to crystallize into this compound compared to the C-S-H formed from quartz.[15]

Q3: I have aluminum in my starting materials. How will this affect my this compound synthesis?

A3: The presence of aluminum can have a significant, and often complex, effect on this compound synthesis. Aluminum can substitute for silicon in the this compound structure, leading to Al-substituted this compound.[16][17]

The effects of aluminum include:

  • Accelerated Crystal Growth: In some cases, aluminum can accelerate the crystal growth of this compound.[5] At the beginning of the hydrothermal synthesis, an Al₂O₃ additive can promote the formation of 1.13 nm this compound.[13][18]

  • Inhibition of Recrystallization: While promoting initial formation, aluminum can later inhibit the recrystallization of semi-crystalline C-S-H into highly crystalline this compound.[13][18]

  • Changes in Morphology: Aluminum can alter the morphology of this compound crystals. For example, it can cause a change from a platy to a lath-like or acicular shape.[19]

  • Structural Changes: The substitution of larger Al³⁺ ions for Si⁴⁺ can increase the interplanar spacing of the crystal lattice.[16]

  • Formation of Other Phases: At higher concentrations, aluminum can lead to the formation of other phases like hydrogarnet (hibschite-katoite).[5][9] An excess of aluminum may also result in the presence of Al(OH)₃.[16]

  • Improved Cation Exchange Capacity: Al-substituted this compound has been shown to have an improved adsorption capacity for certain cations, such as Na⁺.[16]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Presence of Xonotlite Synthesis temperature is too high or reaction time is too long.[5][6][7]Reduce the synthesis temperature (typically to around 180-200°C) and/or shorten the reaction time.[7] Monitor the reaction progress over time to find the optimal duration.
Presence of Calcite Carbonation of lime (CaO) starting material or contamination from atmospheric CO₂.[2][6]Use fresh, uncarbonated lime. Handle starting materials and conduct the synthesis in an inert atmosphere to minimize CO₂ exposure.
Poor Crystallinity Insufficient reaction time or temperature, presence of inhibiting impurities, or incorrect stoichiometry.[7][11][13]Increase the reaction time and/or temperature. Ensure the purity of starting materials. Verify the Ca/Si molar ratio is close to 0.83.[6]
Formation of Hydrogarnet High concentration of aluminum in the starting materials.[8][9]Reduce the amount of aluminum source in the reaction mixture. The maximum Al substitution ratio is around 15 at%.[16]
Altered Crystal Morphology Presence of aluminum or other dopants.[19][20]If a specific morphology is desired, carefully control the type and concentration of additives. Aluminum tends to favor fibrous or lath-like crystals over platy ones.[19]

Quantitative Data Summary

Table 1: Effect of Aluminum Substitution on this compound Properties

Al/(Al+Si) Molar RatioInterplanar Spacing (002) (Å)Exothermic Peak Temperature (°C)Adsorption Capacity for Na⁺ (Compared to no Al)
0~11.3~830-
0.05Increased~840-
0.10Increased~845-
0.15Increased~850Improved by 44%[16]
0.20Increased (with Al(OH)₃ impurity)--

Data compiled from various sources which may have slightly different experimental conditions.[16]

Experimental Protocols

1. Hydrothermal Synthesis of this compound

This protocol describes a general method for the hydrothermal synthesis of this compound.

  • Materials: Calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂), a silica source (e.g., quartz, silica fume, amorphous silica), deionized water. For Al-substituted this compound, an aluminum source such as Al(OH)₃ or Al₂O₃ is added.

  • Procedure:

    • Calculate the required amounts of CaO and SiO₂ to achieve a Ca/Si molar ratio of approximately 0.83.

    • If preparing Al-substituted this compound, calculate the amount of aluminum source needed for the desired Al/(Si+Al) ratio.

    • Mix the starting materials thoroughly in a slurry with deionized water. The water-to-solid ratio can influence the reaction kinetics.[3]

    • Transfer the slurry to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to the desired synthesis temperature (typically 180-200°C) for a specific duration (e.g., 15 hours to several days).[7][10][16]

    • After the reaction, cool the autoclave to room temperature.

    • Filter the solid product, wash it with deionized water to remove any soluble residues, and dry it at a low temperature (e.g., 60-80°C).

2. Characterization of Impurities

To identify and quantify impurities in the synthesized this compound, the following characterization techniques are commonly employed:

  • X-ray Diffraction (XRD): This is the primary technique for identifying crystalline phases. The presence of characteristic peaks for this compound, xonotlite, calcite, hydrogarnet, and unreacted quartz can be determined.[6][10][16]

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX): SEM allows for the visualization of the crystal morphology, while EDX provides elemental analysis of different phases, helping to confirm the composition of impurities.[1][16]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques can identify phases based on their thermal decomposition behavior. For example, the dehydroxylation of this compound and the decomposition of calcite occur at characteristic temperatures.[11][16]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide information about the chemical bonds present in the material, helping to distinguish between different silicate structures.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si and ²⁷Al MAS-NMR): Solid-state NMR is a powerful tool for probing the local environment of silicon and aluminum atoms, confirming the incorporation of aluminum into the this compound structure.[3][16]

Visualizations

Impurity_Formation_Pathway cluster_conditions Hydrothermal Conditions CaO CaO / Ca(OH)₂ CSH C-S-H Phases CaO->CSH SiO2 SiO₂ SiO2->CSH Al_source Al Source (e.g., Al₂O₃) This compound This compound Al_source->this compound Al-substitution Hydrogarnet Hydrogarnet Al_source->Hydrogarnet H2O H₂O H2O->CSH Temp Temperature (180-220°C) Time Time CSH->this compound Optimal Temp/Time Xonotlite Xonotlite CSH->Xonotlite High Temp / Long Time Calcite Calcite Troubleshooting_Workflow Start Synthesized Product Analysis Check_Purity Is this compound Phase Pure? Start->Check_Purity Success Successful Synthesis Check_Purity->Success Yes Identify_Impurity Identify Impurity (XRD, SEM/EDX, TGA) Check_Purity->Identify_Impurity No Xonotlite Xonotlite Detected Identify_Impurity->Xonotlite Calcite Calcite Detected Identify_Impurity->Calcite Hydrogarnet Hydrogarnet Detected Identify_Impurity->Hydrogarnet Poor_Cryst Poor Crystallinity Identify_Impurity->Poor_Cryst Adjust_Temp_Time Decrease Temperature / Time Xonotlite->Adjust_Temp_Time Inert_Atmosphere Use Inert Atmosphere / Fresh Lime Calcite->Inert_Atmosphere Reduce_Al Reduce Al Content Hydrogarnet->Reduce_Al Optimize_Conditions Increase Temp/Time, Check Stoichiometry Poor_Cryst->Optimize_Conditions Re_Synthesize Re-synthesize Adjust_Temp_Time->Re_Synthesize Inert_Atmosphere->Re_Synthesize Reduce_Al->Re_Synthesize Optimize_Conditions->Re_Synthesize Re_Synthesize->Start

References

Troubleshooting low yield in hydrothermal synthesis of Tobermorite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the hydrothermal synthesis of Tobermorite.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the hydrothermal synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My this compound yield is consistently low. What are the most likely causes?

Low yields in this compound synthesis can stem from several factors. The most common culprits include:

  • Suboptimal Temperature: The reaction temperature is a critical parameter. Temperatures that are too low can lead to the formation of amorphous calcium silicate (B1173343) hydrate (B1144303) (C-S-H) phases instead of crystalline this compound.[1] Conversely, excessively high temperatures can promote the formation of other crystalline phases like xonotlite.

  • Incorrect CaO/SiO₂ (C/S) Molar Ratio: The stoichiometry of your precursor mixture is crucial. A C/S ratio that deviates significantly from the ideal for this compound (typically around 0.83) can lead to the formation of other calcium silicate hydrates and unreacted precursors.[2][3][4]

  • Inappropriate Reaction Time: The crystallization of this compound follows a process that includes nucleation and crystal growth.[5] Insufficient reaction time may not allow for the complete conversion of precursors to this compound, resulting in a mixture of amorphous phases and the desired product. Conversely, excessively long reaction times, especially at higher temperatures, can lead to the transformation of this compound into more stable phases like xonotlite.

  • Poor Precursor Reactivity: The type and quality of your calcium and silicon sources significantly impact the reaction kinetics. Less reactive silica (B1680970) sources, such as coarse quartz sand, may require longer reaction times or higher temperatures to fully react.[6] The presence of impurities in the raw materials can also affect the final mineral composition.[7]

  • Formation of Competing Phases: Other crystalline or amorphous phases can form alongside or instead of this compound. These can include various calcium silicate hydrates (C-S-H), katoite, and xonotlite. The formation of these phases is influenced by factors such as temperature, C/S ratio, and the presence of aluminum in the system.[1][5][7]

Q2: I am observing the formation of xonotlite in my product. How can I prevent this?

Xonotlite is a common impurity in this compound synthesis, particularly at higher temperatures. Here’s how to minimize its formation:

  • Control the Temperature: Xonotlite formation is favored at temperatures above the optimal range for this compound synthesis.[7] Depending on the specific precursors and conditions, this transition temperature can be around 180-200°C.[5][7] Carefully controlling the reaction temperature to stay within the this compound stability field is essential.

  • Adjust the C/S Ratio: While temperature is a primary factor, the C/S ratio also plays a role. Some studies suggest that specific C/S ratios can influence the stability of this compound and prevent its recrystallization to xonotlite.[7]

  • Consider Additives: The presence of certain ions, like aluminum, can stabilize the this compound structure and inhibit its transformation to xonotlite. The addition of Al-containing precursors like metakaolin can be beneficial.

Q3: My final product contains a significant amount of amorphous material. How can I improve crystallinity?

The presence of amorphous calcium silicate hydrate (C-S-H) gel is a common intermediate in this compound synthesis and can persist in the final product if conditions are not optimal. To improve crystallinity:

  • Optimize Reaction Time and Temperature: The conversion of amorphous C-S-H to crystalline this compound is a time and temperature-dependent process. Increasing the reaction time or temperature (within the this compound stability range) can promote crystallization.[1]

  • Ensure Homogeneous Mixing: Proper mixing of the precursors ensures a uniform reaction environment, which is crucial for consistent nucleation and crystal growth.

  • Check Precursor Purity and Reactivity: Highly reactive silica sources, such as fumed silica or silica gel, tend to react more completely and can lead to a more crystalline product compared to less reactive sources like quartz sand.

Q4: Can the choice of silica and calcium source affect the yield?

Absolutely. The chemical and physical properties of your starting materials are critical:

  • Silica Source: The reactivity of the silica source is a major factor. Amorphous silica sources generally exhibit higher reactivity than crystalline silica. The particle size of the silica source also plays a role; smaller particles have a larger surface area, leading to faster dissolution and reaction rates.[6]

  • Calcium Source: Common calcium sources include calcium oxide (CaO) and calcium hydroxide (B78521) (Ca(OH)₂). The purity of the calcium source is important to avoid the introduction of unwanted ions that could interfere with the synthesis.

Data Summary

The following tables summarize quantitative data from various studies on the hydrothermal synthesis of this compound, highlighting the impact of key experimental parameters on the product composition and yield.

Table 1: Influence of Temperature and Time on this compound Synthesis

Temperature (°C)Time (hours)PrecursorsCaO/SiO₂ RatioKey Findings
150 - 1705 - 20Trachyte rock, NaOH, Ca(OH)₂0.6, 0.9, 1.3Well-crystallized Al-substituted 11 Å this compound formed at 170°C for 20h with a Ca/Si ratio of 0.9.[8]
170 & 190Not SpecifiedFly ash, quartz sand, lime0.73 & 1.00The highest amount of this compound was observed at 190°C with a C/S ratio of 1.00 after 8 hours.[9]
1801 - 10 daysSilica sand, CaCO₃/limeNot SpecifiedOptimal temperature was found to be 180°C. Longer reaction times increased this compound formation up to a point, after which xonotlite started to form.[6]
2003 - 10Ca(II)-EDTA complexNot SpecifiedThis compound fibers were successfully synthesized at 200°C.[10]
2201 - 7Coal fly ash, slaked lime, NaOHNot SpecifiedWell-crystalline this compound fibers were synthesized at 220°C for 1 hour in the presence of NaOH.[5]
24024Porcelain stone, CaONot SpecifiedThis compound nanowires were obtained at 240°C.[11]

Table 2: Influence of CaO/SiO₂ Ratio on this compound Synthesis

CaO/SiO₂ RatioTemperature (°C)Time (hours)PrecursorsKey Findings
0.73 & 1.00170 & 190Not SpecifiedFly ash, quartz sand, limeHigher C/S ratio (1.00) favored the formation of a higher amount of this compound.[9]
0.83180Not SpecifiedNot SpecifiedA C/S ratio of 0.83 is often cited as the theoretical ideal for this compound.[2]
0.83, 1.0, 1.25, 1.5020Up to 3 monthsCalcium hydroxide, amorphous SiO₂This study focused on C-S-H paste strength, but illustrates the range of C/S ratios investigated in calcium silicate systems.[3][4]
0.6, 0.9, 1.317020Trachyte rock, NaOH, Ca(OH)₂A Ca/Si ratio of 0.9 was found to be optimal for the synthesis of Al-substituted 11 Å this compound from trachyte.[8]

Experimental Protocols

This section provides a generalized, step-by-step experimental protocol for the hydrothermal synthesis of this compound based on common practices reported in the literature. Researchers should adapt this protocol based on their specific precursors and equipment.

Objective: To synthesize 11 Å this compound via a hydrothermal method.

Materials:

  • Calcium source (e.g., Calcium Oxide - CaO, or Calcium Hydroxide - Ca(OH)₂)

  • Silicon source (e.g., Fumed Silica, Silica Gel, Quartz Sand, or industrial by-products like fly ash)[9]

  • Deionized or distilled water

  • (Optional) Aluminum source for Al-substituted this compound (e.g., Metakaolin)

  • (Optional) Mineralizer (e.g., NaOH)[5]

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven or furnace capable of reaching and maintaining the desired reaction temperature

  • Magnetic stirrer or mechanical stirrer

  • Balance for weighing precursors

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

Procedure:

  • Precursor Preparation:

    • Accurately weigh the calcium and silicon sources to achieve the desired CaO/SiO₂ molar ratio (typically around 0.83 for this compound).

    • If using an aluminum source, calculate and weigh the appropriate amount.

  • Slurry Formation:

    • In a beaker, mix the calcium source with a portion of the deionized water to form a slurry. Stir continuously.

    • Gradually add the silicon source to the calcium slurry while stirring to ensure a homogeneous mixture.

    • Add the remaining deionized water to achieve the desired water-to-solid ratio.

  • Hydrothermal Reaction:

    • Transfer the precursor slurry into the Teflon liner of the autoclave.

    • Seal the autoclave tightly.

    • Place the autoclave in a preheated oven or furnace set to the desired reaction temperature (e.g., 170-190°C).

    • Maintain the reaction at the set temperature for the desired duration (e.g., 8-24 hours).

  • Product Recovery:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and under pressure.

    • Once cooled, open the autoclave and retrieve the Teflon liner.

    • Filter the solid product from the solution using a filtration apparatus.

    • Wash the product several times with deionized water to remove any unreacted precursors or soluble byproducts.

    • Dry the final product in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Characterization:

    • Analyze the dried product using techniques such as X-ray Diffraction (XRD) to identify the crystalline phases and confirm the presence of this compound.

    • Scanning Electron Microscopy (SEM) can be used to observe the morphology of the synthesized crystals.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between key parameters in the hydrothermal synthesis of this compound.

Experimental_Workflow cluster_prep 1. Precursor Preparation cluster_slurry 2. Slurry Formation cluster_reaction 3. Hydrothermal Reaction cluster_recovery 4. Product Recovery cluster_analysis 5. Characterization weigh_ca Weigh Calcium Source mix_ca_h2o Mix Ca Source with Water weigh_ca->mix_ca_h2o weigh_si Weigh Silicon Source add_si Add Si Source to Slurry weigh_si->add_si weigh_al Weigh Al Source (Optional) weigh_al->add_si mix_ca_h2o->add_si add_h2o Add Remaining Water add_si->add_h2o transfer Transfer to Autoclave add_h2o->transfer seal Seal Autoclave transfer->seal heat Heat to Reaction Temp seal->heat react Maintain Temp & Time heat->react cool Cool Autoclave react->cool filter_wash Filter and Wash Product cool->filter_wash dry Dry Product filter_wash->dry xrd XRD Analysis dry->xrd sem SEM Analysis dry->sem

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

logical_relationships cluster_params Input Parameters cluster_outcomes Potential Outcomes temp Temperature This compound High Yield this compound temp->this compound Optimal low_yield Low Yield / Amorphous Product temp->low_yield Too Low xonotlite Xonotlite Formation temp->xonotlite Too High time Time time->this compound Optimal time->low_yield Too Short time->xonotlite Too Long (at high temp) cs_ratio CaO/SiO₂ Ratio cs_ratio->this compound Optimal (e.g., ~0.83) cs_ratio->low_yield Suboptimal precursors Precursor Reactivity precursors->this compound High Reactivity precursors->low_yield Low Reactivity

Caption: Relationship between key parameters and synthesis outcomes.

References

Technical Support Center: Enhancing the Cation Exchange Capacity of Synthetic Tobermorite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cation exchange capacity (CEC) of synthetic tobermorite.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to increase the Cation Exchange Capacity (CEC) of synthetic this compound?

A1: The most widely documented and effective method is the isomorphous substitution of silicon (Si⁴⁺) with aluminum (Al³⁺) within the this compound crystal lattice during hydrothermal synthesis.[1][2][3][4] This substitution creates a net negative charge in the structure, which is balanced by the incorporation of exchangeable cations (e.g., Na⁺, K⁺, Ca²⁺) in the interlayer spaces, thereby significantly increasing the CEC.[1][2]

Q2: What is the optimal level of aluminum substitution for maximizing CEC?

A2: Research indicates that the beneficial effect of aluminum substitution on CEC increases with the Al/(Al+Si) molar ratio up to a certain point. The maximum substitution ratio is typically around 15 at%.[3][5] Beyond this level, further increases in the initial aluminum content in the reaction mixture do not necessarily lead to a higher degree of substitution in the this compound structure.[5]

Q3: Can other elements besides aluminum be used for substitution?

A3: Yes, iron (Fe³⁺) can also substitute for Si⁴⁺ in the this compound structure, leading to an increased CEC, similar to aluminum.[1][4]

Q4: What is a typical range for the CEC of unmodified versus aluminum-substituted this compound?

A4: Unsubstituted synthetic this compound generally exhibits a low CEC. In contrast, aluminum-substituted tobermorites show a markedly higher CEC. The table below summarizes some reported values.

This compound TypeCation Exchange Capacity (meq/100g)Reference
Unsubstituted this compound12[2]
Unsubstituted this compound35[6][7]
(Al + Na)-Substituted this compound71[2]
(Al + Na)-Substituted this compound77[2]

Q5: Are there any post-synthesis methods to improve the CEC of this compound?

A5: Yes, post-synthesis modification is a viable approach. One documented method involves the chemical conversion of this compound into zeolite P by refluxing in a NaOH solution with an aluminum source.[6][7] This transformation can dramatically increase the CEC. While less specifically documented for this compound, acid activation and surfactant modification are other potential post-synthesis strategies known to alter the surface properties and adsorption capacities of clay minerals.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of high-CEC this compound.

Problem 1: Low Cation Exchange Capacity (CEC) in the synthesized this compound.
Possible Cause Suggested Solution
Insufficient Aluminum Substitution - Ensure an adequate source of aluminum is present in the starting materials (e.g., sodium aluminate, aluminum hydroxide (B78521), or using alumina-rich precursors like fly ash).- Adjust the initial Al/(Al+Si) molar ratio in your reaction mixture to be within the optimal range (up to 0.15).[3][5]
Inappropriate Ca/Si Ratio - The Ca/(Si+Al) molar ratio is a critical factor. For Al-substituted this compound, a ratio of approximately 0.83 is often cited as being favorable.[9]
Suboptimal Hydrothermal Synthesis Conditions - Temperature: Ensure the hydrothermal synthesis is conducted within the optimal temperature range for this compound formation, typically between 170°C and 200°C.[9][10][11] Temperatures that are too low may result in poorly crystalline products, while excessively high temperatures can favor the formation of other phases like xonotlite.[12]- Time: The duration of the hydrothermal treatment is crucial. Synthesis times can range from a few hours to several days. Monitor the crystallization process over time to determine the optimal duration for your specific system.[9]
Incorrect Starting Materials - The reactivity of the silica (B1680970) and calcium sources can impact the final product. Amorphous silica sources are generally more reactive than crystalline quartz.
Problem 2: Formation of undesired crystalline phases (e.g., quartz, calcite, xonotlite).
Possible Cause Suggested Solution
Incomplete Reaction - Increase the duration of the hydrothermal treatment or the temperature (within the this compound stability range) to ensure complete reaction of the starting materials.
Incorrect Stoichiometry - Carefully check the molar ratios of your starting materials (Ca/Si or Ca/(Si+Al)). An incorrect ratio can lead to the formation of other calcium silicate (B1173343) hydrates or unreacted starting materials.[10]
Carbonation - The presence of calcite (CaCO₃) indicates carbonation, which can occur if the reaction mixture is exposed to atmospheric CO₂. Handle calcium hydroxide and the reaction mixture in a CO₂-free environment where possible.
High Temperature - Formation of xonotlite is favored at higher temperatures (typically above 200°C).[12] If xonotlite is present, consider reducing the synthesis temperature.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Aluminum-Substituted this compound

This is a generalized protocol and may require optimization for specific starting materials and equipment.

  • Preparation of Precursors:

    • Calcium Source: Calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂).

    • Silica Source: Amorphous silica (e.g., fumed silica, silica gel) or sodium silicate solution.

    • Aluminum Source: Sodium aluminate (NaAlO₂) or aluminum hydroxide (Al(OH)₃).

    • Alkaline Solution: Sodium hydroxide (NaOH) solution.

  • Mixing:

    • Calculate the required amounts of Ca, Si, and Al sources to achieve the desired Ca/(Si+Al) and Al/(Al+Si) molar ratios. A common target is a Ca/(Si+Al) ratio of ~0.83 and an Al/(Al+Si) ratio of up to 0.15.

    • Disperse the silica and aluminum sources in the NaOH solution with vigorous stirring.

    • Slowly add the calcium source to the slurry under continuous stirring to form a homogeneous mixture.

  • Hydrothermal Treatment:

    • Transfer the slurry to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to the desired synthesis temperature (e.g., 175°C - 200°C).[2][10]

    • Maintain the temperature for the desired reaction time (e.g., 24 - 72 hours).[9]

  • Product Recovery:

    • After the reaction is complete, allow the autoclave to cool to room temperature.

    • Filter the solid product and wash it several times with deionized water to remove any residual soluble ions.

    • Dry the product in an oven at a low temperature (e.g., 60-80°C) to a constant weight.

  • Characterization:

    • Confirm the crystalline phase of the product using X-ray Diffraction (XRD).

    • Analyze the morphology and elemental composition using Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX).

    • Determine the Cation Exchange Capacity (see Protocol 2).

Protocol 2: Determination of Cation Exchange Capacity (CEC) using the Ammonium (B1175870) Acetate (B1210297) Method

This is a widely used method for determining the CEC of clay minerals.

  • Saturation with Ammonium Ions:

    • Weigh approximately 1 gram of the dried this compound sample into a centrifuge tube.

    • Add 25 mL of 1 M ammonium acetate (NH₄OAc) solution (buffered at pH 7).

    • Shake the mixture for 30 minutes to facilitate cation exchange.

    • Centrifuge the suspension and discard the supernatant.

    • Repeat this saturation step three more times to ensure complete replacement of all exchangeable cations with NH₄⁺.

  • Removal of Excess Ammonium Acetate:

    • Wash the ammonium-saturated sample with 25 mL of isopropyl alcohol to remove the excess (non-exchanged) NH₄OAc.

    • Centrifuge and discard the supernatant.

    • Repeat the washing step three to four times until the washings are free of acetate (can be tested with ferric chloride solution).

  • Displacement of Exchanged Ammonium:

    • Add 25 mL of 1 M potassium chloride (KCl) solution to the washed sample.

    • Shake for 30 minutes to displace the adsorbed NH₄⁺ with K⁺.

    • Centrifuge and collect the supernatant in a 100 mL volumetric flask.

    • Repeat this displacement step three more times, collecting the supernatant in the same volumetric flask.

    • Bring the final volume to 100 mL with the 1 M KCl solution.

  • Quantification of Ammonium:

    • Determine the concentration of ammonium (NH₄⁺) in the final solution using a suitable analytical method, such as steam distillation followed by titration, or spectrophotometrically using the indophenol (B113434) blue method.

  • Calculation of CEC:

    • Calculate the CEC in meq/100g using the following formula: CEC (meq/100g) = (Concentration of NH₄⁺ in ppm * Volume of extract in L) / (Molecular weight of NH₄⁺ in g/mol * Sample weight in g) * 100

Visualizations

experimental_workflow cluster_prep 1. Precursor Preparation cluster_synthesis 2. Synthesis cluster_recovery 3. Product Recovery & Analysis cluster_analysis 4. Characterization prep Prepare Ca, Si, Al Sources and Alkaline Solution mix Mix Precursors to Homogeneous Slurry prep->mix hydrothermal Hydrothermal Treatment (Autoclave, 170-200°C) mix->hydrothermal cool Cool to Room Temperature hydrothermal->cool filter_wash Filter and Wash with Deionized Water cool->filter_wash dry Dry the Product (60-80°C) filter_wash->dry xrd XRD Analysis dry->xrd sem SEM-EDX Analysis dry->sem cec CEC Measurement dry->cec

Caption: Workflow for the hydrothermal synthesis of high-CEC this compound.

troubleshooting_workflow start Low CEC in Synthesized Product check_Al Check Al/(Al+Si) Ratio (Target: up to 0.15) start->check_Al adjust_Al Adjust Al Source in Precursors check_Al->adjust_Al Incorrect check_CaSi Check Ca/(Si+Al) Ratio (Target: ~0.83) check_Al->check_CaSi Correct adjust_Al->start adjust_CaSi Adjust Ca/Si/Al Stoichiometry check_CaSi->adjust_CaSi Incorrect check_conditions Review Synthesis Conditions (T, t) check_CaSi->check_conditions Correct adjust_CaSi->start optimize_conditions Optimize Temperature (170-200°C) and Time check_conditions->optimize_conditions Suboptimal success High CEC This compound check_conditions->success Optimal optimize_conditions->start

Caption: Troubleshooting logic for low CEC in synthetic this compound.

References

Effect of precursor reactivity on Tobermorite synthesis kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tobermorite Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the hydrothermal synthesis of this compound, with a specific focus on the influence of precursor reactivity on synthesis kinetics.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is low, or the reaction is very slow. What are the likely causes?

A1: Low yields and slow kinetics are common issues directly related to precursor reactivity and synthesis conditions.

  • Precursor Reactivity: The primary factor is the reactivity of your silica (B1680970) (SiO₂) and calcium (CaO) sources.[1]

    • Silica Source: Amorphous silica sources like silica fume or fly ash are highly reactive and lead to faster reaction rates compared to crystalline sources like quartz sand.[2] The low solubility of quartz results in a lack of necessary Si⁴⁺ ions to form the precursor calcium-silicate-hydrate (C-S-H) phases.[2] Using precursors with smaller particle sizes and larger surface areas can also enhance reactivity.[1]

    • Calcium Source: While pure CaO is effective, industrial by-products like calcium silicate (B1173343) slag (CSS) or KRY·AS (from inerted cement asbestos) can also be used.[3][4] The reactivity of these sources will depend on their specific mineralogical composition. For instance, CaO can lead to a more direct quartz-to-tobermorite conversion compared to KRY·AS, which may introduce competing reaction pathways.[3][5]

  • Temperature: Synthesis temperature is critical. Optimal yields are often achieved between 140°C and 200°C.[3][6] Temperatures below 120°C favor the formation of amorphous C-S-H phases and result in very slow conversion to crystalline this compound.[3] Conversely, temperatures above the optimal range (e.g., >200-220°C) can lead to the formation of undesired phases like xonotlite.[1][6]

  • C/S Molar Ratio: The molar ratio of CaO to SiO₂ (C/S) is crucial. A C/S ratio between 0.8 and 1.0 is generally considered optimal for this compound formation.[2] If the ratio is too low, you may have unreacted quartz; if it's too high, other calcium silicate hydrates may form.

Q2: I am observing undesired crystalline phases like xonotlite or katoite in my final product. How can I prevent this?

A2: The formation of competing phases is a common problem influenced by temperature, reaction time, and precursor composition.

  • Xonotlite Formation: Xonotlite (Ca₆Si₆O₁₇(OH)₂) is a higher-temperature calcium silicate hydrate. Its presence usually indicates that the synthesis temperature was too high (e.g., >200°C) or the reaction was held at an elevated temperature for too long, causing the this compound to recrystallize.[1][6]

  • Katoite/Hydrogarnet Formation: The presence of katoite or other hydrogarnet phases often points to the influence of aluminum (Al³⁺) in the precursors.[2] When using Al-containing materials like fly ash or KRY·AS, competing reaction pathways can emerge, leading to the co-existence of katoite and amorphous C-S-H phases alongside this compound.[3][5] In some systems, this compound forms via the transformation of these intermediate hydrogarnet phases.[7][8]

Q3: What is the role of aluminum (Al₂O₃) in precursors like fly ash, and how does it affect kinetics?

A3: Aluminum has a complex, dual role in this compound synthesis.

  • Accelerating Effect: At the beginning of the hydrothermal process, Al₂O₃ can promote and accelerate the formation of this compound.[9] Al³⁺ ions can substitute for Si⁴⁺ in the silicate chains, creating Al-substituted this compound. This substitution can stabilize the structure.[1]

  • Inhibiting Effect: In later stages, the presence of aluminum can inhibit the recrystallization of semi-crystalline C-S-H into highly crystalline this compound.[9] Pure, high-crystallinity 11 Å this compound is often more easily formed in mixtures without aluminum additives.[9] The formation of Al-rich intermediate phases like katoite can also create competing reaction pathways that divert reactants from the primary this compound formation route.[3][7]

Q4: My results are inconsistent between batches. What experimental parameters should I control more carefully?

A4: Consistency requires precise control over several parameters.

  • Mixing and Homogeneity: Ensure the precursors are thoroughly mixed before hydrothermal treatment. Inconsistent mixing can lead to localized variations in the C/S ratio.

  • Water-to-Solid Ratio: This ratio affects the dissolution of precursors and the transport of ions in the solution. A typical liquid-solid ratio is around 15:1.[4]

  • Heating and Stirring Rate: The rate at which the reactor reaches the target temperature can influence the initial nucleation phases.[4] Furthermore, the stirring intensity during synthesis can impact the consistency of the suspension and accelerate the formation of crystalline phases.[10]

  • Precursor Characterization: The properties of industrial by-products (e.g., fly ash, slag) can vary. Always characterize the chemical and mineralogical composition of each new batch of precursors.

Data on Precursor Reactivity and Synthesis Conditions

Table 1: Effect of Silica Precursor on this compound Synthesis Kinetics
Silica SourceReactivity/FormTypical Synthesis ConditionsKey Outcomes & Kinetic EffectsReferences
Quartz Sand Crystalline, Low Reactivity180-190°C, >16 hoursVery slow reaction rate due to low solubility. Often results in high amounts of unreacted quartz.[2]
Silica Fume Amorphous, High Reactivity180-190°C, 8-16 hoursHigh solubility leads to rapid formation of amorphous C-S-H. Can result in C-S-H phases that are less capable of crystallizing into this compound if C/S ratio is not optimal.[1][2]
Fly Ash Amorphous & Crystalline SiO₂, contains Al₂O₃190°C, 8-16 hoursConsidered highly suitable. The combination of amorphous SiO₂ and Al₂O₃ accelerates crystallization. Can form this compound even in more energy-saving (shorter) autoclaving modes.[2]
Granite Sawing Powder Crystalline, contains Al₂O₃, FeO, CaO180-200°C, 8-72 hoursSuitable by-product for this compound synthesis. Crystallinity increases steadily with time at 180°C. At 200°C, highest crystallinity is achieved after just 8 hours.[6][11]
Table 2: Effect of Calcium Source on this compound Synthesis Kinetics
Calcium SourceCompositionTypical Synthesis ConditionsKey Outcomes & Kinetic EffectsReferences
CaO / Lime Pure Calcium Oxide140-240°CFavors a more direct conversion of quartz to this compound. Provides a clean system to study kinetics.[3][5]
KRY·AS From inerted cement asbestos, contains Ca, Si, Al120-140°CIntroduces competing reaction pathways, with co-existence of katoite and amorphous C-S-H. Slower conversion compared to pure CaO.[3][5]
Calcium Silicate Slag (CSS) Secondary solid waste, mainly β-dicalcium silicate240°CHigh reaction activity. The β-dicalcium silicate first hydrates to form C-S-H and Ca(OH)₂, which then reacts with the silica source.[4]

Experimental Protocols

General Protocol for Hydrothermal Synthesis of this compound

This protocol provides a general framework. Specific quantities, temperatures, and times should be adjusted based on the precursors used, as detailed in the tables above.

  • Precursor Preparation:

    • Dry the calcium source (e.g., Calcium Silicate Slag) and silica source (e.g., Silica Fume) in an oven at 105-110°C until a constant weight is achieved.[4]

    • If using coarse materials like quartz sand, mill them to a fine powder (e.g., passing a 300 mesh sieve) to increase the reactive surface area.[4]

  • Mixture Formulation:

    • Calculate the required masses of the calcium and silica precursors to achieve the desired molar C/S ratio (typically 0.83-1.0).[2][4]

    • Weigh the precursors and mix them thoroughly in a dry state to ensure homogeneity.

  • Slurry Preparation:

    • Place the mixed powder into a high-pressure hydrothermal reactor (autoclave).[4]

    • Add distilled water to achieve the desired liquid-to-solid ratio (e.g., 15:1).[4]

    • Mix the components into a homogeneous slurry.

  • Hydrothermal Synthesis:

    • Seal the reactor.

    • Set the desired heating profile. A typical heating rate is 20°C/min.[4]

    • Heat the reactor to the target synthesis temperature (e.g., 180°C - 240°C).[4][6]

    • Maintain the target temperature for the specified reaction time (e.g., 4 to 72 hours).[4][6] Continuous stirring (e.g., 300 r/min) is often applied to maintain suspension homogeneity.[4]

  • Product Recovery:

    • After the reaction time is complete, turn off the heating and allow the reactor to cool naturally to room temperature.[4]

    • Remove the product slurry from the reactor.

    • Filter the solid product from the liquid using a vacuum filter.[4]

    • Dry the collected solid product in an oven at 105-110°C until a constant weight is achieved.[4]

  • Characterization:

    • Analyze the phase composition and crystallinity of the final product using X-ray Diffraction (XRD).

    • Examine the morphology of the synthesized crystals using Scanning Electron Microscopy (SEM).

    • Further analyses like Thermogravimetric Analysis (TGA) can be used to study the thermal stability and water content.[3]

Visualized Workflows and Reaction Pathways

G cluster_0 Pre-Synthesis cluster_1 Synthesis cluster_2 Post-Synthesis P1 Precursor Selection (Ca & Si Source) P2 Material Preparation (Drying, Milling) P1->P2 P3 Mixture Formulation (Target C/S Ratio) P2->P3 S1 Slurry Preparation (Add Water, Mix) P3->S1 S2 Hydrothermal Reaction (Autoclave at T, P) S1->S2 S3 Cooling & Filtering S2->S3 S4 Drying of Product S3->S4 C1 Characterization (XRD, SEM, TGA) S4->C1

Caption: General experimental workflow for the hydrothermal synthesis of this compound.

G Influence of Precursor Reactivity on Synthesis Pathways HR_Si High-Reactivity Precursors (e.g., Silica Fume, Fly Ash) CSH Amorphous / Semi-Crystalline C-S-H Gel HR_Si->CSH Fast Reaction LR_Si Low-Reactivity Precursors (e.g., Quartz Sand) LR_Si->CSH Slow Dissolution-Controlled Reaction CaO Calcium Source (CaO, Lime, Slag) CaO->CSH Katoite Intermediate Phase (Katoite / Hydrogarnet) CaO->Katoite This compound Crystalline this compound CSH->this compound Crystallization Al_Impurity Al-Containing Precursors (e.g., Fly Ash, KRY·AS) Al_Impurity->Katoite Competing Pathway Katoite->this compound Transformation

Caption: Logical relationships between precursor reactivity and this compound formation pathways.

References

Technical Support Center: Crystalline Tobermorite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of amorphous phases during the synthesis of tobermorite.

Troubleshooting Guide: Avoiding Amorphous Phases

This guide addresses common issues encountered during this compound production that may lead to the formation of undesirable amorphous calcium silicate (B1173343) hydrate (B1144303) (C-S-H) phases.

Issue 1: Final product contains a significant amount of amorphous phase, confirmed by broad, diffuse peaks in the XRD pattern.

Possible Cause Suggested Solution
Incorrect CaO/SiO₂ (C/S) Molar Ratio: A C/S ratio that deviates significantly from the ideal stoichiometry for this compound (approximately 0.83) can lead to the formation of amorphous C-S-H.[1][2]Carefully recalculate and precisely measure the amounts of calcium and silicon precursors to achieve a C/S ratio of 0.83.
Incomplete Hydrothermal Reaction: The reaction time may be too short for the complete crystallization of this compound from the initial amorphous gel.Increase the duration of the hydrothermal treatment. For instance, at 180°C, a reaction time of at least 5 hours is often required.[3][4] At 200°C, highly crystalline this compound can be the predominant phase after 4-8 hours.[5][6][7]
Suboptimal Reaction Temperature: The temperature of the hydrothermal synthesis is crucial. Temperatures that are too low may not provide sufficient energy for crystallization, while excessively high temperatures can favor the formation of other phases like xonotlite.[8][9]The optimal temperature for this compound synthesis is typically between 180°C and 200°C.[6][8] It is advisable to operate within this range.
Low Reactivity of Precursors: The starting materials, particularly the silica (B1680970) source, may not be reactive enough to fully convert to crystalline this compound under the applied conditions.Consider using more reactive silica sources, such as amorphous silica fume or diatomite, instead of less reactive quartz sand. The particle size of the raw materials also plays a role; smaller particles generally exhibit higher reactivity.[8]

Issue 2: The synthesized this compound has poor crystallinity, as indicated by low-intensity, broad XRD peaks.

Possible Cause Suggested Solution
Presence of Impurities: Impurities in the raw materials can inhibit crystal growth and lead to a less crystalline product.[5]Use high-purity calcium and silicon sources. If using industrial by-products, it is important to characterize their chemical composition to understand the potential impact of impurities.
Inadequate Mixing: Poor mixing of the reactants can lead to localized variations in the C/S ratio, resulting in a heterogeneous product with regions of amorphous material.Ensure thorough and uniform mixing of the starting materials in the suspension before the hydrothermal treatment.
Rapid Cooling: Quenching the reaction may not allow for the slow, ordered arrangement of atoms necessary for high crystallinity.Allow the autoclave to cool down to room temperature naturally after the hydrothermal synthesis is complete.

Frequently Asked Questions (FAQs)

Q1: What is the ideal CaO/SiO₂ molar ratio for synthesizing crystalline this compound?

A1: The theoretical CaO/SiO₂ molar ratio for this compound is 0.83.[1][2] Maintaining this ratio is critical to minimize the formation of amorphous C-S-H and other calcium silicate phases.

Q2: What is the typical temperature and pressure for hydrothermal synthesis of this compound?

A2: The optimal temperature for the synthesis of crystalline this compound is generally in the range of 180°C to 200°C.[6][8] The reaction is typically carried out in a sealed autoclave under saturated steam pressure, which is approximately 1 MPa (10 bar) at 180°C and 1.55 MPa (15.5 bar) at 200°C.[4][8]

Q3: How does the reaction time affect the formation of this compound?

A3: Reaction time is a key parameter in ensuring the complete crystallization of this compound. Initially, an amorphous calcium silicate hydrate gel is formed. With sufficient time at the appropriate temperature, this gel transforms into crystalline this compound. Shorter reaction times may result in an incomplete conversion, leaving a significant amount of amorphous phase in the final product.[8]

Q4: Can I use different sources of calcium and silicon?

A4: Yes, various sources can be used, but their reactivity will influence the reaction conditions required. Common calcium sources include calcium oxide (lime) and calcium hydroxide. For silicon, sources like quartz sand, silica fume, and diatomite are often used.[5][8] Highly reactive sources like silica fume may allow for shorter reaction times or lower temperatures compared to less reactive sources like quartz sand.

Q5: What is the role of aluminum in this compound synthesis?

A5: The presence of aluminum can lead to the formation of Al-substituted this compound. Aluminum ions can replace silicon in the silicate chains, which can alter the crystal structure, morphology, and thermal stability of the this compound.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of crystalline this compound based on literature data.

Table 1: Optimal Synthesis Parameters for Crystalline this compound

ParameterRecommended ValueNotes
CaO/SiO₂ Molar Ratio 0.83[1][2]A key factor for phase purity.
Hydrothermal Temperature 180 - 200 °C[6][8]Temperatures above 200°C may favor xonotlite formation.[8]
Reaction Time 4 - 72 hours[5][6][7]Dependent on temperature and reactivity of precursors.
Pressure Saturated steam pressure (approx. 1 - 1.55 MPa)[4][8]Autogenous pressure within a sealed autoclave.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Crystalline this compound

This protocol describes a general method for the synthesis of 11 Å this compound using calcium oxide and amorphous silica.

Materials:

  • Calcium oxide (CaO), high purity

  • Amorphous silica (SiO₂), e.g., silica fume

  • Deionized water

Equipment:

  • Autoclave with stirring capability

  • Oven for drying

  • Mortar and pestle or ball mill for grinding

  • XRD instrument for phase analysis

Procedure:

  • Reactant Preparation: Calculate the required masses of CaO and SiO₂ to achieve a CaO/SiO₂ molar ratio of 0.83.

  • Mixing: Suspend the calculated amounts of CaO and SiO₂ in deionized water to form a slurry. The water-to-solid ratio can vary, a typical starting point is 15:1.[12]

  • Hydrothermal Synthesis:

    • Transfer the slurry to the autoclave.

    • Heat the autoclave to the desired temperature (e.g., 180°C) with continuous stirring.

    • Maintain the temperature for the desired reaction time (e.g., 24 hours).

  • Cooling and Filtration:

    • Allow the autoclave to cool to room temperature.

    • Filter the solid product from the suspension.

  • Drying: Dry the filtered product in an oven at a low temperature (e.g., 60°C) to remove excess water.

  • Characterization: Analyze the dried product using X-ray diffraction (XRD) to confirm the formation of crystalline this compound and to check for the presence of amorphous phases.

Visualizations

Below are diagrams illustrating key logical relationships and workflows in this compound synthesis.

Troubleshooting_Amorphous_Phase cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Amorphous Content (Broad XRD Peaks) Ratio Incorrect C/S Ratio Problem->Ratio Time Insufficient Reaction Time Problem->Time Temp Suboptimal Temperature Problem->Temp Reactivity Low Precursor Reactivity Problem->Reactivity AdjustRatio Adjust C/S to ~0.83 Ratio->AdjustRatio IncreaseTime Increase Hydrothermal Duration Time->IncreaseTime OptimizeTemp Set Temp. to 180-200°C Temp->OptimizeTemp ChangePrecursor Use More Reactive Precursors Reactivity->ChangePrecursor

Caption: Troubleshooting logic for high amorphous content.

Tobermorite_Synthesis_Workflow Start Start Preparation Reactant Preparation (C/S Ratio = 0.83) Start->Preparation Mixing Slurry Formation (Reactants + Water) Preparation->Mixing Hydrothermal Hydrothermal Synthesis (180-200°C, Autoclave) Mixing->Hydrothermal Cooling Cooling & Filtration Hydrothermal->Cooling Drying Drying (e.g., 60°C) Cooling->Drying Characterization Product Characterization (XRD) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for this compound synthesis.

References

Validation & Comparative

Differentiating Tobermorite, C-S-H(I), and C-S-H Gel: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and cement chemistry, a clear understanding of the distinctions between crystalline and amorphous calcium silicate (B1173343) hydrate (B1144303) (C-S-H) phases is paramount for the development of durable and high-performance materials. This guide provides a comprehensive comparison of three key calcium silicate hydrates: Tobermorite, C-S-H(I), and C-S-H gel. We delve into their structural, chemical, and mechanical differences, supported by experimental data and detailed characterization protocols.

Core Distinctions: From Crystalline to Amorphous

The primary differentiator between these three phases lies in their degree of structural order. This compound is a well-defined crystalline mineral, C-S-H(I) is considered a poorly crystalline intermediate, and C-S-H gel is the amorphous, primary binding phase in most conventional cementitious systems. This fundamental difference in crystallinity dictates their formation, properties, and analytical signatures.

Differentiating_CSH_Phases

Quantitative Comparison of Properties

The distinct nature of this compound, C-S-H(I), and C-S-H gel is reflected in their chemical and physical properties. The following table summarizes key quantitative data for easy comparison.

PropertyThis compoundC-S-H(I)C-S-H gel
Crystallinity Well-crystalline[1][2]Poorly crystalline[3][4]Amorphous[5][6][7]
Ca/Si Molar Ratio ~0.83[1][2][8]0.8 - ~1.5[3][9]~1.2 - 2.1 (avg. ~1.7)[10][11]
Chemical Formula Ca₅Si₆O₁₆(OH)₂·4H₂O[2]Variable(CaO)₁.₇(SiO₂)(H₂O)₁.₈[12]
Density (g/cm³) ~2.42 - 2.46[1][2]Not well-defined, intermediate~2.60[13][14]
Morphology Fibrous aggregates, laths[1][2]Crinkled or crumpled foils[9]Foils or needle-like (nanoscale)[6]
Formation Conditions Hydrothermal (e.g., 150-200°C)[1][15]Room temp. precipitation or hydrothermal intermediate[3][16]Ambient temp. cement hydration[6][17]
Young's Modulus (GPa) ~63 - 91[5]Not extensively reported20 - 80 (highly variable)[12]

Experimental Protocols for Differentiation

Accurate differentiation of these phases requires a multi-technique approach. Below are detailed methodologies for key analytical techniques.

X-Ray Diffraction (XRD)

XRD is the most direct method to assess the degree of crystallinity.

Objective: To distinguish between the sharp diffraction peaks of crystalline this compound, the broad humps of amorphous C-S-H gel, and the intermediate features of C-S-H(I).

Methodology:

  • Sample Preparation:

    • Gently grind the sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random crystal orientation.

    • Mount the powder onto a zero-background sample holder. Ensure a flat, smooth surface to minimize preferred orientation effects.

  • Instrumental Setup:

    • Use a modern powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the operating voltage and current to the manufacturer's recommendation (e.g., 40 kV and 40 mA).[15][18]

    • Employ a divergent slit, anti-scatter slit, and a receiving slit to optimize resolution and signal-to-noise ratio.

  • Data Acquisition:

    • Scan a 2θ range of 5° to 70° to cover the characteristic reflections of all phases.

    • Use a continuous scan mode with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Identify crystalline phases by matching the diffraction peaks with standard patterns from the International Centre for Diffraction Data (ICDD) database. This compound exhibits sharp, well-defined peaks, notably a strong reflection corresponding to its basal spacing (e.g., ~11 Å for 11 Å this compound).[4]

    • C-S-H(I) will show broad, less intense peaks, often with a noticeable basal reflection that is wider than that of this compound.[19]

    • C-S-H gel will present as a broad, amorphous hump, typically in the 2θ range of 25-35°.

XRD_Workflow

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and can be coupled with Energy Dispersive X-ray Spectroscopy (EDX) for chemical analysis at the nanoscale.

Objective: To observe the distinct morphologies of the fibrous this compound, crumpled foils of C-S-H(I), and the fine, foil-like or needle-like structure of C-S-H gel.

Methodology:

  • Sample Preparation:

    • For powdered samples, disperse a small amount in a volatile solvent like ethanol (B145695) or isopropanol.

    • Sonnicate the suspension for several minutes to break up agglomerates.

    • Deposit a drop of the suspension onto a carbon-coated TEM grid and allow the solvent to evaporate completely.[20]

    • For hardened pastes, prepare electron-transparent thin sections (typically <100 nm) via ultramicrotomy or Focused Ion Beam (FIB) milling.[21][22][23]

  • Imaging:

    • Operate the TEM at an accelerating voltage of 100-200 kV.

    • Acquire bright-field images to visualize the morphology of the different phases.

    • Obtain high-resolution TEM (HRTEM) images to observe the lattice fringes in crystalline this compound.

    • Use Selected Area Electron Diffraction (SAED) to obtain diffraction patterns. Crystalline this compound will produce a spot pattern, while amorphous C-S-H gel will show diffuse rings.

  • Chemical Analysis (TEM-EDX):

    • In scanning TEM (STEM) mode, use an EDX detector to acquire elemental maps or spot analyses to determine the local Ca/Si ratio of individual particles or regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ²⁹Si and ⁴³Ca NMR, provides detailed information about the local chemical environment and connectivity of silicon and calcium atoms.

Objective: To probe the silicate chain structure and the coordination environment of calcium, which differ significantly between the ordered structure of this compound and the disordered nature of C-S-H gel.

Methodology:

  • Sample Preparation:

    • Pack the finely ground powder sample into a zirconia rotor (typically 4 mm or 7 mm diameter).

  • ²⁹Si Magic Angle Spinning (MAS) NMR:

    • Acquire spectra on a high-field solid-state NMR spectrometer.

    • Use a single-pulse excitation with a pulse width calibrated for a 90° flip angle.

    • Employ high-power proton decoupling during acquisition to remove ¹H-²⁹Si dipolar coupling.

    • Spin the sample at the magic angle (54.74°) at a rate of 5-10 kHz to average out chemical shift anisotropy.

    • Analyze the resulting spectrum for different Qⁿ sites, where 'n' represents the number of bridging oxygen atoms connecting a silicon tetrahedron to other silicate tetrahedra. This compound will show distinct, relatively narrow peaks corresponding to its ordered silicate chain structure. C-S-H gel will exhibit broad, overlapping resonances indicative of a wide distribution of silicate environments and shorter mean chain lengths.[8]

  • ⁴³Ca MAS NMR:

    • Due to the low natural abundance and quadrupolar nature of ⁴³Ca, this is a more challenging experiment.[3][10]

    • Requires a high magnetic field, specialized probes, and potentially isotopic enrichment.

    • The spectra can distinguish between the different calcium coordination environments in well-ordered this compound versus the more diverse and disordered sites in C-S-H gel.[3][10]

Concluding Remarks

The differentiation between this compound, C-S-H(I), and C-S-H gel is crucial for both fundamental research and practical applications in cement and concrete technology. While all are part of the calcium silicate hydrate family, their distinct crystallinities, chemical compositions, and formation pathways lead to significantly different properties. A systematic approach utilizing a combination of XRD for structural order, TEM for morphology, and NMR for local chemical environment provides a robust framework for their unambiguous identification and characterization. This understanding is essential for tailoring the properties of cementitious materials for enhanced strength, durability, and sustainability.

References

A Comparative Study of Tobermorite and Jennite Structures: Implications for Cement Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the atomic arrangements of Tobermorite and Jennite reveals key structural differences that influence their roles as analogues for the critical binding phase in cement, Calcium-Silicate-Hydrate (C-S-H) gel. This guide provides a comprehensive comparison of their crystal structures, supported by experimental data from X-ray diffraction, nuclear magnetic resonance, and Raman spectroscopy.

Structural and Chemical Properties at a Glance

This compound and Jennite, while both layered calcium silicate (B1173343) hydrates, exhibit fundamental differences in their chemical composition and crystal structure. These differences, particularly the Calcium to Silica (Ca/Si) ratio, are critical in understanding their respective contributions to the broader model of C-S-H, which is notoriously complex and largely amorphous. Jennite possesses a higher Ca/Si ratio compared to this compound, which has significant implications for the local structure and performance within hydrated cement paste.[1][2]

PropertyThis compound (11 Å)Jennite
Chemical Formula Ca5Si6O16(OH)2·4H2OCa9Si6O18(OH)6·8H2O
Ca/Si Ratio 0.831.5
Crystal System OrthorhombicTriclinic
Space Group C2221P1
Unit Cell Parameters a = 11.17 Å, b = 7.38 Å, c = 22.94 Åa = 10.576 Å, b = 7.265 Å, c = 10.931 Å, α = 101.30°, β = 96.98°, γ = 109.65°

Delving into the Crystal Structures

The fundamental building blocks of both minerals consist of calcium polyhedral layers and silicate chains. However, the arrangement and connectivity of these units differ significantly, leading to their distinct properties.

In This compound , the structure is characterized by layers of calcium oxide polyhedra sandwiched between single silicate chains of the "dreierkette" type (chains with a three-tetrahedra repeat).[3] These layers are held together by interlayer calcium ions and water molecules.

Jennite , in contrast, features a more complex arrangement. Its structure is composed of ribbons of edge-sharing calcium octahedra and wollastonite-type silicate chains.[4] A key distinction is that in Jennite, some of the silicate chains are interrupted and replaced by hydroxyl groups, which contributes to its higher calcium content.[4]

Tobermorite_Structure cluster_layer1 This compound Layer cluster_interlayer Interlayer cluster_layer2 This compound Layer Ca_Layer1 Calcium Polyhedral Layer Silicate_Chain1 Dreierkette Silicate Chain Ca_Layer1->Silicate_Chain1 Interlayer_Ca Interlayer Ca²⁺ Silicate_Chain1->Interlayer_Ca Ionic Bonding Silicate_Chain2 Dreierkette Silicate Chain Interlayer_Ca->Silicate_Chain2 Water_Molecules H₂O Molecules Water_Molecules->Silicate_Chain1 Water_Molecules->Silicate_Chain2 Ca_Layer2 Calcium Polyhedral Layer Ca_Layer2->Silicate_Chain2

Simplified representation of the layered structure of this compound.

Jennite_Structure cluster_main_layer Jennite Main Layer cluster_additional_ca Additional Components Ca_Octahedra Ribbons of Edge-Sharing Ca Octahedra Silicate_Chain Wollastonite-type Silicate Chain Ca_Octahedra->Silicate_Chain Hydroxyl_Groups Hydroxyl (OH⁻) Groups (replacing some silicate chains) Ca_Octahedra->Hydroxyl_Groups Additional_Ca Additional Ca Octahedra Ca_Octahedra->Additional_Ca Linkage

Schematic of the structural components within Jennite.

Experimental Characterization

The distinct structural features of this compound and Jennite give rise to unique signatures in various analytical techniques.

X-Ray Diffraction (XRD)

XRD is a powerful tool for identifying the crystalline phases in cementitious materials. The differing crystal symmetries and unit cell dimensions of this compound and Jennite result in distinct diffraction patterns. While both show characteristic peaks, the positions and intensities vary, allowing for their differentiation.[5] However, in the poorly crystalline C-S-H of actual cement paste, these peaks can be broad and overlapping, making definitive identification challenging.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly 29Si and 43Ca NMR, provides detailed information about the local atomic environments. 29Si NMR can distinguish between different silicate polymerization states (Qn sites), revealing differences in the silicate chain structures of this compound and Jennite. 43Ca NMR, although more challenging experimentally, can differentiate the calcium environments in the two minerals.[1]

Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of molecules and can be used to identify the chemical bonds present. The Raman spectra of this compound and Jennite show characteristic bands corresponding to Si-O stretching and bending vibrations.[6] These spectra can be used to infer the degree of silicate polymerization and the presence of hydroxyl groups, providing complementary information to XRD and NMR.[6]

Experimental Protocols

The following are generalized protocols for the key experimental techniques used in the characterization of this compound and Jennite.

X-Ray Diffraction (XRD) Analysis
  • Sample Preparation: The synthesized or natural mineral samples are finely ground to a powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection: The sample is scanned over a 2θ range, commonly from 5° to 70°, with a defined step size and counting time.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (d-spacings) and intensities. These are then compared with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the phases present.[7][8]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The powdered sample is packed into a zirconia rotor.

  • Instrumentation: A high-field solid-state NMR spectrometer is used. For 29Si NMR, a typical magnetic field strength would be 7.0 T or higher. For 43Ca NMR, even higher fields are often necessary due to the low natural abundance and small gyromagnetic ratio of 43Ca.[1]

  • Data Collection: Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain higher resolution spectra. For 29Si, a single-pulse experiment is often sufficient. For 43Ca, more advanced pulse sequences may be required to enhance the signal.[1]

  • Data Analysis: The chemical shifts in the resulting spectra are analyzed to determine the local coordination environment of the silicon and calcium atoms.

Raman Spectroscopy
  • Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.

  • Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Data Collection: The laser is focused on the sample, and the scattered light is collected and passed through a spectrometer to generate the Raman spectrum. Multiple spectra are often collected from different spots on the sample to ensure representativeness.[9]

  • Data Analysis: The positions and intensities of the Raman bands are analyzed to identify the vibrational modes of the chemical bonds present in the sample, providing insights into the molecular structure.[10]

Logical Workflow for Comparative Analysis

Comparative_Analysis_Workflow cluster_synthesis Sample Preparation cluster_characterization Structural Characterization cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Synthesis Synthesize or Obtain This compound & Jennite Samples XRD X-Ray Diffraction (XRD) Synthesis->XRD NMR Nuclear Magnetic Resonance (NMR) Synthesis->NMR Raman Raman Spectroscopy Synthesis->Raman Structural_Comparison Compare Crystal Structures (Unit Cell, Space Group, etc.) XRD->Structural_Comparison Spectroscopic_Comparison Compare Spectroscopic Data (Peak Positions, Linewidths, etc.) NMR->Spectroscopic_Comparison Raman->Spectroscopic_Comparison Performance_Implications Relate Structural Differences to Performance in Cement Models Structural_Comparison->Performance_Implications Spectroscopic_Comparison->Performance_Implications Conclusion Draw Conclusions on the Suitability of Each as a C-S-H Analogue Performance_Implications->Conclusion

Workflow for the comparative study of this compound and Jennite.

Conclusion

The structural disparities between this compound and Jennite, particularly their Ca/Si ratios and the nature of their silicate chains, are fundamental to their use as models for C-S-H in cement science. This compound, with its lower Ca/Si ratio, is often considered a model for the more silica-rich regions of C-S-H, while Jennite represents the more calcium-rich domains. A thorough understanding of their individual and comparative structural chemistry, as elucidated by a combination of diffraction and spectroscopic techniques, is crucial for developing more accurate models of cement hydration and, ultimately, for designing more durable and sustainable concrete.

References

A Comparative Guide to XRD Peak Identification of Tobermorite and its Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray diffraction (XRD) characteristics of Tobermorite and its key polymorphs: 9 Å, 11 Å, and 14 Å this compound, along with the structurally related Calcium-Silicate-Hydrate (C-S-H) phase. This document summarizes key XRD peaks for identification, details experimental protocols for their synthesis and analysis, and illustrates the thermal transformation pathways of these important calcium silicate (B1173343) hydrates.

Data Presentation: Comparative XRD Peak Analysis

The identification of this compound polymorphs by XRD is primarily based on the position of the basal reflection peak, which corresponds to the interlayer spacing. The following table summarizes the characteristic d-spacing values for each polymorph. It is important to note that Calcium-Silicate-Hydrate (C-S-H) often presents as a poorly crystalline or nanocrystalline analogue of this compound, resulting in broad and less defined diffraction peaks.

Polymorphd-spacing (Å)2θ (Cu Kα) Approx.Miller Indices (hkl)Reference
14 Å this compound (Plombierite) 14.26.2°(002)[1][2]
3.0828.9°-[1]
2.9829.9°-[1]
2.8131.8°-[1]
1.8549.2°-[1]
11 Å this compound 11.37.8°(002)[3][4]
5.4516.2°(101)[5]
3.0828.9°-[4]
2.9730.1°(222)[6]
2.8231.7°-[4]
1.8449.5°-[4]
9 Å this compound (Riversideite) 9.3 - 9.69.5° - 9.2°(002)[1][2][3]
3.0729.1°-[1]
2.9630.2°-[1]
2.8031.9°-[1]
1.8349.8°-[1]
Calcium-Silicate-Hydrate (C-S-H) 14 - 96.3° - 9.8°Broad (001)[6][7]
5.3816.5°Broad[8]
3.05 - 3.1029.2° - 28.8°Broad[8][9]
2.8031.9°Broad[8]
1.8250.1°Broad[9]

Note: The 2θ values are approximate and can vary with instrument calibration and sample preparation. The (hkl) indices for many of the weaker reflections are not consistently reported in the literature for all polymorphs due to structural complexities and disorder.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of this compound and the subsequent analysis by XRD. These are based on common practices reported in the scientific literature.[10][11][12]

Hydrothermal Synthesis of this compound
  • Starting Materials : A calcium source (e.g., Calcium Oxide, CaO, or Calcium Hydroxide, Ca(OH)₂) and a silica (B1680970) source (e.g., fumed silica, silica gel, or quartz) are required. The molar ratio of Ca/Si is a critical parameter influencing the resulting phase and is typically controlled between 0.8 and 1.5.

  • Mixture Preparation : The starting materials are mixed with deionized water in a specific water-to-solid ratio (commonly ranging from 5 to 20). The mixture is homogenized to form a slurry.

  • Hydrothermal Reaction : The slurry is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a temperature between 150°C and 200°C. The reaction is allowed to proceed for a duration ranging from several hours to a few days. The specific temperature and time will influence the polymorph and crystallinity of the resulting this compound.

  • Product Recovery : After the reaction, the autoclave is cooled to room temperature. The solid product is recovered by filtration, washed with deionized water to remove any unreacted starting materials or soluble byproducts, and then dried in an oven at a temperature typically between 60°C and 105°C.

XRD Sample Preparation and Analysis
  • Sample Grinding : The dried this compound sample is gently ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[13][14]

  • Sample Mounting : The powdered sample is then back-loaded into a standard powder XRD sample holder. Care should be taken to create a flat, smooth surface that is level with the holder's reference plane to minimize height displacement errors.[13][14]

  • XRD Instrument Settings :

    • Radiation : Copper Kα (Cu Kα) radiation is commonly used.

    • Voltage and Current : The X-ray tube is typically operated at 40 kV and 30-40 mA.

    • Scan Type : A continuous 2θ scan is performed.

    • Scan Range : The scan range typically covers 5° to 70° in 2θ to capture all major diffraction peaks.

    • Step Size and Scan Speed : A step size of 0.02° and a scan speed of 1-2° per minute are common settings for routine analysis.

  • Data Analysis : The resulting diffraction pattern is analyzed using appropriate software to identify the crystalline phases by comparing the peak positions (2θ or d-spacing) and relative intensities to standard diffraction patterns from databases such as the ICDD Powder Diffraction File (PDF).

Mandatory Visualization

The following diagram illustrates the typical thermal transformation pathway of this compound polymorphs as observed in experimental studies.[1][2]

G Thermal Transformation of this compound Polymorphs T14 14 Å this compound (Plombierite) T11 11 Å this compound T14->T11 ~55-110 °C (Dehydration) T9 9 Å this compound (Riversideite) T11->T9 ~180-350 °C (Further Dehydration) Wollastonite Wollastonite (β-CaSiO₃) T9->Wollastonite > 750-800 °C (Recrystallization)

Thermal transformation pathway of this compound polymorphs.

The diagram below illustrates a generalized workflow for the synthesis and characterization of this compound.

G Workflow for this compound Synthesis and XRD Analysis cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (CaO, SiO₂, H₂O) Mix Mixing and Homogenization Start->Mix HT Hydrothermal Treatment (Autoclave, 150-200 °C) Mix->HT Recover Product Recovery (Filtration, Washing, Drying) HT->Recover Grind Grinding to Fine Powder Recover->Grind Synthesized this compound Mount Sample Mounting Grind->Mount XRD XRD Data Acquisition Mount->XRD Analyze Phase Identification and Analysis XRD->Analyze

Generalized workflow for this compound synthesis and XRD analysis.

References

Spectroscopic Analysis of Tobermorite: A Comparative Guide to Raman and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the molecular structure and composition of materials is paramount. Tobermorite, a calcium silicate (B1173343) hydrate (B1144303) mineral, is of significant interest in various fields, including cement chemistry and biomaterials. This guide provides a comprehensive comparison of two key spectroscopic techniques—Raman and Infrared (IR) spectroscopy—for the analysis of this compound, supported by experimental data and protocols. Furthermore, it benchmarks these methods against other common analytical techniques.

Principles of Spectroscopic Analysis of this compound

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the local atomic structure of materials like this compound. These methods provide information that is complementary to diffraction techniques, which assess long-range order.[1] Raman and IR spectroscopy are sensitive to the vibrations of molecules and crystal lattices, offering insights into the types of chemical bonds present, their polymerization state, and the presence of specific functional groups.

In this compound, these techniques are particularly useful for characterizing the silicate chains, the nature of water molecules (interlayer and bound), and the presence of hydroxyl groups. The spectra reveal distinct peaks corresponding to Si-O stretching, Si-O-Si bending, and deformations of SiO4 tetrahedra and Ca-O polyhedra.[1]

Comparative Analysis of Spectroscopic Data

The following tables summarize the key vibrational modes of this compound as observed in Raman and IR spectroscopy. These data are compiled from various studies and provide a basis for the identification and structural analysis of this compound.

Table 1: Raman Spectroscopy Peak Assignments for this compound

Wavenumber (cm⁻¹)AssignmentReference(s)
~1080Symmetric Stretching of Q³ units[2]
~970Si-O Stretching in Q² units
650-680Symmetrical Bending (SB) of Q² linkages[3]
410-445Silicate Bending Modes

Table 2: Infrared (IR) Spectroscopy Peak Assignments for this compound

Wavenumber (cm⁻¹)AssignmentReference(s)
3400-3500O-H Stretching of water molecules[4]
~1640H-O-H Bending of molecular H₂O[4]
~1200Si-O Stretching in Q³ sites[4]
950-1100Asymmetric Si-O Stretching of SiO₄ tetrahedra[4]
810-830Si-O Stretching[4]
660-670Si-O-Si Bending[4]
440-450O-Si-O Bending[4]

Comparison with Other Analytical Techniques

While Raman and IR spectroscopy provide detailed information about the local chemical environment, a comprehensive characterization of this compound often requires a multi-technique approach. The following table compares these spectroscopic methods with other common analytical techniques.

Table 3: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedAdvantagesLimitations
Raman Spectroscopy Molecular vibrations, silicate polymerization (Qⁿ units), presence of functional groups.Non-destructive, minimal sample preparation, high spatial resolution (micro-Raman).Can be affected by fluorescence, weaker signal for some bonds.
Infrared (IR) Spectroscopy Molecular vibrations, presence of water and hydroxyl groups, silicate chain structure.High sensitivity to polar bonds, complementary to Raman.Sample preparation can be more involved (e.g., KBr pellets), water absorption can obscure spectral regions.
X-ray Diffraction (XRD) Crystalline phase identification, lattice parameters, degree of crystallinity, quantitative phase analysis.Well-established for phase identification, provides information on long-range order.Does not provide detailed information on local chemical bonding, less sensitive to amorphous phases.
Scanning Electron Microscopy (SEM) Surface morphology, particle size and shape, elemental composition (with EDS).High-resolution imaging of surface features, provides morphological context.Provides surface information only, elemental analysis is semi-quantitative.
Nuclear Magnetic Resonance (NMR) Local atomic environments of specific nuclei (e.g., ²⁹Si), silicate connectivity (Qⁿ speciation).Provides quantitative information on silicate polymerization, highly sensitive to local structure.Lower sensitivity, more complex instrumentation and data analysis.

Experimental Protocols

Raman Spectroscopy

A typical experimental setup for the Raman analysis of this compound involves a micro-Raman spectrometer.

  • Sample Preparation: A small amount of the this compound powder is placed on a microscope slide.

  • Instrumentation: A Raman microscope equipped with a laser source (e.g., 532 nm or 785 nm) is used. The choice of laser wavelength can be critical to avoid fluorescence.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to a spectrometer. The spectral range is typically set to cover the key vibrational modes of this compound (e.g., 100-4000 cm⁻¹). Multiple spectra are often collected and averaged to improve the signal-to-noise ratio.

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_data Data Processing Sample This compound Powder Slide Microscope Slide Sample->Slide Place on Microscope Raman Microscope Slide->Microscope Laser Focus Laser Microscope->Laser Collect Collect Scattered Light Laser->Collect Spectrometer Analyze with Spectrometer Collect->Spectrometer Average Average Spectra Spectrometer->Average Baseline Baseline Correction Average->Baseline Peak Peak Identification Baseline->Peak

Experimental workflow for Raman spectroscopy of this compound.
Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is commonly used for the IR analysis of this compound.

  • Sample Preparation: The KBr pellet method is frequently employed. A small amount of this compound powder (typically 1-2 mg) is mixed with dry potassium bromide (KBr) powder (around 200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FTIR spectrometer is used. A background spectrum of a pure KBr pellet is first collected.

  • Data Acquisition: The sample pellet is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 400-4000 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Sample This compound Powder Mix Mix Sample->Mix KBr KBr Powder KBr->Mix Press Press into Pellet Mix->Press Spectrometer FTIR Spectrometer Press->Spectrometer Background Collect Background (KBr) Spectrometer->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Ratio Ratio to Background SampleSpec->Ratio Baseline Baseline Correction Ratio->Baseline Peak Peak Identification Baseline->Peak

Experimental workflow for IR spectroscopy of this compound.

Logical Relationship of Characterization Techniques

A comprehensive understanding of this compound's structure and properties is best achieved by integrating data from multiple analytical techniques. The following diagram illustrates the logical relationship between the primary characterization methods.

Characterization_Logic cluster_techniques Analytical Techniques cluster_properties Material Properties Raman Raman Spectroscopy Local Local Structure (Bonding, Functional Groups) Raman->Local Poly Polymerization (Qn Species) Raman->Poly IR IR Spectroscopy IR->Local IR->Poly XRD X-ray Diffraction Long Long-Range Order (Crystallinity, Phase) XRD->Long SEM Scanning Electron Microscopy Morph Morphology (Size, Shape) SEM->Morph NMR NMR Spectroscopy NMR->Poly Local->Poly Long->Morph

Logical relationships between characterization techniques and material properties.

References

A Comparative Guide to Aluminum-Substituted Tobermorite for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pristine and aluminum-substituted tobermorite, a layered calcium silicate (B1173343) hydrate (B1144303) mineral. The incorporation of aluminum into the this compound lattice significantly alters its physicochemical properties, opening avenues for novel applications in materials science and potentially in drug delivery systems. This document summarizes key performance differences based on experimental data, details the methodologies for synthesis and characterization, and visualizes the underlying processes.

Data Presentation: Unsubstituted vs. Al-Substituted this compound

The substitution of silicon (Si⁴⁺) by aluminum (Al³⁺) in the silicate chains of this compound induces notable changes in its crystal structure, morphology, and functional properties. The following tables summarize the key quantitative differences reported in the literature.

Table 1: Comparison of Physicochemical Properties

PropertyUnsubstituted this compoundAl-Substituted this compoundKey Findings
Al/(Si+Al) Molar Ratio 0Up to ~0.15[1]The substitution of Al for Si is limited to approximately 15 at%.[1]
(002) Interplanar Spacing (Å) ~11.3Increases with Al content (e.g., 11.43 - 11.49 Å)[2][3][4]The larger ionic radius of Al³⁺ compared to Si⁴⁺ leads to an expansion of the crystal lattice.
Crystallinity Varies with synthesis timeAl³⁺ can decrease crystallinity at short curing times but increase it at longer durations.[5]Aluminum influences the kinetics of crystallization.
Morphology Platy-shaped crystalsTends to form lath-shaped or fibrous crystals[5]Al³⁺ alters the crystal growth habit.
Specific Surface Area & Pore Volume LowerHigher (especially with microwave synthesis)The change in morphology and potential for a more "loosened" structure can increase surface area.
Cation Adsorption Capacity (for Na⁺) LowerIncreased by up to 44% at an Al/(Si+Al) ratio of 0.15[1]The charge imbalance created by Al³⁺ substitution enhances the capacity for cation exchange.
Thermal Stability Recrystallizes to wollastonite at ~840°C[1]Recrystallization temperature can be shifted to higher temperatures (e.g., 850°C).[1]The formation of Al-O-Si bonds can enhance thermal stability.

Relevance to Drug Development

Recent studies have highlighted the potential of this compound as a biomaterial, particularly in drug delivery and tissue engineering. Synthetic tobermorites are reported to be biocompatible with bone tissue.[6] Their ion-exchange capabilities make them suitable carriers for therapeutic ions. For instance, this compound has been successfully used as a carrier for antimicrobial Ag⁺ and Zn²⁺ ions.[6]

The enhanced cation adsorption capacity of Al-substituted this compound is particularly relevant for drug delivery applications.[1] A higher adsorption capacity could translate to a greater loading capacity for cationic drugs or therapeutic ions. The altered surface properties and increased specific surface area may also influence the drug release kinetics, potentially enabling sustained release profiles. This makes Al-substituted this compound a promising candidate for incorporation into polymer composites for tissue regeneration or as a component in biocompatible bone cements for localized drug delivery.[6][7][8]

Experimental Protocols

The synthesis and characterization of Al-substituted this compound involve specific laboratory procedures. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of Al-Substituted this compound (Hydrothermal Method)

This protocol describes a common method for synthesizing Al-substituted this compound.

Materials:

Procedure:

  • Mixing of Reagents: The raw materials are mixed in deionized water to form a slurry. The molar ratios are carefully controlled to achieve the desired Ca/(Si+Al) and Al/(Si+Al) ratios. A typical Ca/(Si+Al) ratio is around 0.83.[1]

  • Hydrothermal Reaction: The slurry is sealed in a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is heated to a specific temperature, typically between 120°C and 180°C, and maintained for a set duration, which can range from a few hours to several days.[2][5][9]

  • Cooling and Washing: After the reaction, the autoclave is cooled to room temperature. The solid product is then filtered and washed repeatedly with deionized water to remove any unreacted reagents or soluble byproducts.

  • Drying: The final product is dried in an oven at a temperature typically around 60-105°C.[5]

Characterization Techniques

A suite of analytical techniques is employed to validate the substitution of aluminum and characterize the resulting material.

  • X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the synthesized product and to determine the interplanar spacing of the crystal lattice. A shift in the (002) diffraction peak to a lower angle indicates an increase in the interlayer spacing, confirming Al substitution.[1][2]

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): SEM is used to observe the morphology of the this compound crystals. EDS provides an elemental analysis of the sample, allowing for the quantification of the Al/(Si+Al) ratio in the final product.[1]

  • Thermogravimetric and Differential Scanning Calorimetry (TG-DSC): These techniques are used to study the thermal stability of the material. An exothermic peak around 840-850°C is characteristic of the recrystallization of this compound to wollastonite. Changes in the peak temperature and area can indicate the incorporation of aluminum.[1][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the material and to confirm the formation of Si-O-Al bonds.

  • Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) Spectroscopy: ²⁹Si and ²⁷Al MAS-NMR are powerful techniques to probe the local chemical environment of silicon and aluminum atoms. These methods can confirm that Al³⁺ is tetrahedrally coordinated and has substituted for Si⁴⁺ in the silicate chains.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships of Al substitution in the this compound lattice.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Application reagents Raw Materials (CaO, SiO₂, Al(OH)₃) mixing Mixing in Deionized Water reagents->mixing hydrothermal Hydrothermal Reaction (120-180°C) mixing->hydrothermal washing Washing & Filtration hydrothermal->washing drying Drying (60-105°C) washing->drying product Al-Substituted this compound drying->product xrd XRD product->xrd Phase & Lattice sem_eds SEM-EDS product->sem_eds Morphology & Composition tg_dsc TG-DSC product->tg_dsc Thermal Stability nmr MAS-NMR product->nmr Coordination drug_carrier Drug Carrier Development product->drug_carrier biomaterial Biomaterial for Tissue Regeneration product->biomaterial

Caption: Experimental workflow for the synthesis and characterization of Al-substituted this compound.

logical_relationship cluster_structural Structural Changes cluster_property Property Enhancements cluster_application Potential Applications al_substitution Al³⁺ Substitution for Si⁴⁺ in this compound Lattice lattice_expansion Increased Interlayer Spacing al_substitution->lattice_expansion morphology_change Lath-like/Fibrous Morphology al_substitution->morphology_change charge_imbalance Creation of Net Negative Charge al_substitution->charge_imbalance thermal_stability Enhanced Thermal Stability al_substitution->thermal_stability surface_area Increased Specific Surface Area morphology_change->surface_area adsorption Increased Cation Adsorption Capacity charge_imbalance->adsorption drug_delivery Drug Delivery Carrier adsorption->drug_delivery ion_exchange Ion Exchange Media adsorption->ion_exchange

Caption: Effects of Al substitution on the properties and applications of this compound.

References

Electron Microscopy vs. Alternatives for Morphological Analysis of Tobermorite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate morphology of Tobermorite is crucial for its application in various fields, including advanced materials and biomedicine. This guide provides an objective comparison of electron microscopy techniques with other key analytical methods for the morphological characterization of this compound, supported by experimental data and detailed protocols.

This compound, a crystalline calcium silicate (B1173343) hydrate (B1144303) (C-S-H), exhibits a range of morphologies, from plate-like and lath-like crystals to fibrous networks, which significantly influence its material properties.[1][2] Electron microscopy, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers direct visualization of these structures at high resolution. However, a comprehensive analysis often requires complementary techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to build a complete picture of its structural and surface characteristics.

Comparative Analysis of Morphological Techniques

The selection of an analytical technique for this compound morphology depends on the specific information required. While electron microscopy provides direct imaging, other methods offer quantitative data on crystallinity, surface topography, and phase composition.

TechniqueInformation ProvidedResolutionSample PreparationKey AdvantagesLimitations
Scanning Electron Microscopy (SEM) Surface topography, particle shape and size, morphology of crystal aggregates.[1][3]~1-10 nmRelatively simple: mounting and sputter coating.High depth of field, excellent for visualizing 3D surface features and crystal habits.[4]Provides surface information only; resolution is lower than TEM. Characterization can be difficult for densely packed aggregates.[1]
Transmission Electron Microscopy (TEM) Internal structure, crystal lattice, defects, crystallinity, and selected area electron diffraction (SAED) for phase identification.[5]<1 nmComplex: ultra-thin sectioning or dispersion of nanoparticles.Extremely high resolution, capable of imaging atomic lattices and identifying nanocrystalline domains.[5]Requires very thin, electron-transparent samples; sample preparation can introduce artifacts.[6][7]
Atomic Force Microscopy (AFM) High-resolution 3D surface topography, surface roughness, and adhesion force measurements.[8][9]Angstrom to nanometer scale.Minimal: sample is mounted on a flat substrate.Can operate in various environments (air, liquid); provides quantitative height information and surface property mapping.[8][10]Scan area is typically small; susceptible to tip-sample interaction artifacts.[9]
X-ray Diffraction (XRD) Crystal structure, phase identification and quantification, crystallite size, and lattice parameters.[11][12]Not an imaging technique.Simple: requires a powdered sample.Excellent for identifying crystalline phases and determining the degree of crystallinity.[11][13]Provides average structural information from a bulk sample, not direct visualization of morphology. Observable particle shapes in SEM may not equal the coherently scattering domains detected by XRD.[1]

Key Experimental Protocols

Detailed and appropriate sample preparation is critical for obtaining high-quality data from electron microscopy.

Protocol 1: Sample Preparation for SEM Analysis of this compound

This protocol outlines the standard procedure for preparing powdered or solid this compound samples for SEM imaging.

  • Sample Mounting:

    • For powdered samples, affix a double-sided conductive carbon tab to an aluminum SEM stub.

    • Gently press the stub onto the this compound powder until a thin, even layer is formed.

    • Use a gentle stream of compressed air to remove any loose powder that is not adhered to the tape.

    • For solid samples (e.g., autoclaved aerated concrete), a small fragment can be mounted directly onto the stub using conductive carbon tape or silver paint.[14] Ensure the sample is securely fixed.

  • Drying:

    • Ensure the sample is completely dry to prevent outgassing in the high-vacuum chamber of the microscope. This can be achieved by drying at 60°C or under vacuum.[4]

  • Sputter Coating:

    • Place the mounted stub into a sputter coater.

    • Coat the sample with a thin (5-10 nm) layer of a conductive material, typically gold or gold-palladium, to prevent electrical charging under the electron beam.[14]

  • Imaging:

    • Transfer the coated sample into the SEM chamber.

    • Apply an accelerating voltage typically in the range of 15-20 kV for morphological analysis.[15]

    • Adjust focus and magnification to acquire high-resolution images of the this compound morphology.

Protocol 2: Sample Preparation for TEM Analysis of this compound

This protocol describes a common method for preparing this compound samples for TEM analysis, which requires electron-transparent specimens.

  • Sample Dispersion:

    • Disperse a small amount of the this compound powder in a suitable solvent like ethanol (B145695) or isopropanol.

    • Use an ultrasonic bath for 5-10 minutes to break up agglomerates and create a fine, stable suspension.

  • Grid Preparation:

    • Place a drop of the suspension onto a TEM grid (typically a copper grid with a thin carbon support film).

    • Allow the solvent to evaporate completely in a dust-free environment, leaving the this compound particles distributed on the carbon film.

  • Staining (Optional):

    • For certain applications requiring enhanced contrast, negative staining can be applied, although it is less common for crystalline material analysis.[6]

  • Drying and Storage:

    • Ensure the grid is completely dry before inserting it into the microscope.

    • Store the prepared grids in a dedicated grid box under vacuum or in a desiccator to prevent contamination.[16]

  • Imaging:

    • Load the TEM grid into the specimen holder and insert it into the microscope.

    • Operate at a high accelerating voltage (e.g., 200 kV) to achieve high resolution.

    • Acquire bright-field images to observe morphology and use selected area electron diffraction (SAED) to analyze the crystal structure of individual particles.[5]

Visualizing the Analytical Workflow

Understanding the process from sample to result is key. The following diagrams illustrate the typical workflow for this compound analysis and the relationship between the different techniques.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation Synthesis This compound Synthesis / Raw Material Sampling Drying Drying Synthesis->Drying Grinding Grinding / Powdering Drying->Grinding Dispersion Dispersion in Solvent (for TEM/AFM) Grinding->Dispersion Mounting Mounting on Stub/Substrate (for SEM/AFM) Grinding->Mounting XRD XRD Analysis Grinding->XRD Powder Dispersion->Mounting TEM TEM Analysis Dispersion->TEM Drop on Grid Coating Sputter Coating (for SEM) Mounting->Coating AFM AFM Analysis Mounting->AFM SEM SEM Analysis Coating->SEM Morphology Morphology & Particle Size SEM->Morphology TEM->Morphology Internal Internal Structure & Crystallinity TEM->Internal Topography Surface Topography AFM->Topography Phase Phase Composition & Crystal Structure XRD->Phase

Fig 1. General experimental workflow for the morphological analysis of this compound.

G cluster_microscopy Direct Imaging (Microscopy) cluster_diffraction Indirect/Bulk Analysis This compound This compound Morphology SEM SEM (Surface Morphology) This compound->SEM Provides TEM TEM (Internal Structure, Lattice) This compound->TEM Provides AFM AFM (3D Surface Topography) This compound->AFM Provides XRD XRD (Crystallinity, Phase ID) This compound->XRD Informs SEM->TEM Lower Resolution SEM->XRD Visual vs. Structural Average TEM->AFM Internal vs. Surface

Fig 2. Logical relationship between techniques for this compound analysis.

Conclusion

The morphological analysis of this compound is best achieved through a multi-technique approach. SEM is indispensable for initial characterization of surface morphology and particle habit.[1][4] For higher resolution and to investigate the internal crystal structure, TEM is the technique of choice.[5][17] AFM provides complementary quantitative data on surface topography at the nanoscale, which is particularly useful for studying surface interactions.[8] Finally, XRD is essential for phase identification and quantifying crystallinity, providing a bulk structural context to the morphological observations made by microscopy.[11] By combining these methods, researchers can gain a comprehensive understanding of this compound's structure-property relationships.

References

Comparing the ion exchange selectivity of Tobermorite for different cations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tobermorite, a crystalline hydrated calcium silicate, has garnered significant attention for its potential applications in ion exchange processes, including the removal of heavy metal contaminants and the controlled release of therapeutic ions. Its unique layered structure, analogous to some clay minerals and zeolites, allows for the exchange of interlayer cations. This guide provides a comparative overview of the ion exchange selectivity of this compound for various cations, supported by experimental data and detailed methodologies.

Comparative Ion Exchange Selectivity of this compound

The ion exchange selectivity of this compound is influenced by several factors, including the type of this compound (e.g., unsubstituted, aluminum-substituted), the nature of the exchanging cation (e.g., charge, hydrated radius), and the experimental conditions (e.g., pH, initial concentration). The following tables summarize the quantitative data on the ion exchange performance of this compound for a range of cations.

Heavy Metal Cation Removal
CationThis compound TypeInitial Concentration (mg/L)pHContact Time (h)Removal Efficiency (%)Maximum Adsorption Capacity (mg/g)Reference
Pb²⁺Synthetic200 - 100051299.65-[1]
Pb²⁺Mesoporous1004-99.97338.98[2]
Cd²⁺Synthetic200 - 100051295.14-[1]
Cd²⁺Synthetic2502.5 - 8.510>99.639.18[3]
Cd²⁺Mesoporous1005-78.64105.37[2]
Ni²⁺Synthetic----256.31[3]
Zn²⁺[Al³⁺+Na⁺]-substituted----206
Cu²⁺[Al³⁺+Na⁺]-substituted----279
Co²⁺[Al³⁺+Na⁺]-substituted-----
Fe²⁺Unsubstituted1000 ppm--High-[2]
Selectivity Series for Various Cations

The general selectivity of this compound for different cations has been reported in several studies. These selectivity series provide a qualitative comparison of the affinity of this compound for various ions.

  • Heavy Metals: A study on Al-substituted this compound synthesized from waste materials showed the following preference for divalent heavy metal cations: Pb²⁺ > Zn²⁺ > Cd²⁺ > Ni²⁺.

  • Divalent Metals: For unsubstituted this compound, the order of ion uptake was found to be: Fe²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Cu²⁺ > Mn²⁺ > Hg²⁺ > Cd²⁺ > Pb²⁺[2].

  • Alkali and Alkaline Earth Metals: In Al-substituted tobermorites, the selectivity for alkaline earth metals is Ba²⁺ > Sr²⁺ > Mg²⁺. For alkali metals, the presence of larger cations like K⁺ can hinder the uptake of Cs⁺, while smaller cations like Na⁺ and Li⁺ have less of an inhibitory effect.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the execution of ion exchange experiments, as cited in the supporting literature.

Synthesis of Unsubstituted 11 Å this compound

This protocol describes a conventional hydrothermal method for synthesizing unsubstituted this compound.

Materials:

  • Calcium oxide (CaO)

  • Silicon dioxide (SiO₂) (e.g., quartz or silica (B1680970) fume)

  • Deionized water

Procedure:

  • Mix CaO and SiO₂ in a molar ratio of 0.83 (CaO/SiO₂).

  • Add deionized water to the mixture to achieve a water-to-solid ratio of 10.0.

  • Place the slurry into a PTFE-lined autoclave.

  • Heat the autoclave to 180-200°C and maintain this temperature for 8 to 72 hours[4].

  • After the reaction, cool the autoclave to room temperature.

  • Filter the solid product and wash it with deionized water and then with acetone (B3395972) to minimize carbonation.

  • Dry the final product at 105°C overnight.

Synthesis of Aluminum-Substituted this compound

This method utilizes industrial by-products for the synthesis of Al-substituted this compound.

Materials:

  • Source of CaO (e.g., lime)

  • Source of SiO₂ and Al₂O₃ (e.g., fly ash, waste glass)

  • Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Prepare a mixture of the calcium, silicon, and aluminum sources to achieve a Ca/(Si+Al) molar ratio of approximately 0.8 and an Al/(Si+Al) molar ratio between 0.1 and 0.15.

  • Suspend the solid mixture in a 1 M NaOH solution.

  • Transfer the suspension to a Teflon-lined Parr bomb.

  • Heat the bomb at 120-175°C for 24 hours.

  • After cooling, separate the solid product by filtration.

  • Wash the product with distilled water until the pH of the washing water is neutral.

  • Dry the Al-substituted this compound at 50°C.

Batch Ion Exchange Experiments

This protocol outlines the procedure for evaluating the ion exchange capacity of this compound for various cations.

Materials:

  • Synthesized this compound

  • Stock solutions of the target cations (e.g., Pb(NO₃)₂, CdCl₂, etc.) of known concentration

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

Procedure:

  • Accurately weigh a specific amount of this compound (e.g., 0.1 g) and place it into a series of flasks.

  • Add a defined volume (e.g., 25 mL) of the cation solution with a known initial concentration to each flask.

  • Adjust the initial pH of the solutions to the desired value.

  • Seal the flasks and shake them at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time to reach equilibrium (typically 24 hours).

  • After equilibration, separate the solid and liquid phases by centrifugation or filtration.

  • Analyze the supernatant for the final concentration of the cation using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculate the amount of cation exchanged per unit mass of this compound.

Determination of Cation Exchange Capacity (CEC)

This protocol describes a common method for determining the CEC of this compound.

Materials:

Procedure:

  • Saturate a known mass of this compound with NH₄⁺ ions by repeatedly washing with the 1 M NH₄OAc solution.

  • Remove the excess NH₄OAc solution by washing with 95% ethanol until the leachate is free of ammonium ions.

  • Displace the adsorbed NH₄⁺ ions by leaching with a 1 M KCl solution.

  • Determine the concentration of NH₄⁺ in the KCl leachate using a suitable analytical method, such as distillation and titration, or ion chromatography.

  • The CEC is then calculated and expressed in milliequivalents per 100 grams of this compound (meq/100g).

Visualizing the Ion Exchange Process

The following diagrams illustrate the fundamental principles and workflows described in this guide.

Ion_Exchange_Process cluster_this compound This compound Structure cluster_solution Aqueous Solution This compound Ca²⁺ Interlayer Cations [Si₆O₁₈H₂]ⁿ⁻ Silicate Layers Ca_ion Ca²⁺ This compound:f0->Ca_ion Cation Release M_ion Mⁿ⁺ M_ion->this compound:f0 Cation Uptake

Caption: Schematic of the ion exchange mechanism in this compound.

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_exchange Ion Exchange Experiment s1 Mixing Precursors (CaO, SiO₂, H₂O) s2 Hydrothermal Treatment (180-200°C) s1->s2 s3 Washing & Drying s2->s3 e1 This compound + Cation Solution s3->e1 Synthesized this compound e2 Equilibration (Shaking) e1->e2 e3 Solid-Liquid Separation e2->e3 e4 Analysis of Supernatant e3->e4

References

Unraveling the Nanostructure of Tobermorite: A Comparative Guide to Structural Refinement using Rietveld Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the application of Rietveld analysis for the structural refinement of Tobermorite, with a comparative look at alternative techniques. This guide provides an objective overview supported by experimental data to aid in the selection of appropriate analytical methods for this complex calcium silicate (B1173343) hydrate (B1144303) mineral.

This compound, a key component in autoclaved aerated concrete and a natural analogue for the binding phase in many cementitious materials, possesses a complex layered crystal structure that dictates the material's macroscopic properties.[1][2][3] Accurate structural characterization is therefore paramount for understanding and predicting its performance. Rietveld analysis of X-ray diffraction (XRD) data has emerged as a powerful technique for in-depth structural refinement of this nanocrystalline material.[1][2][4]

This guide provides a comprehensive comparison of Rietveld analysis with other common analytical methods for this compound, presenting quantitative data, detailed experimental protocols, and a visual workflow to assist researchers in their structural investigations.

Rietveld Analysis in Focus: A Powerful Tool for this compound

Rietveld refinement is a full-pattern fitting method that models the entire powder XRD pattern of a crystalline material.[5] This approach allows for the refinement of various structural parameters, including lattice parameters, atomic positions, site occupancies, and crystallite size, providing a detailed picture of the material's crystal structure.[1][2][4]

The application of Rietveld analysis to this compound has proven effective in determining the influence of chemical substitutions (e.g., Al³⁺) on its lattice parameters and domain sizes.[1][2][6] Studies have successfully used different crystal structure models of this compound, such as the monoclinic ordered Merlino this compound and the orthorhombic disordered Hamid this compound, as starting points for the refinement.[4]

Comparative Analysis: Rietveld vs. Alternative Techniques

While Rietveld analysis is a robust method, other techniques are also employed for the characterization of this compound. The following table provides a comparison of Rietveld analysis with Scanning Electron Microscopy (SEM) and the Reference Intensity Ratio (RIR) method.

FeatureRietveld Analysis (XRD)Scanning Electron Microscopy (SEM)Reference Intensity Ratio (RIR) Method (XRD)
Primary Output Crystal structure parameters (lattice parameters, atomic positions), quantitative phase analysis, crystallite size and microstrain.[1][2][4]High-resolution images of surface morphology and microstructure.[1][2][6]Quantitative phase analysis.[5][7][8][9]
Structural Information Detailed atomic-scale structural information. Can handle complex and disordered structures.[4][10]Provides morphological information (e.g., lath-like shapes) but no direct crystal structure data.[2][6]Limited to phase quantification; no detailed structural refinement.[8][9]
Accuracy in Quantification High accuracy (often within ±3 wt.%) for crystalline phases.[5][7] Can be less accurate for amorphous phases without internal standards.[11]Not a primary quantitative technique for phase abundance.Good accuracy (often within ±3 wt.%), but can be less accurate than Rietveld for complex mixtures.[5][7][8][9]
Sample Requirements Homogeneous powder sample.[5]Conductive coating may be required. Provides surface information.Homogeneous powder sample.[5]
Handling of Disorder Can model and refine certain types of structural disorder.[4][10][12]Can visualize morphological heterogeneity but does not quantify structural disorder.Not suitable for analyzing structural disorder.
Limitations Requires a good starting crystal structure model. Can be complex to perform. Fails to accurately quantify phases with unknown structures.[8][9]Provides surface information only. Limited in providing bulk structural information.[2]Requires accurate RIR values for all phases, which may not be available. Less accurate for samples with significant peak overlap.[8][9]

Quantitative Data from Experimental Studies

The following table summarizes exemplary quantitative data from studies utilizing Rietveld analysis for this compound, showcasing the precision of this technique in determining structural parameters.

Sample/StudyMethodRefined Lattice Parameters (Å)Key Finding
This compound in AAC[1]Rietveld Refinementa, b, and c parameters calculated with a standard deviation of ~0.005 Å.Al³⁺ incorporation leads to a larger c-parameter.[1]
C-S-H with this compound-like structure[4]Rietveld RefinementAnisotropic crystallite size refinement performed.C-S-H has a nanocrystalline disordered structure with preferred elongation in the plane of the Ca interlayer.[4]
Normal this compound from Urals[10]Single-crystal X-ray diffractiona' = 6.732(2), b' = 7.368(1), c' = 22.680(4), γ = 123.18(1)°Provides highly accurate cell parameters for well-crystallized specimens.[10]
Anomalous this compound from Wessels mine[10]Single-crystal X-ray diffractiona = 11.265(2), b = 7.386(1), c = 44.970(9) (Orthorhombic); a = 6.735(2), b = 7.385(1), c = 22.487(4), γ = 123.25(1)° (Monoclinic)Demonstrates the ability to resolve different polytypes.[10]

Experimental Protocol: Rietveld Refinement of this compound

A generalized protocol for performing Rietveld refinement on this compound samples is outlined below. Specific parameters will vary depending on the instrument and software used.

1. Sample Preparation:

  • Grind the this compound-containing sample to a fine, homogeneous powder (typically <10 µm) to minimize preferred orientation effects.

  • Spray-drying is a recommended method to further reduce preferred orientation.[5][7]

  • For quantitative analysis of samples containing amorphous phases, an internal standard (e.g., 20 wt% rutile or corundum) can be added.[11][13]

2. Data Collection (Powder X-ray Diffraction):

  • Use a high-resolution powder diffractometer, preferably with a monochromatic X-ray source (e.g., Cu Kα).

  • Collect data over a wide 2θ range (e.g., 5-80°) with a small step size (e.g., 0.02°) and sufficient counting time to obtain good statistics.

  • Sample spinning is often employed during data collection to average out crystallite orientation.

3. Rietveld Refinement Procedure:

  • Software: Utilize specialized Rietveld refinement software such as TOPAS, MAUD, GSAS, or X'Pert HighScore Plus.[4][13][14]

  • Initial Model: Start with a known crystal structure model for this compound (e.g., from the Inorganic Crystal Structure Database - ICSD). Both monoclinic and orthorhombic models have been used successfully.[4]

  • Refinement Steps:

    • Scale Factor and Background: Begin by refining the scale factor and modeling the background using a suitable function (e.g., Chebyshev polynomial).

    • Lattice Parameters and Peak Shape: Refine the unit cell parameters and the peak shape parameters to account for instrumental and sample-related broadening.

    • Atomic Parameters: Sequentially refine the atomic coordinates and isotropic displacement parameters (B-factors). For higher quality data, anisotropic displacement parameters can be refined for specific atoms.[10]

    • Preferred Orientation: If significant preferred orientation is present, apply a correction model (e.g., March-Dollase).

    • Quantitative Analysis: For multiphase samples, the scale factors of each phase are refined to determine their weight fractions.

  • Goodness-of-Fit: Monitor the refinement progress using goodness-of-fit indicators such as Rwp (weighted profile R-factor), Rexp (expected R-factor), and GOF or χ² (Goodness of Fit = Rwp/Rexp). A GOF value close to 1 indicates a good fit.

Workflow for Rietveld Refinement of this compound

The following diagram illustrates the logical workflow of the Rietveld analysis process for the structural refinement of this compound.

Rietveld_Workflow cluster_Data_Collection Data Collection cluster_Refinement Rietveld Refinement cluster_Output Output Sample_Prep Sample Preparation XRD_Measurement XRD Measurement Sample_Prep->XRD_Measurement Initial_Model Select Initial Crystal Structure Model XRD_Measurement->Initial_Model Refine_Instrumental Refine Scale Factor, Background & Peak Shape Initial_Model->Refine_Instrumental Refine_Structural Refine Lattice Parameters & Atomic Positions Refine_Instrumental->Refine_Structural Refine_Microstructure Refine Crystallite Size & Microstrain Refine_Structural->Refine_Microstructure Goodness_of_Fit Assess Goodness-of-Fit (Rwp, GOF) Refine_Structural->Goodness_of_Fit Refine_Microstructure->Goodness_of_Fit Structural_Parameters Refined Structural Parameters Goodness_of_Fit->Structural_Parameters Quantitative_Analysis Quantitative Phase Analysis Goodness_of_Fit->Quantitative_Analysis

Caption: Workflow of Rietveld analysis for this compound structural refinement.

References

A Comparative Guide to Normal and Anomalous Tobermorite for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of normal and anomalous tobermorite, focusing on their distinct structural, chemical, and thermal properties. The information is intended for researchers, scientists, and professionals in drug development who utilize or study these materials.

The primary distinction between normal and anomalous this compound lies in their response to thermal treatment. Normal this compound undergoes a characteristic shrinkage upon dehydration at approximately 300°C, while anomalous this compound does not exhibit this change.[1][2][3] This fundamental difference is attributed to variations in their crystal structure and chemical composition, particularly the presence of interlayer calcium ions.

Key Distinguishing Properties

The defining characteristic of normal this compound is its transformation to a 9.3 Å phase upon heating, a result of losing interlayer water.[1][4] In contrast, anomalous this compound maintains its 11 Å basal spacing under similar conditions.[1][4] This stability in anomalous this compound is linked to a lower content of "zeolitic" or interlayer calcium cations and a higher aluminum content within its structure.[5][6]

Normal this compound's structure contains "zeolitic" calcium cations and water molecules within its structural cavities.[1] The absence of these "zeolitic" calcium cations in anomalous this compound is a key structural differentiator.[1][6]

Comparative Data

The following tables summarize the key quantitative differences between normal and anomalous this compound based on experimental findings.

PropertyNormal this compoundAnomalous this compoundReference
Thermal Behavior (at 300°C) Shrinks to a 9.3 Å basal spacing.[1][4]Maintains an 11.3 Å basal spacing.[1][4][1][4]
"Zeolitic" Ca Cations Present in structural cavities.[1]Absent from structural cavities.[1][6][1][6]
Aluminum Content Generally lower.Often higher.[5][5]
Crystal System Monoclinic (MDO2 polytype).[1][7]Orthorhombic (MDO1 polytype) & Monoclinic (MDO2 polytype).[1][7][1][7]

Table 1: Key Differences between Normal and Anomalous this compound.

ParameterNormal this compound (from Bašenov, Urals)Anomalous this compound (from Wessels mine)Reference
Space Group B11m.[1][7][8]F2dd (MDO1), B11m (MDO2).[1][7][8][1][7][8]
a (Å) 6.732(2).[1][7][8]11.265(2) (MDO1), 6.735(2) (MDO2).[1][7][8][1][7][8]
b (Å) 7.368(1).[1][7][8]7.386(1) (MDO1), 7.385(1) (MDO2).[1][7][8][1][7][8]
c (Å) 22.680(4).[1][7][8]44.970(9) (MDO1), 22.487(4) (MDO2).[1][7][8][1][7][8]
γ (°) (for B11m) 123.18(1).[1][7][8]123.25(1).[1][7][8][1][7][8]
Ideal Composition [Si₆O₁₆(OH)].[1][7][Si₆O₁₅(OH)₂].[1][7][1][7]
Crystal Chemical Formula Ca₅Si₆O₁₆(OH)₂·4H₂O (generalized).[1]Ca₄Si₆O₁₅(OH)₂·5H₂O.[1][1]

Table 2: Crystallographic and Chemical Formula Data.

Experimental Protocols for Differentiation

The following are detailed methodologies for key experiments used to distinguish between normal and anomalous this compound.

1. X-ray Diffraction (XRD) for Thermal Behavior Analysis

  • Objective: To determine the change in basal spacing (d₀₀₂) upon heating, which is the primary method for differentiation.

  • Protocol:

    • Prepare a powdered sample of the this compound specimen.

    • Mount the sample on a high-temperature stage within an X-ray diffractometer.

    • Collect an initial XRD pattern at room temperature to identify the characteristic 11.3 Å peak.

    • Heat the sample in situ to 300°C.

    • Collect XRD patterns at intervals during heating and after stabilization at 300°C.

    • Analysis: For normal this compound, the d₀₀₂ peak will shift from 11.3 Å to approximately 9.3 Å.[1][4] For anomalous this compound, this peak will remain at 11.3 Å.[1][4]

2. Thermal Analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC)

  • Objective: To observe the dehydration and dehydroxylation processes and identify phase transitions.

  • Protocol:

    • Place a known mass of the this compound sample in a crucible.

    • Heat the sample from room temperature to approximately 1200°C at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., static air or vacuum).

    • Simultaneously record the mass loss (TGA) and heat flow (DSC).

    • Analysis: Normal this compound will show a distinct mass loss corresponding to the dehydration and transformation to the 9 Å phase around 300°C.[4] Anomalous this compound will exhibit a more continuous mass loss without the sharp transition associated with the lattice shrinkage.[4][9]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To probe the local chemical environment of silicon and aluminum atoms, providing insights into the silicate (B1173343) chain structure and Al substitution.

  • Protocol:

    • ²⁹Si and ²⁷Al Magic Angle Spinning (MAS) NMR spectra are collected on a solid-state NMR spectrometer.

    • For ²⁹Si MAS NMR, signals around -81 ppm and -85 ppm correspond to bridging and non-bridging Q² Si-O-Al and Si-O-Si linkages, while signals at -92 ppm and -96 ppm are due to branching Q³ Si-O-Al and Si-O-Si bonds.[10]

    • For ²⁷Al MAS NMR, distinct coordination sites can be resolved to understand the degree of structural order.[10]

    • Analysis: Differences in the relative intensities and positions of these peaks can indicate variations in silicate polymerization and aluminum incorporation, which are correlated with normal and anomalous characteristics.[5][10]

Visualizing the Distinguishing Workflow

The following diagrams illustrate the logical workflow for distinguishing between normal and anomalous this compound and the key structural differences.

Distinguishing_Workflow cluster_input Sample Input cluster_analysis Experimental Analysis cluster_results Results Interpretation cluster_classification Classification This compound This compound Sample XRD X-ray Diffraction (with heating to 300°C) This compound->XRD Thermal_Analysis Thermal Analysis (TGA/DSC) This compound->Thermal_Analysis Spectroscopy Spectroscopy (NMR, Raman) This compound->Spectroscopy Basal_Spacing Basal Spacing at 300°C XRD->Basal_Spacing Normal Normal this compound Basal_Spacing->Normal Shrinks to ~9.3 Å Anomalous Anomalous this compound Basal_Spacing->Anomalous Remains at ~11.3 Å

Caption: Workflow for distinguishing normal and anomalous this compound.

Structural_Comparison Normal Normal this compound Interlayer contains: - 'Zeolitic' Ca²⁺ ions - Water molecules Thermal Behavior: Shrinks on dehydration Anomalous Anomalous this compound Interlayer contains: - Water molecules only Thermal Behavior: Does not shrink on dehydration Normal->Anomalous Key Difference: Absence of 'zeolitic' Ca²⁺

Caption: Key structural differences between normal and anomalous this compound.

References

Unveiling the Atomic Blueprint of Tobermorite: A Comparative Guide to NMR and XRD Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Tobermorite's structure, a multi-faceted analytical approach is paramount. This guide provides a detailed comparison of two powerful techniques, Nuclear Magnetic Resonance (NMR) and X-ray Diffraction (XRD) spectroscopy, in the cross-characterization of this critical calcium-silicate-hydrate mineral. By leveraging the complementary nature of these methods, a more complete picture of this compound's short- and long-range atomic ordering can be achieved.

This compound, a key component in cements and a potential candidate for advanced material applications, possesses a complex layered structure that dictates its physical and chemical properties. While XRD provides invaluable information about the crystalline phases and long-range order, NMR offers a window into the local chemical environment and short-range order, including details about the silicate (B1173343) chain structure and the incorporation of other elements.

Quantitative Data Summary: NMR and XRD in this compound Analysis

The following table summarizes key quantitative parameters obtainable from NMR and XRD spectroscopy in the analysis of this compound, offering a direct comparison of their capabilities.

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyX-ray Diffraction (XRD) Spectroscopy
Primary Information Local atomic environments, connectivity, and short-range order.Crystalline phases, lattice parameters, and long-range order.
Key Quantitative Outputs - Chemical shifts (δ) for 29Si (Qn speciation) and 27Al (coordination).[1] - Quadrupolar product parameters (PQ) for nuclei like 27Al.[1] - Relative abundance of different silicate (Qn) and aluminate species.[2][3]- Lattice parameters (a, b, c, α, β, γ).[4] - Crystallite size.[5] - Phase quantification (wt%).[5] - Degree of crystallinity.[6] - Basal spacing (d-spacing).[7][8]
Typical Values for this compound - 29Si δ: Q2 (-81 to -85 ppm), Q3 (-92 to -96 ppm).[1] - 27Al δ: [4]Al (~58-66 ppm).[1][9]- 11 Å this compound characteristic peaks at ~7.9°, 29.1°, and 30.1° 2θ (Cu Kα).[5][10] - Basal spacing of ~11 Å or ~14 Å.[4][7]
Detection Limit Can detect amorphous or poorly crystalline phases not easily observed by XRD.[1]Typically requires a few weight percent of a crystalline phase for detection.
Sample Requirements Solid powder.Solid powder, thin film, or single crystal.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the replication and interpretation of results. Below are detailed protocols for the analysis of this compound using both NMR and XRD spectroscopy.

Solid-State NMR Spectroscopy (29Si and 27Al MAS NMR)
  • Sample Preparation: this compound samples are typically dried to remove excess water and ground into a fine powder to ensure homogeneity and efficient packing into the NMR rotor.

  • Instrumentation: Experiments are performed on a solid-state NMR spectrometer equipped with a Magic Angle Spinning (MAS) probe.

  • 29Si MAS NMR:

    • A typical experiment involves a single-pulse excitation sequence with high-power proton decoupling.

    • The sample is spun at the magic angle (54.74°) at a moderate spinning speed (e.g., 5-10 kHz) to average out anisotropic interactions.

    • A recycle delay of sufficient length is used to allow for complete relaxation of the 29Si nuclei.

    • Chemical shifts are referenced to an external standard, such as tetramethylsilane (B1202638) (TMS).

  • 27Al MAS NMR:

    • Due to the quadrupolar nature of the 27Al nucleus, specialized techniques like Multiple-Quantum Magic Angle Spinning (MQMAS) or Cross-Polarization Magic Angle Spinning (CP-MAS) may be employed to obtain high-resolution spectra.[1][9]

    • 27Al{1H} CP-MAS can be used to probe the protonation environment of the aluminum sites.[1]

    • A high magnetic field strength is advantageous for reducing quadrupolar broadening and improving spectral resolution.

    • Chemical shifts are referenced to an aqueous solution of Al(NO3)3.

Powder X-ray Diffraction (XRD)
  • Sample Preparation: A small amount of the powdered this compound sample is gently pressed into a sample holder to create a flat, level surface. Care is taken to minimize preferred orientation of the crystallites.

  • Instrumentation: A powder X-ray diffractometer operating in Bragg-Brentano geometry is commonly used.

  • Data Acquisition:

    • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation).

    • The detector scans over a range of 2θ angles (e.g., 5° to 70°) to collect the diffraction pattern.

    • The step size and counting time are optimized to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction databases (e.g., the ICDD Powder Diffraction File).

    • Rietveld refinement can be used for quantitative phase analysis and to refine lattice parameters.[4]

    • The Scherrer equation can be applied to estimate the crystallite size from the peak broadening.

Visualizing the Cross-Characterization Workflow and Data Synergy

To better illustrate the interplay between NMR and XRD in the analysis of this compound, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical relationship between the information obtained from each technique.

experimental_workflow cluster_sample Sample Preparation cluster_xrd XRD Analysis cluster_nmr NMR Analysis cluster_interpretation Data Interpretation & Cross-Characterization Tobermorite_Sample This compound Sample Grinding Grinding Tobermorite_Sample->Grinding Drying Drying Grinding->Drying XRD_Acquisition XRD Data Acquisition Drying->XRD_Acquisition NMR_Acquisition NMR Data Acquisition (29Si & 27Al MAS) Drying->NMR_Acquisition Phase_ID Phase Identification XRD_Acquisition->Phase_ID Crystallinity Crystallinity Assessment Phase_ID->Crystallinity Lattice_Parameters Lattice Parameter Refinement Phase_ID->Lattice_Parameters Interpretation Comprehensive Structural Model Crystallinity->Interpretation Lattice_Parameters->Interpretation Qn_Speciation Qn Speciation (29Si) NMR_Acquisition->Qn_Speciation Al_Coordination Al Coordination (27Al) NMR_Acquisition->Al_Coordination Connectivity Silicate/Aluminate Connectivity Qn_Speciation->Connectivity Al_Coordination->Connectivity Connectivity->Interpretation

Figure 1. Experimental workflow for the cross-characterization of this compound using XRD and NMR.

Figure 2. Relationship between structural information from XRD and NMR for this compound.

References

Safety Operating Guide

Proper Disposal of Tobermorite: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of Tobermorite based on available safety information for similar materials. It is not a substitute for local, state, and federal regulations, nor for the specific protocols of your institution. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific disposal requirements.

This compound, a calcium silicate (B1173343) hydrate (B1144303) mineral, is a stable solid material commonly found in cement and concrete.[1][2] While generally considered to have low toxicity, proper handling and disposal are essential to maintain a safe laboratory environment. The disposal procedure for this compound waste depends on whether it is pure or contaminated with other hazardous substances.

Immediate Safety and Handling

Before handling this compound, especially in powdered form, it is crucial to wear appropriate Personal Protective Equipment (PPE) to prevent potential irritation.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to protect from dust particles.

  • Respiratory Protection: A dust mask or respirator should be worn if there is a risk of inhaling this compound powder to prevent respiratory irritation.[3]

Spill Response:

  • In case of a spill, avoid generating dust.

  • If the material is dry, gently sweep or vacuum the spilled powder.

  • If the material is wet, absorb it with an inert material and place it in a suitable container for disposal.

  • Ensure the area is well-ventilated.

Disposal Procedures

The primary consideration for the disposal of this compound is its purity. Uncontaminated this compound can often be disposed of as non-hazardous solid waste, while contaminated this compound must be handled as hazardous waste.

Step 1: Waste Identification and Segregation

  • Uncontaminated this compound: If the this compound waste is pure and has not come into contact with any hazardous chemicals, it can likely be disposed of as non-hazardous solid waste. However, this must be verified with your institution's EHS office.

  • Contaminated this compound: If the this compound waste is mixed with or has come into contact with hazardous materials (e.g., heavy metals, organic solvents, toxic compounds), it must be treated as hazardous waste.[3] Do not mix this compound waste with other chemical waste unless instructed to do so by a qualified professional.[4]

Step 2: Packaging and Labeling

  • Uncontaminated this compound: Place the solid waste in a sturdy, sealable container to prevent leakage or dust generation. Label the container clearly as "Uncontaminated this compound Waste" or as directed by your institution.

  • Contaminated this compound:

    • Place the waste in a container compatible with the hazardous contaminants.[5] The container must be securely sealed to prevent leaks.[5]

    • Label the container with a "Hazardous Waste" tag.[5] The label must include:

      • The words "Hazardous Waste."

      • The chemical name(s) of the contents, including "this compound" and all contaminants.

      • The associated hazards (e.g., toxic, flammable, corrosive).[5]

      • The date the container was filled.[5]

Step 3: Storage and Disposal

  • Uncontaminated this compound: Store the sealed container in a designated waste collection area. Follow institutional guidelines for the disposal of non-hazardous solid waste.

  • Contaminated this compound:

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[5]

    • Ensure that incompatible waste types are segregated to prevent dangerous reactions.[5][6]

    • Arrange for pickup and disposal by your institution's hazardous waste management service.[7]

Important Considerations:

  • Do not dispose of this compound, whether contaminated or not, down the drain. [4]

  • Do not dispose of this compound in regular trash unless explicitly approved by your EHS office. [7]

  • Thoroughly rinse empty containers that held this compound before disposal.[4]

Hazard Data for Related Materials

Hazard TypeDescriptionSource
Acute Toxicity Not classified as acutely toxic.[8]
Skin Irritation May cause skin irritation upon prolonged contact with the powder.[9]
Eye Irritation May cause eye irritation from dust particles.[9]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[9]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.[10]
Environmental Hazard Not expected to pose a significant environmental hazard.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated assessment Is the waste contaminated with hazardous materials? start->assessment non_hazardous Treat as Non-Hazardous Solid Waste assessment->non_hazardous No hazardous Treat as Hazardous Waste assessment->hazardous Yes consult_ehs Consult Institutional EHS for confirmation non_hazardous->consult_ehs package_hazardous Package in a compatible, sealed container hazardous->package_hazardous package_non_hazardous Package in a sealed container label_non_hazardous Label as 'Uncontaminated this compound Waste' package_non_hazardous->label_non_hazardous store_non_hazardous Store in designated non-hazardous waste area label_non_hazardous->store_non_hazardous dispose_non_hazardous Dispose according to institutional guidelines for non-hazardous waste store_non_hazardous->dispose_non_hazardous label_hazardous Attach 'Hazardous Waste' label with full chemical details package_hazardous->label_hazardous store_hazardous Store in a designated Satellite Accumulation Area (SAA) label_hazardous->store_hazardous dispose_hazardous Arrange for pickup by institutional hazardous waste service store_hazardous->dispose_hazardous consult_ehs->package_non_hazardous

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Tobermorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Tobermorite in a laboratory setting. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans, and disposal methods to ensure the safe handling of this calcium silicate (B1173343) hydrate (B1144303) mineral. Given the potential for this compound powder to cause respiratory, skin, and eye irritation, adherence to these protocols is critical for minimizing exposure and ensuring a safe research environment.

Risk Assessment and Hazard Summary

While some data sheets for similar calcium silicates may classify them as non-hazardous, others indicate potential risks. Therefore, it is prudent to handle this compound as a substance that may cause skin irritation, serious eye damage, and respiratory irritation, particularly in its powdered form. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. A thorough risk assessment should be conducted before beginning any work with this compound, considering the quantity being handled and the nature of the procedure.

Personal Protective Equipment (PPE) Requirements

A standard suite of PPE is mandatory when handling this compound to prevent contact and inhalation. The following table summarizes the required equipment, its specifications, and the rationale for its use.

Protection Type Required PPE Specifications & Rationale
Respiratory Protection NIOSH-approved respiratorA half-mask or full-face air-purifying respirator with a P100 particulate filter is recommended to prevent the inhalation of fine this compound dust, which may cause respiratory irritation. Ensure proper fit testing and seal checks are performed before each use.
Eye and Face Protection Safety goggles or a face shieldChemical splash goggles that provide a complete seal around the eyes are essential to protect against airborne particles.[1] A face shield may be worn in conjunction with goggles for added protection, especially when handling larger quantities.
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn to prevent skin contact.[2] Inspect gloves for tears or holes before use and replace them immediately if compromised. Remove gloves using the proper technique to avoid skin contamination.
Body Protection Laboratory coat or disposable coverallsA fully buttoned laboratory coat is required to protect skin and street clothing from contamination.[2] For procedures with a high risk of dust generation, disposable coveralls rated for particle protection (Type 5) are recommended.[3]
Foot Protection Closed-toe shoesSturdy, closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.
Operational and Handling Plan

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A chemical fume hood or a powder containment hood is highly recommended to minimize the concentration of airborne particles.

Safe Handling Practices:

  • Avoid generating dust. Use gentle scooping and pouring techniques.

  • Keep containers of this compound sealed when not in use.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Emergency Procedures
Exposure Route First Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink. Seek medical attention if the person feels unwell.
Spills For small spills, carefully moisten the material to prevent dust from becoming airborne and then sweep or vacuum it into a designated waste container. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
  • Solid Waste: All disposable PPE (gloves, masks, coveralls) and other materials contaminated with this compound should be considered chemical waste.[2]

  • Containment: Place all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container designated for hazardous waste.

  • Disposal: Dispose of unused this compound and all contaminated waste through your institution's official hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is crucial for minimizing risk and ensuring a safe laboratory environment.

Tobermorite_Handling_Workflow prep Preparation assess Risk Assessment prep->assess Identify Hazards ppe Don PPE assess->ppe Select Appropriate PPE handling Handling this compound (in ventilated area) ppe->handling Proceed to Handling decon Decontamination handling->decon Clean Work Area & Equipment doff_ppe Doff PPE decon->doff_ppe After Cleaning disposal Waste Disposal doff_ppe->disposal Segregate Waste end End of Process disposal->end

References

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